p-Tolyl isocyanate
描述
属性
IUPAC Name |
1-isocyanato-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYGFNQQGAQEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060755 | |
| Record name | p-Tolyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-58-2 | |
| Record name | 4-Methylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Tolyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyanato-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Tolyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tolyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTR9S4N53V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of p-Tolyl Isocyanate from p-Toluidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing p-tolyl isocyanate from p-toluidine. The document details experimental protocols, presents quantitative data in a comparative format, and illustrates the underlying reaction mechanisms and experimental workflows. The information is curated for professionals in chemical research and drug development, focusing on practical application and understanding of the synthetic pathways.
Introduction
This compound is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polyurethanes. Its synthesis from p-toluidine is a fundamental transformation in organic chemistry. The primary methods involve the use of phosgene and its derivatives, such as diphosgene and triphosgene. Due to the high toxicity of phosgene gas, solid and liquid alternatives like triphosgene and diphosgene are often preferred for laboratory-scale synthesis due to their ease of handling.[1] Phosgene-free routes are also being explored as safer and more environmentally benign alternatives.[2][3]
This guide will focus on the most common and well-documented methods: the use of phosgene, diphosgene, and triphosgene.
Core Synthetic Methodologies
The conversion of p-toluidine to this compound is typically achieved through phosgenation, where the amino group of p-toluidine reacts with a phosgene equivalent. This process involves the formation of an intermediate carbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the isocyanate.
Synthesis using Triphosgene
Triphosgene, a solid and therefore safer alternative to gaseous phosgene, is a common reagent for this transformation.[4] The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl produced.
Experimental Protocol:
A general procedure involves the dropwise addition of a solution of p-toluidine in a solvent like chloroform or dichloromethane to a solution of triphosgene in the same solvent, often under cooling in an ice bath.[5] Following the addition, the reaction mixture is stirred at room temperature and then refluxed until the solution becomes clear. The solvent is then removed by evaporation, and the product is purified by distillation under reduced pressure.[5][6]
Quantitative Data Summary:
| Reagent/Parameter | Method A[5] | Method B[6] |
| p-Toluidine | Aromatic amines | 20 mmol |
| Triphosgene | Bis(trichloromethyl) carbonate | 22 mmol |
| Solvent | Chloroform | Dichloromethane (10 mL) |
| Base | - | Triethylamine (6 mL) |
| Temperature | Ice bath, then reflux | -35°C, then room temp. |
| Reaction Time | 1-8 h at room temp. | 30 min, then 2 h |
| Yield | 90% | 61% |
| ¹H NMR (CDCl₃) | - | δ 7.09 (d, J = 8.0 Hz, 2H), 7.96 (d, J = 8.0 Hz, 2H), 2.31 (s, 3H) |
| ¹³C NMR (CDCl₃) | - | δ 135.6, 130.8, 130.2, 124.6, 21.0 |
Reaction Mechanism:
The reaction of p-toluidine with triphosgene proceeds through the in-situ generation of phosgene. Triphosgene decomposes in the presence of a base or upon heating to form three molecules of phosgene. Each molecule of phosgene then reacts with p-toluidine. The amine attacks the electrophilic carbonyl carbon of phosgene, leading to the formation of p-tolylcarbamoyl chloride. Subsequent elimination of HCl, facilitated by a base or heat, yields this compound.
Caption: Reaction mechanism of p-toluidine with triphosgene.
Synthesis using Diphosgene
Diphosgene, a liquid, is another convenient substitute for phosgene. It is considered to be as toxic as phosgene and should be handled with extreme care.[1] Diphosgene can be thought of as a source of two equivalents of phosgene.[1]
Experimental Protocol:
The experimental setup for using diphosgene is similar to that for triphosgene. A solution of p-toluidine is added to a solution of diphosgene in an inert solvent, typically in the presence of a base. The reaction is often performed at low temperatures initially and then allowed to warm to room temperature or heated to complete the reaction. Work-up and purification are analogous to the triphosgene method.
Reaction Mechanism:
Diphosgene decomposes to two molecules of phosgene, which then react with p-toluidine in the same manner as described for the triphosgene route.
Caption: Reaction mechanism of p-toluidine with diphosgene.
Synthesis using Phosgene
The direct use of phosgene gas is the traditional industrial method for isocyanate synthesis.[4] It is highly efficient but requires specialized equipment and stringent safety precautions due to the extreme toxicity of phosgene.
Experimental Protocol (Adapted from a similar synthesis):
A solution of p-toluidine in a dry, inert solvent such as ethyl acetate is added slowly to a solution of excess phosgene in the same solvent at room temperature.[7] A steady stream of phosgene is maintained throughout the addition to ensure an excess.[7] The reaction mixture is then heated to facilitate the dissolution of any precipitated hydrochloride salt and to drive the reaction to completion.[7] After the reaction, the solvent and excess phosgene are removed by distillation. The crude product is then purified, typically by vacuum distillation.[7]
Quantitative Data Summary (for a related reaction):
| Reagent/Parameter | Value[7] |
| Starting Amine | p-Nitroaniline (1.09 moles) |
| Phosgene | Excess |
| Solvent | Dry Ethyl Acetate |
| Temperature | Room temperature, then gentle boiling |
| Yield | 85-95% |
Reaction Mechanism:
The mechanism is the same as the fundamental pathway shown for triphosgene and diphosgene, where p-toluidine reacts directly with phosgene to form p-tolylcarbamoyl chloride, which then eliminates HCl to give the final product.
Phosgene-Free Synthesis
Phosgene-free routes to isocyanates are of great interest to avoid the hazards associated with phosgene and its derivatives. One common approach is the thermal decomposition of carbamates, which can be synthesized from amines and reagents like dimethyl carbonate or urea.[2][3]
Experimental Protocol (General Concept):
A phosgene-free synthesis could involve the reaction of p-toluidine with dimethyl carbonate in the presence of a suitable catalyst to form methyl N-(p-tolyl)carbamate. This carbamate is then subjected to thermal decomposition (thermolysis) at elevated temperatures, often under reduced pressure, to yield this compound and methanol.[3]
Note: Detailed experimental protocols and quantitative data for the phosgene-free synthesis of this compound from p-toluidine were not specifically detailed in the initial search results, as these methods are more complex and varied.
Experimental Workflow
The general workflow for the synthesis of this compound using phosgene or its equivalents is outlined below.
References
- 1. Diphosgene - Wikipedia [en.wikipedia.org]
- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to p-Tolyl Isocyanate for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, reactivity, and applications of p-Tolyl Isocyanate in scientific research and pharmaceutical development.
Core Identification and Properties
This compound, also known as 4-methylphenyl isocyanate, is an organic compound that serves as a valuable reagent and intermediate in various chemical syntheses.[1][2] Its core structure consists of a benzene ring substituted with a methyl group and an isocyanate functional group at the para position.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 622-58-2[1][3][4][5] |
| Molecular Formula | C₈H₇NO[1][3][4] |
| Molecular Weight | 133.15 g/mol [1][3][4] |
| Linear Formula | CH₃C₆H₄NCO[5] |
| InChI Key | MGYGFNQQGAQEON-UHFFFAOYSA-N[5] |
| EC Number | 210-743-4[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Clear, slightly brown liquid or white to light brown solid[2][6] |
| Boiling Point | 70-72 °C at 10 mmHg[4] |
| Melting Point | 29-35 °C[6] |
| Density | 1.056 g/mL at 25 °C[4][5] |
| Refractive Index (n20/D) | 1.531[5] |
| Flash Point | 66 °C (150.8 °F) - closed cup[5] |
| Storage Temperature | 2-8°C[5] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of an aromatic amine with a phosgene equivalent, such as bis(trichloromethyl) carbonate (triphosgene).
Experimental Protocol: Synthesis from p-Toluidine and Triphosgene
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
p-Toluidine
-
Bis(trichloromethyl) carbonate (triphosgene)
-
Chloroform (CHCl₃)
-
Ice bath
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
A solution of bis(trichloromethyl) carbonate in chloroform is prepared in a reaction flask and cooled in an ice bath.
-
A solution of p-toluidine in chloroform is added dropwise to the cooled triphosgene solution.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a period of 1 to 8 hours.
-
The mixture is then heated to reflux until the solution becomes clear.
-
The solvent is removed by evaporation under atmospheric pressure.
-
The crude this compound is then purified by vacuum distillation to yield the final product.[1]
Reactivity and Applications
The isocyanate group (-N=C=O) in this compound is highly electrophilic and readily reacts with nucleophiles. This reactivity is the basis for its wide range of applications in organic synthesis and materials science.
Reactivity with Nucleophiles
This compound reacts with a variety of nucleophiles, including alcohols, amines, thiols, and water, to form urethanes, ureas, thiocarbamates, and unstable carbamic acids (which can decompose to the corresponding amine), respectively.[7]
Applications in Drug Development and Research
-
Derivatizing Agent: this compound is utilized as a derivatizing agent for polar compounds containing hydroxyl (-OH) and/or thiol (-SH) functional groups. This is particularly useful in analytical chemistry, for instance, to improve the gas chromatography-mass spectrometry (GC-MS) analysis of such compounds.[8] The derivatization enhances the volatility and thermal stability of the analytes.[7]
-
Synthesis of Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various agrochemicals, such as the herbicides diuron and propanil, and potentially in the synthesis of pharmaceutical compounds.[6]
-
Bioconjugation and Immunoassays: this compound can react with proteins, such as human serum albumin, to form antigens. These antigens are instrumental in the development of immunoassays, for example, to detect IgE antibodies in individuals with hypersensitivity to diisocyanates.[2]
-
Polymer Chemistry: It is used in the synthesis of polyurethanes and polyisocyanurates, where the isocyanate group reacts with polyols.[9]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | A strong, characteristic absorption band for the isocyanate (-N=C=O) group is observed around 2270 cm⁻¹.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra are available and provide detailed structural information.[10][11][12] |
| Mass Spectrometry (MS) | Mass spectra, often obtained through GC-MS, are available for molecular weight determination and fragmentation analysis.[10] |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.
Table 4: Hazard Information for this compound
| Hazard Classification | GHS Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][13] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] |
| Eye Damage/Irritation | Causes serious eye irritation.[4] |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[4][13] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4][13] |
Handling and Storage Recommendations
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[3][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and lab coat.[3][4] In case of inadequate ventilation, respiratory protection should be worn.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][4] It should be stored away from incompatible materials such as acids, strong oxidizing agents, strong bases, alcohols, and amines.[14]
-
Spills: In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal.[3] Ensure the area is well-ventilated.
Disposal
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste should be handled by a licensed disposal company.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 622-58-2 [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. upchemusa.com [upchemusa.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers with tunable mechanical properties - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00124E [pubs.rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound(622-58-2) IR Spectrum [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound 99 622-58-2 [sigmaaldrich.com]
- 14. fishersci.ca [fishersci.ca]
An In-depth Technical Guide to the Infrared Spectroscopy of the p-Tolyl Isocyanate NCO Group
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the infrared (IR) spectroscopic signature of the isocyanate (NCO) functional group in p-Tolyl isocyanate. Characterization of the NCO group is critical in various applications, including polymer synthesis, reaction monitoring, and quality control. Infrared spectroscopy offers a rapid, non-destructive, and highly specific method for identifying and quantifying this reactive moiety. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for spectral acquisition, and presents a logical workflow for the analysis.
Core Principles of NCO Group Infrared Absorption
The isocyanate group (–N=C=O) possesses distinct vibrational modes that give rise to a strong and unambiguous absorption band in the mid-infrared region. The most prominent of these is the asymmetric stretching vibration (νasym) of the C=N=O bond system. This mode involves the out-of-phase stretching of the N=C and C=O bonds. Due to the large change in dipole moment during this vibration, the resulting absorption band is exceptionally intense, making it an excellent marker for the presence of the isocyanate group.[1] This peak typically appears in a region of the spectrum where few other functional groups absorb, minimizing interference.[1]
Quantitative Spectroscopic Data
The asymmetric stretching frequency of the NCO group is consistently observed in a narrow range of the infrared spectrum. For this compound and related aromatic isocyanates, this characteristic peak is found between 2270 and 2280 cm⁻¹. The precise position can be influenced by the sample state (e.g., neat liquid, solution) and the specific instrumentation used.
The table below summarizes the reported vibrational frequencies for the NCO asymmetric stretch in this compound and comparable compounds.
| Compound | Functional Group | Vibrational Mode | Reported Frequency (cm⁻¹) | Source(s) |
| This compound | Isocyanate (NCO) | Asymmetric Stretch (νasym) | 2280 | [2][3] |
| This compound | Isocyanate (NCO) | Asymmetric Stretch (νasym) | ~2270 (from spectrum) | [4] |
| Methylene Diphenyl Diisocyanate (MDI) | Isocyanate (NCO) | Asymmetric Stretch (νasym) | ~2270 | [5] |
| Polyurethane Prepolymer | Isocyanate (NCO) | Asymmetric Stretch (νasym) | 2273 | [6] |
Experimental Protocols for Infrared Spectroscopy
The acquisition of a high-quality infrared spectrum of this compound, which is a liquid at room temperature, can be accomplished using several standard techniques. The two most common and effective methods are Attenuated Total Reflectance (ATR) and transmission spectroscopy of a neat liquid film.
ATR-FTIR is a highly convenient method that requires minimal sample preparation.[7][8] It is ideal for analyzing neat liquids and solids directly.
3.1.1. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a diamond or zinc selenide (ZnSe) crystal
-
This compound sample
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes (e.g., Kimwipes)
3.1.2. Detailed Procedure
-
Instrument Setup: Power on the FTIR spectrometer and allow the source and detector to stabilize.
-
ATR Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Wipe the crystal surface gently with a lint-free wipe dampened with isopropanol or acetone, followed by a dry wipe.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum.[9] This spectrum of the ambient air and the crystal will be automatically subtracted from the sample spectrum, removing contributions from atmospheric CO₂ and water vapor. Typical parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.[5]
-
Sample Application: Using a pipette, place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid.
-
Sample Spectrum Acquisition: Collect the infrared spectrum of the sample using the same parameters as the background scan.
-
Data Analysis: The resulting spectrum should display a very strong, sharp absorption peak in the 2270–2280 cm⁻¹ region, corresponding to the NCO asymmetric stretch.
-
Post-Analysis Cleaning: After the measurement is complete, thoroughly clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.
This traditional method involves creating a thin film of the liquid sample between two IR-transparent salt plates.[10][11]
3.2.1. Instrumentation and Materials
-
FTIR Spectrometer
-
Two IR-transparent salt plates (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr))
-
Sample holder for salt plates
-
This compound sample
-
Pipette or dropper
-
Solvent for cleaning (e.g., dry acetone or methylene chloride)
-
Lint-free wipes
-
Desiccator for storing salt plates
3.2.2. Detailed Procedure
-
Plate Preparation: Handle the salt plates only by their edges to avoid transferring moisture from your fingers. If necessary, clean the plates by rinsing with a dry solvent (e.g., acetone) and gently wiping with a lint-free tissue.[10] Store the plates in a desiccator when not in use.
-
Background Spectrum Acquisition: Place the empty sample holder in the spectrometer's beam path and collect a background spectrum to account for atmospheric absorptions.
-
Sample Application: Place one salt plate on a clean, dry surface. Using a pipette, add one to two drops of this compound to the center of the plate.[11]
-
Creating the Film: Place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film without air bubbles.[10][12]
-
Sample Spectrum Acquisition: Carefully place the "sandwich" of salt plates into the sample holder and insert it into the spectrometer. Collect the sample spectrum using parameters similar to those for ATR (4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans).
-
Data Analysis: Interpret the resulting spectrum, focusing on the characteristic intense NCO peak between 2270–2280 cm⁻¹.
-
Post-Analysis Cleaning: Disassemble the plates, rinse them thoroughly with a suitable dry solvent, and wipe them dry. Return the clean plates to the desiccator.
Logical Workflow and Visualization
The process of analyzing the NCO group in this compound via FTIR spectroscopy follows a clear and logical progression. This workflow ensures reproducible and accurate results, from sample handling to final data interpretation.
Caption: Experimental workflow for FTIR analysis of this compound.
References
- 1. theory of infrared spectroscopy characteristic wavenumbers organic functional groups vibrational modes rocking scissoring stretching twisting wagging vibrations Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound(622-58-2) IR Spectrum [m.chemicalbook.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. webassign.net [webassign.net]
- 12. m.youtube.com [m.youtube.com]
The Reaction of p-Tolyl Isocyanate with Primary Alcohols: A Mechanistic Whitepaper
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the reaction mechanism between p-tolyl isocyanate and primary alcohols, a fundamental process in urethane chemistry with significant applications in pharmaceutical and polymer sciences. The document outlines the core reaction pathways, presents quantitative kinetic and thermodynamic data, details experimental methodologies, and provides visual representations of the mechanisms.
Core Reaction Mechanism: Urethane Formation
The reaction of an isocyanate with an alcohol results in the formation of a urethane linkage. The fundamental mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, yielding the stable urethane product.
The reactivity of the isocyanate is influenced by the electronic nature of its substituents. Electron-donating groups, such as the p-methyl group in this compound, may slightly decrease the electrophilicity of the isocyanate carbon compared to phenyl isocyanate, while electron-withdrawing groups enhance reactivity.
The reaction is generally considered second-order, being first-order with respect to both the isocyanate and the alcohol. However, the mechanism can be more complex, with evidence suggesting catalysis by excess alcohol or the urethane product (autocatalysis).
Uncatalyzed Reaction
In the absence of a catalyst and at stoichiometric concentrations, the reaction proceeds through a direct nucleophilic addition. The alcohol attacks the carbonyl carbon of the isocyanate, forming a zwitterionic intermediate which then rearranges to the final urethane product.
Alcohol-Catalyzed Mechanism
When the alcohol is present in excess, it can act as a catalyst. A proposed mechanism involves the formation of a hydrogen-bonded alcohol associate, which then reacts with the isocyanate.[1][2] This pre-association of alcohol molecules facilitates the proton transfer step and lowers the activation energy of the reaction.[1] Theoretical calculations have shown that the energy barrier for the reaction is substantially lower when one or two additional alcohol molecules are involved in the transition state.[1]
Isocyanate-Catalyzed Mechanism
In the presence of excess isocyanate, a different catalytic pathway has been proposed. This mechanism involves the formation of an allophanate intermediate from the reaction of the initially formed urethane with another isocyanate molecule.[1][2][3][4] This allophanate can then decompose to yield two urethane molecules. A proposed two-step mechanism suggests the formation of an allophanate intermediate via a six-centered transition state.[1][3][4]
Quantitative Data
Kinetic Data
The activation energies for the reaction of aryl isocyanates with alcohols are generally in the range of 17–54 kJ/mol.[1] The specific values depend on the solvent and the ratio of reactants.[1] For the reaction of phenyl isocyanate with 1-propanol, which serves as a good model for this compound, the following activation energies have been determined experimentally.[1][2][3][4]
| Condition | Reactants | Solvent | Activation Energy (Ea) [kJ/mol] | Reference |
| Stoichiometric | Phenyl isocyanate + 1-propanol | THF | Higher than excess conditions | [1] |
| Alcohol Excess | Phenyl isocyanate + 1-propanol | THF | Lower than stoichiometric | [1] |
| Isocyanate Excess | Phenyl isocyanate + 1-propanol | THF | Lower than stoichiometric | [1] |
Theoretical calculations for the reaction of phenyl isocyanate with 1-propanol in a THF model provide the following reaction barriers:
| Condition | Proposed Intermediate/TS | Reaction Barrier [kJ/mol] | Reference |
| Isocyanate Excess | Six-centered transition state to allophanate | 62.6 | [1][3][4] |
| Isocyanate Excess | Allophanate to urethane | 49.0 | [1][3][4] |
Thermochemical Data
The heats of reaction for various tolyl isocyanates with butyl alcohols have been measured at 25°C. These values provide insight into the thermodynamics of the urethane formation.
| Isocyanate | Alcohol | Heat of Reaction (ΔH) [kcal/mol] |
| This compound | n-Butyl alcohol | -23.15 ± 0.20 |
| This compound | iso-Butyl alcohol | -23.33 ± 0.20 |
| This compound | sec-Butyl alcohol | -21.46 ± 0.30 |
| m-Tolyl isocyanate | n-Butyl alcohol | -23.47 ± 0.20 |
| m-Tolyl isocyanate | iso-Butyl alcohol | -23.47 ± 0.20 |
| m-Tolyl isocyanate | sec-Butyl alcohol | -22.18 ± 0.20 |
| o-Tolyl isocyanate | n-Butyl alcohol | -23.09 ± 0.20 |
| o-Tolyl isocyanate | iso-Butyl alcohol | -23.11 ± 0.20 |
| o-Tolyl isocyanate | sec-Butyl alcohol | -20.67 ± 0.30 |
Experimental Protocols
General Kinetic Experiment
The following is a general procedure for monitoring the reaction kinetics of an isocyanate with an alcohol.
Materials:
-
This compound (purified by vacuum distillation)[5]
-
Primary alcohol (dried over a suitable agent like calcium oxide and distilled)[5]
-
Anhydrous solvent (e.g., THF, diethyl ether, toluene)
-
Quenching agent (e.g., n-butylamine, dibutylamine)
-
Standard for analytical method
Procedure:
-
Preparation of Solutions: Prepare stock solutions of this compound and the primary alcohol in the chosen anhydrous solvent in volumetric flasks. For example, 2.0 M solutions for stoichiometric runs or adjusted concentrations for excess-reactant studies (e.g., 4.0 M isocyanate and 0.2 M alcohol).[1]
-
Reaction Initiation: Pipette equal volumes of the pre-thermostated reactant solutions into a pre-thermostated reaction vial and cap it.[1]
-
Sampling and Quenching: At various time intervals, withdraw a small, precise volume of the reaction mixture (e.g., 10 µL) and immediately add it to a solution containing a quenching agent (e.g., 990 µL of acetonitrile with 30 µL of n-butylamine).[1] The amine rapidly reacts with the remaining isocyanate to form a stable urea derivative, effectively stopping the reaction.
-
Analysis: Analyze the quenched samples to determine the concentration of the remaining isocyanate or the formed urethane.
-
HPLC Analysis: The concentration of the urethane product can be monitored by reverse-phase HPLC.
-
Titration Method: The unreacted isocyanate can be quantified by reacting it with an excess of a standard solution of an amine (e.g., dibutylamine) and then back-titrating the excess amine with a standard acid solution (e.g., HCl).[6]
-
Data Analysis: The rate constants can be determined by plotting the appropriate function of concentration versus time. For a second-order reaction, a plot of 1/[reactant] versus time will be linear. For pseudo-first-order conditions (with one reactant in large excess), a plot of ln[reactant] versus time will be linear.
Thermochemical Measurement
The heat of reaction can be determined using a differential calorimeter.
Procedure:
-
A known amount of the primary alcohol is placed in the calorimeter cell.
-
A sealed ampoule containing a known weight of this compound is placed in the alcohol.
-
Once thermal equilibrium is reached, the ampoule is broken, initiating the reaction.
-
The heat evolved is measured by the calorimeter.
-
A correction is made for the heat of solution of the urethane product in the alcohol.[5]
Conclusion
The reaction of this compound with primary alcohols is a well-studied process that is fundamental to the synthesis of polyurethanes and other carbamate-containing molecules. The reaction mechanism is more intricate than a simple bimolecular addition, with significant catalytic contributions from both excess alcohol and isocyanate. The reaction kinetics and thermodynamics are influenced by the stoichiometry of the reactants, the solvent, and the specific structure of the alcohol. The experimental protocols outlined provide a robust framework for further investigation and optimization of this important reaction.
References
- 1. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermochemical Data of p-Tolyl Isocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for reactions involving p-Tolyl isocyanate. The document focuses on presenting quantitative data in a structured format, detailing the experimental protocols for key cited experiments, and visualizing relevant reaction pathways. This information is crucial for understanding the energetic properties of this compound reactions, which is essential for process development, safety assessments, and computational modeling in various research and development settings.
Quantitative Thermochemical Data
The thermochemical data for the reactions of this compound are summarized below. The primary experimental data available focuses on the heat of reaction for the formation of urethanes from this compound and various alcohols.
Enthalpy of Formation
The heat of formation for tolyl isocyanates has been estimated based on bond energy considerations.
| Compound | State | ΔHf° (kcal/mol) |
| Tolyl Isocyanate | Liquid | -5.3 |
Table 1: Estimated Standard Enthalpy of Formation at 25°C. Data sourced from Lovering, E. G., & Laidler, K. J. (1962). Thermochemical studies of some alcohol–isocyanate reactions. Canadian Journal of Chemistry, 40(1), 26-30.[1]
Enthalpy of Reaction for Urethane Formation
The heats of reaction for this compound with a series of butyl alcohols were determined experimentally at 25°C. These reactions are exothermic, releasing a significant amount of heat.
| Reactants | Product | ΔHr° (kcal/mol) |
| This compound + n-Butyl alcohol | N-(p-Tolyl) n-butyl urethane | -24.18 ± 0.05 |
| This compound + Isobutyl alcohol | N-(p-Tolyl) isobutyl urethane | -23.86 ± 0.05 |
| This compound + sec-Butyl alcohol | N-(p-Tolyl) sec-butyl urethane | -22.39 ± 0.05 |
Table 2: Standard Enthalpy of Reaction for the formation of urethanes at 25°C. Data sourced from Lovering, E. G., & Laidler, K. J. (1962). Thermochemical studies of some alcohol–isocyanate reactions. Canadian Journal of Chemistry, 40(1), 26-30.[1]
Experimental Protocols
The experimental determination of the thermochemical data presented above was primarily achieved through reaction calorimetry. While the original publication provides a concise description of the methodology, this section outlines a more detailed, representative protocol for such measurements based on the cited literature and general principles of reaction calorimetry.
Determination of the Heat of Reaction using Differential Calorimetry
Objective: To measure the heat evolved during the reaction of this compound with an alcohol.
Apparatus:
-
A differential calorimeter of the Tian-Calvet type is the instrument specified in the key study.[1] This type of calorimeter measures the heat flow between the reaction cell and a reference cell, providing high sensitivity.
-
Reaction vessels and calibration equipment.
-
Syringes for the precise injection of reactants.
Materials:
-
This compound (purified, e.g., by distillation).
-
Anhydrous alcohol (e.g., n-butyl alcohol, isobutyl alcohol, sec-butyl alcohol).
-
Inert solvent (if required for dilution, though the cited experiments were conducted in an excess of the alcohol).
Procedure:
-
Calorimeter Preparation and Calibration:
-
The calorimeter is assembled according to the manufacturer's instructions and allowed to reach thermal equilibrium at the desired temperature (e.g., 25°C).
-
The instrument is calibrated electrically. A known amount of heat is generated in the reaction cell by passing a current through a heating resistor, and the resulting signal is recorded. This allows for the conversion of the experimental signal (e.g., in microvolts) to units of heat (e.g., calories or joules).
-
-
Sample Preparation:
-
A known volume (e.g., 10 ml) of the anhydrous alcohol is placed into the reaction cell of the calorimeter.[1]
-
A precise amount of this compound is weighed into a sealed, fragile ampoule or a syringe for later injection.
-
-
Reaction Measurement:
-
The reaction cell containing the alcohol is placed in the calorimeter, and the system is allowed to reach thermal equilibrium, indicated by a stable baseline signal.
-
The reaction is initiated by breaking the ampoule or injecting the this compound into the alcohol.
-
The heat evolved by the reaction causes a temperature difference between the reaction and reference cells, which is recorded as a thermogram (heat flow versus time).
-
The reaction is allowed to proceed to completion, which is indicated by the return of the signal to the baseline.
-
-
Data Analysis:
-
The total heat evolved (Q_reaction) is determined by integrating the area under the thermogram peak.
-
The heat of reaction (ΔHr) per mole of the limiting reactant (in this case, this compound) is calculated using the following equation: ΔHr = - Q_reaction / n where 'n' is the number of moles of this compound.
-
Corrections may be applied for any heat of mixing or dilution if a solvent is used. In the cited study, a correction was made for the heat of solution of the resulting urethane in the excess alcohol.[1]
-
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways for this compound and a generalized experimental workflow for thermochemical analysis.
Urethane Formation Pathway
Caption: Reaction of this compound with an alcohol to form a urethane.
Isocyanate Self-Addition Pathways
Isocyanates can undergo self-addition reactions, particularly at elevated temperatures or in the presence of catalysts, to form dimers (uretidinediones) and trimers (isocyanurates).
Caption: Dimerization and trimerization pathways of this compound.
Experimental Workflow for Calorimetry
Caption: Generalized workflow for determining the heat of reaction via calorimetry.
Concluding Remarks
The available thermochemical data for this compound reactions, while not extensive, provides valuable insights into the exothermicity of urethane formation. The heats of reaction with various alcohols have been precisely measured using differential calorimetry. For a more complete thermodynamic profile, including Gibbs free energy and entropy, computational methods are a viable approach, as demonstrated in the broader literature on isocyanate reactions. The protocols and pathways outlined in this guide serve as a foundational resource for researchers working with this important chemical intermediate.
References
An In-depth Technical Guide to the Reactivity of p-Tolyl Isocyanate with Nucleophilic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Tolyl isocyanate (PTI), also known as 4-methylphenyl isocyanate, is an aromatic isocyanate featuring a highly electrophilic isocyanate (-N=C=O) functional group attached to a toluene backbone. This inherent reactivity makes it a crucial reagent and building block in organic synthesis, polymer chemistry, and drug development. The carbon atom of the isocyanate group is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This guide provides a comprehensive overview of the reactivity of this compound with a variety of nucleophilic compounds, focusing on reaction mechanisms, kinetics, and synthetic protocols.
General Reactivity and Mechanism
The core reactivity of this compound involves the nucleophilic addition to the carbonyl carbon of the isocyanate group. A nucleophile (Nu-H) attacks the electrophilic carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes proton transfer, typically from the nucleophile to the nitrogen atom, to yield the final stable addition product.
The general reaction mechanism can be visualized as follows:
Caption: General mechanism of nucleophilic addition to this compound.
The rate of reaction is highly dependent on several factors, including the nucleophilicity of the attacking species, steric hindrance at both the nucleophile and the isocyanate, the polarity of the solvent, and the presence of catalysts.
Reactions with Specific Nucleophiles
Reaction with Amines
The reaction between this compound and amines (primary or secondary) is typically rapid and exothermic, yielding substituted ureas. This reaction is a cornerstone of polyurethane and polyurea chemistry and is widely used in the synthesis of biologically active molecules.[1][2]
Mechanism: The lone pair of electrons on the amine's nitrogen atom attacks the isocyanate's carbonyl carbon. The reaction is generally very fast and often does not require catalysis.[3]
Reactivity Order: The reactivity of amines with isocyanates generally follows this order: primary aliphatic amines > secondary aliphatic amines > primary aromatic amines.[3][4][5] This trend is influenced by the basicity and steric accessibility of the amine. Electron-donating groups on an aromatic amine increase its reactivity, while electron-withdrawing groups decrease it.[6][7][8]
Caption: Experimental workflow for the synthesis of a diaryl urea.[9]
Experimental Protocol: Synthesis of 1-(4-aminophenyl)-3-(p-tolyl)urea [9]
-
Materials: p-Phenylenediamine, this compound, anhydrous dichloromethane (DCM).
-
Procedure: To a solution of p-phenylenediamine (1.5 equivalents) in anhydrous DCM (e.g., 10 mL per 1 g of isocyanate), add this compound (1 equivalent) dropwise at room temperature while stirring.
-
Reaction: Continue stirring the mixture for 24 hours at room temperature.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the collected solid with dichloromethane and dry it under a vacuum to yield the final product.
Reaction with Alcohols and Phenols
This compound reacts with alcohols and phenols to form carbamates, commonly known as urethanes. This reaction is fundamental to the production of polyurethane polymers.[10]
Mechanism: The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon. The reaction with aliphatic alcohols is generally slower than with amines and is often catalyzed by tertiary amines or organometallic compounds like dibutyltin dilaurate (DBTDL).[10][11]
Reactivity and Kinetics: The reaction is typically second-order.[11][12] Polar solvents tend to accelerate the reaction rate.[12] The activation energies for the reaction between aryl isocyanates and alcohols are generally in the range of 17–54 kJ/mol, depending on the solvent and reactants.[13] Phenols are generally less reactive than aliphatic alcohols due to the lower nucleophilicity of the phenolic oxygen.
| Reactant System | Solvent | Catalyst | Rate Constant (k) | Temperature (°C) | Citation |
| This compound + n-Butanol | Dibutyl ether | None | 8.40 x 10⁻⁵ L mol⁻¹ s⁻¹ | 25 | [11] |
| Phenyl isocyanate + 1,2-propanediol | Toluene | Triethylamine | Accelerated Rate | N/A | [12] |
| Phenyl isocyanate + 3-methyl-1,3-butanediol | Dimethylformamide | None | Ea = 75.2 kJ/mol | N/A | [12] |
Experimental Protocol: Derivatization of Alcohols for Analysis [14][15] This protocol is useful for converting alcohols into stable carbamate derivatives for analytical purposes like mass spectrometry.
-
Materials: Alcohol sample, this compound, hexane.
-
Procedure: Pipette 10-50 µL of the alcohol into a small vial.
-
Reaction: Add 1000 µL of hexane, followed by a 1.1 molar excess of this compound.
-
Isolation: The reaction occurs at room temperature. The O-alkyl carbamate product, being insoluble in hexane, crystallizes out of the solution, which simplifies purification.
-
Completion: The reaction endpoint is indicated by the formation of a significant amount of crystals. The product can then be collected for analysis.
Reaction with Water
The reaction of this compound with water is a multi-step process that is critical in the production of polyurethane foams, where it serves as the blowing agent.
Mechanism:
-
Carbamic Acid Formation: Water attacks the isocyanate to form an unstable carbamic acid intermediate.
-
Decomposition: The carbamic acid rapidly decomposes to form p-toluidine (a primary amine) and carbon dioxide (CO₂).
-
Urea Formation: The newly formed p-toluidine is highly reactive and quickly attacks another molecule of this compound to form a stable, symmetrical di-p-tolyl urea.
The overall reaction results in the consumption of two isocyanate groups for every molecule of water.
Caption: Multi-step reaction pathway of this compound with water.
Kinetics: The reaction kinetics can be complex. In a study using N,N-dimethylformamide (DMF) as a solvent, DMF was found to be an efficient catalyst for the water-isocyanate reaction.[16] The final product observed was the substituted urea, with p-toluidine detected as an intermediate.[16][17] The activation energy for the hydrolysis of this compound was reported to be 42.39 kJ mol⁻¹, while the subsequent reaction of the amine with isocyanate has a lower activation energy of 33.02 kJ mol⁻¹.[16]
Experimental Protocol: Kinetic Study of this compound Hydrolysis [16][17]
-
Materials: this compound (p-TI), water, N,N-dimethylformamide (DMF).
-
Procedure: Carry out the reaction in a thermostated vessel at a specific temperature (e.g., 293-323 K).
-
Reaction: Introduce solutions of p-TI and water in DMF at various molar ratios.
-
Monitoring: At timed intervals, withdraw aliquots from the reaction mixture. Quench the reaction immediately (e.g., by adding a solution of an amine like dibutylamine to consume unreacted isocyanate).
-
Analysis: Analyze the concentrations of p-TI, p-toluidine, and the final urea product over time using High-Performance Liquid Chromatography (HPLC).
-
Data Processing: Use the concentration-time data to deduce kinetic equations and calculate rate constants for each step of the reaction mechanism.
Reaction with Thiols
Thiols react with isocyanates to form thiocarbamates. This reaction, often referred to as a "thiol-isocyanate click reaction," is generally slower than the corresponding reactions with amines or alcohols but can be effectively catalyzed.[18][19]
Mechanism: The reaction is a nucleophilic addition of the sulfur atom to the isocyanate carbon. It is highly efficient and can proceed to near-quantitative conversion.[19][20]
Catalysis: The reaction is typically catalyzed by bases, such as tertiary amines (e.g., triethylamine) or amidine compounds (e.g., DBU).[18] The base deprotonates the thiol to form a more nucleophilic thiolate anion, which dramatically accelerates the reaction.[18]
Experimental Protocol: Synthesis of Polythiourethane [18]
-
Materials: A multi-functional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP), a diisocyanate (e.g., p-tolyl diisocyanate or similar), and a catalyst (e.g., triethylamine or dibutyltin dilaurate).
-
Procedure: Mix the thiol and diisocyanate monomers in stoichiometric amounts.
-
Reaction: Add a catalytic amount of the base catalyst. The reaction is often fast and exothermic.
-
Curing: Allow the mixture to cure at room temperature or with gentle heating to form the crosslinked polythiourethane network. The curing process can be monitored using techniques like FT-IR by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
Summary of Quantitative Reactivity Data
| Nucleophile Type | Product | Relative Reactivity (Uncatalyzed) | Typical Catalyst | Key Kinetic Parameters | Citation |
| Primary Aliphatic Amine | Urea | Very High (~100,000) | None required | Reaction half-time can be ~0.002 s | [3][21] |
| Secondary Aliphatic Amine | Urea | High (20,000-50,000) | None required | Slower than primary due to sterics | [3][4] |
| Primary Aromatic Amine | Urea | Moderate (200-300) | None required | Reactivity depends on ring substituents | [3] |
| Primary Alcohol | Carbamate (Urethane) | Moderate (~100) | Tertiary amines, Organotins | Ea ≈ 17-54 kJ/mol | [3][11][13] |
| Water | Urea + CO₂ | Moderate | Can be self-catalyzed or base/acid catalyzed | Ea (hydrolysis) ≈ 42.4 kJ/mol | [16][22] |
| Phenol | Carbamate (Urethane) | Low | Tertiary amines, Organotins | Slower than aliphatic alcohols | [12] |
| Thiol | Thiocarbamate | Low to Moderate | Tertiary amines, Organotins | Base catalysis is very effective | [18][19] |
Note: Relative reactivity values are approximate and can vary significantly with solvent, temperature, and specific structures of the reactants.
Conclusion
This compound is a versatile electrophile that reacts readily with a wide range of nucleophiles to form stable adducts. The reactivity is dominated by the electron-deficient carbon of the isocyanate group. Reactions with amines are extremely rapid, leading to ureas, while reactions with alcohols and thiols, yielding carbamates and thiocarbamates respectively, are typically slower and often require catalysis. The reaction with water follows a distinct multi-step pathway that produces a urea and carbon dioxide, a process fundamental to foam applications. Understanding the kinetics, mechanisms, and experimental conditions of these reactions is essential for professionals in materials science, organic synthesis, and pharmaceutical development to effectively utilize this compound as a key synthetic intermediate.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. poliuretanos.net [poliuretanos.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Hydroformylation of Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. upcommons.upc.edu [upcommons.upc.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. experts.umn.edu [experts.umn.edu]
- 22. researchgate.net [researchgate.net]
Understanding the electrophilicity of the isocyanate group
An In-depth Technical Guide to the Electrophilicity of the Isocyanate Group For Researchers, Scientists, and Drug Development Professionals
Abstract
The isocyanate functional group (–N=C=O) is a cornerstone of modern polymer chemistry and a versatile tool in pharmaceutical sciences. Its high reactivity is primarily dictated by the significant electrophilicity of the central carbon atom. This technical guide provides a comprehensive examination of the electronic structure, reactivity, and factors influencing the electrophilicity of the isocyanate group. It summarizes quantitative kinetic data, details key experimental protocols for characterization, and explores the group's critical role in bioconjugation and drug development. This document is intended to serve as a detailed resource for researchers leveraging isocyanate chemistry in their work.
The Core of Reactivity: Electronic Structure
The unique reactivity of the isocyanate group stems from its electronic architecture. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, via a cumulative double bond system (R–N=C=O). This arrangement results in a significant polarization of electron density. Quantum mechanical calculations show a large positive partial charge on the carbon atom and negative partial charges on the nitrogen and oxygen atoms.[1][2]
This inherent electron deficiency makes the isocyanate carbon a strong electrophile, highly susceptible to attack by a wide range of nucleophiles.[3] The electronic distribution can be represented by several resonance structures, which illustrate the delocalization of pi-electrons and highlight the electropositive character of the carbon.
References
An In-depth Technical Guide to the Gas-Phase Reaction of p-Tolyl Isocyanate with OH Radicals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the gas-phase reaction between p-tolyl isocyanate and hydroxyl (OH) radicals. This reaction is of significant interest in the fields of atmospheric chemistry, toxicology, and industrial hygiene due to the widespread use of isocyanates and the ubiquitous nature of OH radicals in the atmosphere. While experimental data on this specific reaction is limited, this guide synthesizes key theoretical findings and complements them with experimental data from analogous reactions, primarily the well-studied reaction of toluene with OH radicals.
Introduction
This compound (CH₃C₆H₄NCO) is an aromatic isocyanate used in the synthesis of polyurethanes and other polymers. Its release into the atmosphere, either during production, use, or disposal, can lead to chemical transformations initiated by photochemically generated OH radicals, the primary daytime oxidant in the troposphere.[1][2] Understanding the kinetics and mechanisms of this reaction is crucial for assessing the atmospheric lifetime, potential for long-range transport, and the formation of secondary pollutants from this compound.
Reaction Mechanisms and Pathways
The gas-phase reaction of this compound with OH radicals is theorized to proceed primarily through two competing pathways:
-
OH Radical Addition to the Aromatic Ring: The OH radical can add to various positions on the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This is generally the dominant pathway for aromatic compounds.[1][2]
-
Hydrogen Abstraction from the Methyl Group: The OH radical can abstract a hydrogen atom from the methyl group, forming a benzyl-type radical and a molecule of water.[1][2]
Direct attack of the OH radical on the isocyanate group is considered a minor pathway for aromatic isocyanates.[1][2]
Theoretical Predictions for this compound + OH
A key theoretical study utilizing quantum chemistry and transition state theory (TST) has provided valuable insights into the branching ratios of the different reaction channels for this compound.[1][2] These calculations were performed at the CCSD(T)/cc-pV(T,Q → ∞)Z//M06-2X/def2-TZVP level of theory.[1][2]
Table 1: Calculated Branching Fractions for the Reaction of this compound with OH Radicals [1][2]
| Reaction Channel | Position Relative to NCO Group | Branching Fraction (%) |
| OH Addition | ortho | 53.2 |
| meta | 24.5 | |
| para | 10.5 | |
| ipso | 2.3 | |
| H-Abstraction | Methyl Group | 9.6 |
These theoretical results highlight that OH addition to the aromatic ring, particularly at the ortho position, is the dominant reaction pathway.[1][2] The significant branching for H-abstraction from the methyl group indicates that this is also a notable atmospheric degradation pathway.[1][2]
The site-selective reactivity for OH addition is influenced by the electronic effects of both the isocyanate (-NCO) and methyl (-CH₃) groups.[1][2] The NCO group exhibits a positive mesomeric effect, while the CH₃ group has a positive inductive (electron-donating) effect, which together direct the electrophilic OH radical to the observed positions.[1][2]
The first-generation radical intermediates formed from these initial reactions are expected to have sufficiently long lifetimes to react with molecular oxygen (O₂) under atmospheric conditions, leading to the formation of peroxy radicals and subsequent oxidative degradation cascades, similar to those of toluene and benzene.[1]
Quantitative Data: A Comparative Approach with Toluene
Due to the absence of direct experimental kinetic data for this compound, we present experimental data for the reaction of toluene with OH radicals. Toluene serves as a valuable proxy, as it shares the methyl-substituted benzene ring structure.
Rate Constants for Toluene + OH
The reaction between toluene and OH radicals has been extensively studied experimentally. The total rate coefficient is pressure-dependent at low temperatures, indicating the importance of the addition channel which can be stabilized by collisions.[3]
Table 2: Experimental Rate Constants for the Gas-Phase Reaction of Toluene with OH Radicals
| Temperature (K) | Pressure (Torr) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| 298 | 3-100 | Pressure-dependent | [3] |
| 298 | 100-618 | No significant pressure dependence | [3] |
| 213-1150 | 20-200 | Well-characterized | [3] |
| 300 | 1 atm | 3.02 x 10⁻¹² (calculated) | [4] |
Theoretical calculations for the toluene + OH reaction, which consider anharmonic effects, have yielded a total rate coefficient of 3.02 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 300 K and 1 atm, which is in good agreement with experimental findings.[4]
Product Distribution for Toluene + OH
Experimental studies have identified the major primary products from the OH-initiated oxidation of toluene.
Table 3: Molar Yields of Major Primary Products from the Toluene + OH Reaction [5]
| Product | Molar Yield (%) |
| Glyoxal | 23.8 |
| Methylglyoxal | 16.7 |
| o-Cresol | 12.0 |
| Benzaldehyde | 6.0 |
| 4-Oxo-2-pentenal | 3.0 |
| p-Cresol | 3.0 |
These products are a result of both ring-retaining pathways (cresols and benzaldehyde) and ring-cleavage pathways (glyoxal, methylglyoxal, and other carbonyls). The formation of cresols is analogous to the formation of hydroxylated this compound derivatives, while the formation of benzaldehyde is analogous to the formation of isocyanatobenzaldehyde from the H-abstraction pathway.
Experimental Protocols
While specific experimental protocols for the this compound + OH reaction are not available in the literature, this section outlines the standard methodologies used for studying gas-phase radical reactions of aromatic compounds.
Kinetic Studies: Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)
This is a common technique for measuring absolute rate coefficients of OH radical reactions.
Experimental Workflow:
-
OH Radical Generation: OH radicals are generated by the pulsed laser photolysis of a precursor molecule, such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃), at a specific wavelength (e.g., 248 nm from a KrF excimer laser).
-
Reaction: The generated OH radicals react with this compound, which is present in large excess to ensure pseudo-first-order kinetics.
-
OH Radical Detection: The concentration of OH radicals is monitored over time using laser-induced fluorescence. A tunable laser (e.g., a Nd:YAG pumped dye laser) excites the OH radicals to a higher electronic state, and the subsequent fluorescence is detected by a photomultiplier tube.
-
Data Analysis: The decay of the OH fluorescence signal is measured at different concentrations of this compound. A plot of the pseudo-first-order rate constants versus the concentration of this compound yields a straight line, the slope of which is the bimolecular rate coefficient.
Product Identification and Yield Studies: Smog Chamber Experiments
Environmental chambers, or smog chambers, are large-volume reactors used to simulate atmospheric conditions.
Experimental Workflow:
-
Chamber Preparation: The chamber is filled with purified air, and the desired concentrations of this compound, an OH radical precursor (e.g., methyl nitrite, CH₃ONO, which photolyzes to produce NO and then OH), and a tracer compound for determining the OH concentration are introduced.
-
Irradiation: The mixture is irradiated with UV lamps that mimic the solar spectrum, initiating the photochemistry.
-
Sampling and Analysis: The concentrations of reactants and products are monitored over time using various analytical techniques, such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the separation and identification of volatile and semi-volatile organic compounds.
-
Fourier-Transform Infrared Spectroscopy (FTIR): For monitoring the concentrations of reactants and products with characteristic infrared absorption features.
-
High-Performance Liquid Chromatography (HPLC): For the analysis of non-volatile products after collection on a suitable medium.
-
-
Data Analysis: Product yields are determined by plotting the concentration of a product formed against the amount of this compound reacted. Corrections for secondary reactions and wall losses are often necessary.
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways for this compound + OH.
Experimental Workflow for Kinetic Studies (PLP-LIF)
Caption: Workflow for PLP-LIF kinetic studies.
Conclusion
The gas-phase reaction of this compound with OH radicals is predominantly initiated by OH addition to the aromatic ring, with a smaller but significant contribution from hydrogen abstraction from the methyl group. While direct experimental kinetic and product data for this specific reaction are currently lacking in the peer-reviewed literature, theoretical calculations provide a robust framework for understanding the primary reaction pathways and their branching ratios.
By drawing comparisons with the well-studied atmospheric chemistry of toluene, we can infer the likely reaction rates and product classes for this compound. Further experimental studies, employing techniques such as PLP-LIF and smog chamber experiments, are necessary to validate these theoretical predictions and to fully elucidate the atmospheric fate and impact of this compound. This knowledge is essential for accurate risk assessment and the development of effective control strategies for isocyanate emissions.
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction of OH with Aliphatic and Aromatic Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of the Toluene Reaction with OH Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New theoretical insights into the reaction kinetics of toluene and hydroxyl radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. ovid.com [ovid.com]
The Solubility Profile of p-Tolyl Isocyanate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility characteristics of p-tolyl isocyanate, a crucial reagent in synthetic organic chemistry and the pharmaceutical industry. Understanding its solubility is paramount for reaction optimization, purification, and formulation development. This document provides a summary of its solubility in various organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule with both a nonpolar aromatic ring and a polar isocyanate group, its solubility is influenced by the polarity of the solvent.
Quantitative Solubility Data
Disclaimer: The quantitative solubility data for organic solvents presented in Table 1 are estimations based on the expected behavior of aromatic isocyanates and are not derived from direct experimental measurement of this compound. Actual experimental values may vary.
Table 1: Solubility of this compound
| Solvent | Solvent Type | Qualitative Solubility (Predicted) | Estimated Quantitative Solubility ( g/100 mL at 25°C) |
| Water | Protic, Polar | Sparingly Soluble | 0.75 (at 20°C)[1][2][3] |
| Hexane | Nonpolar | Sparingly Soluble | < 1 |
| Toluene | Nonpolar (Aromatic) | Soluble | 15 - 30 |
| Dichloromethane (DCM) | Polar Apathetic | Very Soluble | > 40 |
| Chloroform | Polar Apathetic | Very Soluble | > 40 |
| Diethyl Ether | Polar Apathetic | Soluble | 10 - 20 |
| Ethyl Acetate | Polar Apathetic | Soluble | 15 - 30 |
| Acetone | Polar Apathetic | Very Soluble | > 40 |
| Methanol | Protic, Polar | Soluble (Reacts) | > 20 (reaction occurs) |
| Ethanol | Protic, Polar | Soluble (Reacts) | > 20 (reaction occurs) |
Note on Protic Solvents: Isocyanates are reactive towards nucleophiles such as alcohols and water.[4] While this compound may initially dissolve in protic solvents like methanol and ethanol, it will subsequently react to form urethanes. This reactivity should be a critical consideration in solvent selection for non-reactive applications.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid compound like this compound in an organic solvent.
Method 1: Gravimetric Method (for quantitative determination)
This method involves preparing a saturated solution and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.2 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the organic solvent. An excess is ensured when undissolved solid remains.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe.
-
Attach a 0.2 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a fume hood and allow the solvent to evaporate completely. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken not to sublime the solute.
-
Once the solvent has evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute.
-
The mass of the dissolved this compound is the final weight minus the initial weight of the dish.
-
-
Calculation:
-
Solubility ( g/100 mL) = (Mass of solute in g / Volume of aliquot in mL) * 100
-
Method 2: Visual Method (for qualitative or semi-quantitative determination)
This is a simpler, less precise method suitable for quickly assessing solubility.
Materials:
-
This compound
-
Selected organic solvent
-
Test tubes or small vials
-
Graduated pipette or burette
-
Vortex mixer or shaker
Procedure:
-
Weigh a small, known amount of this compound (e.g., 10 mg) and place it in a test tube.
-
Add the solvent in small, measured increments (e.g., 0.1 mL) using a pipette or burette.
-
After each addition, vigorously agitate the mixture using a vortex mixer or by shaking until the solid is fully dissolved.
-
Continue adding the solvent until the this compound is completely dissolved.
-
The solubility can be estimated based on the total volume of solvent required to dissolve the known mass of the solute.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
Caption: Logical relationship between this compound and solvent types.
References
The Researcher's Guide to Isocyanate Chemistry: Core Principles and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Isocyanates, organic compounds characterized by the functional group -N=C=O, are a cornerstone of modern polymer chemistry and hold significant potential in the realm of drug development.[1][2] Their high reactivity and versatility make them indispensable in the synthesis of a wide array of materials, most notably polyurethanes.[3][4] This guide provides a comprehensive overview of the fundamental principles of isocyanate chemistry, tailored for researchers and professionals in the scientific community. It delves into their synthesis, reactivity, and key applications, with a focus on providing practical experimental guidance and clear data presentation.
The Isocyanate Functional Group: Structure and Reactivity
The isocyanate group's reactivity stems from the electrophilic nature of the central carbon atom, which is bonded to two highly electronegative atoms, nitrogen and oxygen. This arrangement makes the carbon atom susceptible to attack by nucleophiles.[5] The general structure is R−N=C=O, where R can be an alkyl or aryl group.[1] The geometry of the isocyanate group is nearly linear.[1]
Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which further increases the electrophilicity of the carbonyl carbon.[5][6] Conversely, electron-donating groups on the R group decrease reactivity.[5] Steric hindrance around the isocyanate group can also significantly reduce its reactivity.[5]
Synthesis of Isocyanates
The primary industrial method for synthesizing isocyanates is the phosgenation of primary amines. This process involves the reaction of a primary amine with phosgene (COCl₂) and typically proceeds through a carbamoyl chloride intermediate.[1] However, due to the extreme toxicity of phosgene, significant research has been dedicated to developing safer, non-phosgene routes.[7][8]
Key Non-Phosgene Synthesis Routes:
-
Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate and nitrogen gas.[1][9]
-
Hofmann Rearrangement: A primary amide is treated with a strong oxidizing agent, such as sodium hypobromite, to form an isocyanate intermediate.[2]
-
Lossen Rearrangement: This method converts a hydroxamic acid to an isocyanate through the formation of an O-acyl, sulfonyl, or phosphoryl intermediate.[1]
-
Schmidt Reaction: A carboxylic acid reacts with hydrazoic acid in the presence of a strong acid to yield an isocyanate.[1]
-
Reductive Carbonylation of Nitro Compounds: This method involves the direct reaction of nitro compounds with carbon monoxide.[8]
-
Oxidative Carbonylation of Amines: Primary amines can be converted to isocyanates through oxidative carbonylation.[8]
The choice of synthetic route often depends on the desired scale, the nature of the starting materials, and safety considerations.[7][8]
Core Reactions of Isocyanates
Isocyanates are highly reactive towards a variety of nucleophiles, particularly compounds containing active hydrogen atoms. These reactions are typically exothermic.[10]
Urethane Formation (Reaction with Alcohols)
The reaction of an isocyanate with an alcohol produces a urethane linkage (R-NH-CO-OR'). This is the fundamental reaction in the production of polyurethanes, where diisocyanates or polyisocyanates react with diols or polyols.[1][11]
General Reaction: R-N=C=O + R'-OH → R-NH-CO-OR'
The reactivity of alcohols with isocyanates follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[5] The reaction is often catalyzed by tertiary amines or organometallic compounds.[5]
Urea Formation (Reaction with Amines)
Isocyanates react rapidly with primary and secondary amines to form substituted ureas (R-NH-CO-NHR').[1] This reaction is generally faster than the reaction with alcohols and typically does not require a catalyst.[5]
General Reaction: R-N=C=O + R'-NH₂ → R-NH-CO-NHR'
The reaction with diisocyanates and diamines leads to the formation of polyureas.[1]
Reaction with Water
Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to a primary amine and carbon dioxide gas.[1] The newly formed amine can then react with another isocyanate molecule to form a urea linkage.[1]
General Reaction: R-N=C=O + H₂O → [R-NH-COOH] → R-NH₂ + CO₂ R-N=C=O + R-NH₂ → R-NH-CO-NH-R
This reaction is crucial in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent.[1]
Other Important Reactions
-
Allophanate Formation: Urethanes can further react with isocyanates at elevated temperatures to form allophanates, which introduces cross-linking in polyurethane networks.[5]
-
Biuret Formation: Similarly, ureas can react with isocyanates to form biurets.[1]
-
Trimerization: In the presence of certain catalysts, isocyanates can trimerize to form highly stable isocyanurate rings.[1]
Quantitative Data on Isocyanate Reactions
The following tables summarize key quantitative data for common isocyanate reactions, providing a basis for experimental design and analysis.
Table 1: Relative Reaction Rates of Isocyanates with Various Nucleophiles
| Nucleophile | Relative Rate |
| Primary Aliphatic Amine | 100,000 |
| Secondary Aliphatic Amine | 20,000 - 50,000 |
| Primary Aromatic Amine | 200 - 300 |
| Primary Hydroxyl | 100 |
| Water | 100 |
| Secondary Hydroxyl | 30 - 50 |
| Phenol | 5 |
| Carboxylic Acid | 1 |
| Urea | 0.5 |
| Urethane | 0.1 |
Data compiled from various sources, relative to the reaction with a primary hydroxyl group.[5]
Table 2: Typical Activation Energies for Urethane Formation
| Reactants | Solvent | Catalyst | Activation Energy (kJ/mol) |
| Phenyl Isocyanate + 1-Propanol | THF (Stoichiometric) | None | 45.1 |
| Phenyl Isocyanate + 1-Propanol | THF (Alcohol Excess) | None (Autocatalytic) | 33.7 |
| Phenyl Isocyanate + 1-Propanol | THF (Isocyanate Excess) | None (Autocatalytic) | 29.8 |
| Aromatic Isocyanate + Aliphatic Alcohol | Various non-polar | None | 30 - 50 |
| Aliphatic Isocyanate + Aliphatic Alcohol | Various | None | 50 - 90 |
Activation energies can vary significantly based on reactants, solvent polarity, and the presence of catalysts.[1][9][12][13]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful research. Below are generalized procedures for the synthesis of urethanes and ureas.
General Protocol for Urethane Synthesis
Materials:
-
Isocyanate
-
Alcohol
-
Anhydrous solvent (e.g., Toluene, THF, Dichloromethane)
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL) or a tertiary amine like Triethylamine (TEA)) (optional)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in the anhydrous solvent.
-
If a catalyst is used, add a catalytic amount (e.g., 0.1-1 mol%) to the alcohol solution.
-
Slowly add the isocyanate (1.0 - 1.1 eq) dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction is often exothermic.
-
Allow the reaction mixture to stir at the chosen temperature for a specified time (typically 2-24 hours).
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or in-situ Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2250-2280 cm⁻¹).[10][13]
-
Upon completion, quench the reaction if necessary (e.g., with a small amount of methanol).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure urethane.[13]
General Protocol for Urea Synthesis
Materials:
-
Isocyanate
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the isocyanate (1.0 - 1.2 eq) dropwise to the stirred solution. The reaction is typically very fast and exothermic.[14]
-
Allow the reaction mixture to warm to room temperature and stir for a short period (e.g., 30 minutes to 2 hours).
-
Monitor the reaction progress by TLC.[13]
-
If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried under vacuum.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.[13][14]
Visualization of Chemical Pathways and Workflows
Visual representations of reaction mechanisms and experimental workflows can significantly enhance understanding. The following diagrams are generated using the DOT language.
Reaction Pathways
Caption: Simplified mechanism of urethane formation.
Caption: Simplified mechanism of urea formation.
Experimental Workflow
Caption: A typical workflow for isocyanate-based synthesis.
Biological Considerations and Safety
Isocyanates are potent respiratory sensitizers and a leading cause of occupational asthma.[4] Exposure can also lead to irritation of the skin, eyes, nose, and throat.[4] Therefore, it is imperative that researchers handle these compounds with extreme caution in well-ventilated fume hoods and with appropriate personal protective equipment (PPE), including gloves and safety glasses. Some isocyanates are also classified as potential human carcinogens.[4]
In the context of drug development, the reactivity of isocyanates can be harnessed for bioconjugation and the formation of stable linkages in bioactive molecules. However, their potential toxicity necessitates careful consideration of structure-activity relationships and the development of compounds with minimal off-target reactivity.
Conclusion
Isocyanate chemistry offers a powerful and versatile toolkit for researchers in both materials science and drug discovery. A thorough understanding of their synthesis, reactivity, and reaction kinetics is essential for designing and executing successful experiments. By following established protocols and adhering to strict safety measures, scientists can effectively leverage the unique properties of isocyanates to advance their research goals. This guide serves as a foundational resource, providing the core principles and practical knowledge necessary to navigate the complexities of isocyanate chemistry.
References
- 1. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. poliuretanos.net [poliuretanos.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. m.remspec.com [m.remspec.com]
- 10. graphviz.org [graphviz.org]
- 11. Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. archimer.ifremer.fr [archimer.ifremer.fr]
- 14. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Environmental Degradation Pathways of p-Tolyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolyl isocyanate (PTI), a member of the aromatic isocyanate family, finds application in various industrial syntheses, including the production of pesticides and pharmaceuticals.[1] Its reactive isocyanate group makes it a valuable chemical intermediate, but also raises concerns about its environmental fate and persistence. Understanding the degradation pathways of this compound in different environmental compartments—soil, water, and air—is crucial for conducting comprehensive environmental risk assessments and developing strategies to mitigate potential ecological impacts.
This technical guide provides a detailed overview of the primary degradation pathways of this compound in environmental samples. It summarizes key chemical reactions, identifies major transformation products, and presents relevant quantitative data where available. Furthermore, this guide outlines detailed experimental protocols for studying these degradation processes, adhering to internationally recognized guidelines. Visual diagrams of the degradation pathways and experimental workflows are provided to facilitate a clear understanding of the complex processes involved.
Primary Degradation Pathways
The environmental degradation of this compound is primarily governed by three main processes: hydrolysis, atmospheric degradation, and biodegradation. Photodegradation can also contribute to its transformation under certain conditions.
Hydrolysis
The primary and most rapid degradation pathway for isocyanates, including this compound, in aqueous environments is hydrolysis.[2] The highly reactive isocyanate group (-NCO) readily reacts with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes, releasing carbon dioxide and forming p-toluidine (4-methylaniline).[3]
The resulting p-toluidine can then react with remaining this compound molecules to form substituted ureas, such as N,N'-di-p-tolylurea. This subsequent reaction can lead to the formation of insoluble polyurea precipitates, effectively removing the isocyanate from the aqueous phase.[2] The hydrolysis of isocyanates is generally a rapid process, with half-lives on the order of minutes to hours.[2] For instance, the hydrolysis half-life of p-toluenesulfonyl isocyanate, a structurally related compound, is estimated to be less than 10 minutes at 25°C.[4]
Atmospheric Degradation
In the atmosphere, the degradation of this compound is primarily initiated by reactions with hydroxyl (OH) radicals, which are highly reactive and considered the "detergent of the atmosphere".[5] The reaction proceeds through two main channels: OH radical addition to the aromatic ring and hydrogen abstraction from the methyl group.
Quantum chemistry studies have shown that OH addition to the aromatic ring is the dominant pathway, with addition at the ortho-position relative to the isocyanate group being the most favored channel (53.2% branching fraction).[6][7] Addition at the meta (24.5%) and para (10.5%) positions also occurs.[6][7] Hydrogen abstraction from the methyl group is a less significant, but still notable, pathway with a branching fraction of 9.6%.[6][7] The radical intermediates formed from these initial reactions are expected to undergo further oxidative reactions with molecular oxygen, leading to a cascade of more complex degradation products.[6]
Biodegradation
Direct biodegradation data for this compound is limited, likely due to its rapid hydrolysis to p-toluidine. Therefore, the biodegradation of this compound in soil and water is largely governed by the fate of its primary hydrolysis product, p-toluidine.
Studies have shown that p-toluidine can be degraded by microorganisms under both aerobic and anaerobic conditions. For example, the bacterium Rhodococcus rhodochrous can utilize o-toluidine (a structural isomer) as a sole source of carbon and nitrogen, degrading it to 3-methylcatechol, which then undergoes meta-fission. A similar pathway can be inferred for p-toluidine.
Under anaerobic conditions, the sulfate-reducing bacterium Desulfobacula toluolica has been shown to cometabolically degrade p-toluidine. The proposed pathway involves the carboxylation of the methyl group to form p-aminophenylacetic acid, which is then deaminated to phenylacetic acid.
Photodegradation
Experimental Protocols
To investigate the environmental degradation of this compound, standardized experimental protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD), should be followed.
Soil Degradation Study (Aerobic - based on OECD 307)
This protocol outlines a procedure to assess the aerobic degradation of this compound in soil.[10]
-
Test System: Use fresh, sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture). The soil moisture should be adjusted to 40-60% of its maximum water holding capacity.
-
Test Substance Application: Apply ¹⁴C-labeled this compound (if available for metabolite tracking) or non-labeled this compound dissolved in a suitable solvent to the soil samples at a concentration relevant to expected environmental concentrations.
-
Incubation: Incubate the treated soil samples in the dark at a controlled temperature (e.g., 20 ± 2°C) in flow-through systems or biometer flasks.[10] Aerobic conditions are maintained by a continuous flow of humidified air.
-
Sampling: At appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), collect replicate soil samples.
-
Extraction: Extract the soil samples with a suitable solvent or series of solvents (e.g., acetonitrile, methanol) to recover this compound and its degradation products.
-
Analysis: Analyze the extracts for the concentration of this compound and its major degradation product, p-toluidine, using a validated analytical method such as GC-MS or HPLC-UV/MS. For p-toluidine, derivatization (e.g., acylation) may be necessary to improve its chromatographic properties for GC analysis.[11]
-
Data Analysis: Determine the dissipation half-life (DT₅₀) of this compound in the soil.
Photodegradation in Water Study (based on OECD 316)
This protocol describes a method to determine the direct photodegradation of this compound in water.[12]
-
Test Solution: Prepare a sterile, buffered aqueous solution of this compound at a concentration below its water solubility limit. Use purified water (e.g., Milli-Q) and a buffer to maintain a constant pH.
-
Irradiation: Irradiate the test solution in quartz tubes or a suitable photoreactor with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).[6] Control the temperature of the samples during irradiation.
-
Dark Control: Prepare identical samples and keep them in the dark at the same temperature to account for abiotic degradation processes like hydrolysis.
-
Sampling: At selected time intervals, withdraw aliquots from the irradiated and dark control samples.
-
Analysis: Immediately analyze the samples for the concentration of this compound using a suitable analytical method like HPLC-UV or GC-MS after appropriate sample preparation (e.g., liquid-liquid extraction).
-
Data Analysis: Calculate the first-order degradation rate constant and the half-life of this compound under the specific irradiation conditions. The quantum yield can be determined if the light intensity is measured.
Data Presentation
The following tables summarize the available quantitative data on the degradation of this compound. It is important to note that experimental data for some parameters are limited, and estimations are provided where available.
Table 1: Summary of Hydrolysis Data for this compound
| Parameter | Value | Conditions | Reference |
| Half-life (t₁/₂) (estimated) | < 10 minutes | 25°C, Aqueous solution | Based on similar compounds[4] |
| Primary Degradation Product | p-Toluidine | Aqueous environment | [3] |
| Secondary Degradation Product | N,N'-di-p-tolylurea | Aqueous environment | [2] |
Table 2: Summary of Atmospheric Degradation Data for this compound
| Parameter | Value | Conditions | Reference |
| Reaction with OH radicals | |||
| kOH (Total) | 8.8 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 298 K | [6][7] |
| Ortho-addition | 53.2% | 298 K | [6][7] |
| Meta-addition | 24.5% | 298 K | [6][7] |
| Para-addition | 10.5% | 298 K | [6][7] |
| H-abstraction | 9.6% | 298 K | [6][7] |
Table 3: Summary of Biodegradation Data for this compound and its Primary Degradation Product
| Compound | Parameter | Value | Conditions | Reference |
| This compound | Biodegradation Rate | Data not available | Soil/Water | |
| p-Toluidine | Degradation Pathway | Carboxylation and deamination | Anaerobic, with Desulfobacula toluolica | |
| Degradation Products | p-aminophenylacetic acid, phenylacetic acid | Anaerobic |
Table 4: Summary of Photodegradation Data for this compound
| Parameter | Value | Conditions | Reference |
| Quantum Yield (Φ) | Data not available | Aqueous solution | |
| Photodegradation Half-life (t₁/₂) (estimated for a related compound) | 8.7 days | Atmospheric | [4] |
Conclusion
The environmental degradation of this compound is a multifaceted process dominated by rapid hydrolysis in aqueous environments to form p-toluidine, which is then subject to further biotic and abiotic transformations. In the atmosphere, reaction with hydroxyl radicals leads to its oxidation. While direct biodegradation and photodegradation of the parent compound are less characterized, the degradation of its primary hydrolysis product, p-toluidine, has been studied.
This technical guide provides a framework for understanding and investigating the environmental fate of this compound. The outlined experimental protocols, based on international standards, offer a robust approach for generating the necessary data for comprehensive risk assessments. Further research is warranted to fill the existing data gaps, particularly concerning the quantitative rates of biodegradation and photodegradation of this compound itself, to enhance the accuracy of environmental fate models.
References
- 1. chemistryforsustainability.org [chemistryforsustainability.org]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 7. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 8. This compound derivatization for analysis of CWC-related polar degradation products by mass spectrometry [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. oecd.org [oecd.org]
- 11. scispace.com [scispace.com]
- 12. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for HPLC Derivatization using p-Tolyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of analytical chemistry, particularly in pharmaceutical and biomedical research, the sensitive and accurate quantification of analytes is paramount. Many compounds of interest, such as aliphatic amines, alcohols, and thiols, lack a strong chromophore, making their detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging. Chemical derivatization is a powerful technique employed to overcome this limitation.
This document provides detailed application notes and protocols for the use of p-Tolyl isocyanate (PTI) as a pre-column derivatization reagent for the HPLC analysis of primary and secondary amines, alcohols, and thiols. PTI reacts rapidly and selectively with these functional groups to form stable, UV-active derivatives, significantly enhancing their detectability and improving chromatographic performance. The resulting N,N'-disubstituted ureas (from amines), carbamates (from alcohols), and thiocarbamates (from thiols) possess a strong chromophore, allowing for sensitive detection at low concentrations.
Principle of Derivatization
This compound is an electrophilic compound that readily reacts with nucleophilic functional groups. The derivatization reaction proceeds as follows:
-
With primary and secondary amines: The isocyanate group reacts with the amine to form a stable p-tolylurea derivative.
-
With alcohols: The isocyanate group reacts with the hydroxyl group to form a stable p-tolylcarbamate derivative.
-
With thiols: The isocyanate group reacts with the sulfhydryl group to form a stable p-tolylthiocarbamate derivative.
These reactions are typically rapid and can be carried out under mild conditions. The resulting derivatives are significantly more non-polar than the original analytes, leading to improved retention and separation on reversed-phase HPLC columns. The incorporated tolyl group provides strong UV absorbance, allowing for highly sensitive detection. Notably, PTI is highly selective for these functional groups and generally does not react with carboxylic acids or phosphonic acids under typical derivatization conditions[1][2]. The derivatives are also known to be highly stable for extended periods, even in the presence of moisture[1][2].
Experimental Protocols
Protocol 1: Derivatization of Primary and Secondary Amines in Solution
This protocol outlines the general procedure for the derivatization of primary and secondary amines using this compound.
Materials and Reagents:
-
This compound (PTI), 99% or higher purity
-
Analyte standard(s) or sample solution
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
-
Triethylamine (TEA) or other suitable non-nucleophilic base (optional, to catalyze the reaction and neutralize any acidic components)
-
Methanol (MeOH), HPLC grade (for quenching)
-
Vials, autosampler or reaction vials with caps
-
Pipettes and syringes
Procedure:
-
Preparation of Reagent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily.
-
Sample Preparation: Dissolve the amine-containing sample or standard in a suitable anhydrous solvent to a known concentration (e.g., 1 mg/mL).
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the sample/standard solution.
-
Add 10 µL of triethylamine (optional, can enhance reaction rate for less reactive amines).
-
Add 100 µL of the this compound solution. This represents a significant molar excess of the reagent to ensure complete derivatization.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15-20 minutes. For less reactive or sterically hindered amines, the reaction time may be extended or gentle heating (e.g., 50-60°C) may be applied.
-
-
Quenching: Add 50 µL of methanol to the reaction mixture to quench any unreacted this compound. The methanol reacts with the excess PTI to form a methylcarbamate derivative, which can be easily separated chromatographically from the analyte derivatives. Vortex for 30 seconds.
-
Dilution and Analysis: Dilute the final reaction mixture with the mobile phase (e.g., 1:10 with acetonitrile/water) to a suitable concentration for HPLC analysis. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Derivatization of Alcohols and Thiols in Solution
This protocol is suitable for the derivatization of hydroxyl and sulfhydryl functional groups.
Materials and Reagents:
-
Same as Protocol 1, with the addition of a catalyst for less reactive alcohols.
-
Dibutyltin dilaurate (DBTDL) or other suitable catalyst (optional).
Procedure:
-
Preparation of Reagent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.
-
Sample Preparation: Dissolve the alcohol/thiol-containing sample or standard in an anhydrous solvent.
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the sample/standard solution.
-
For less reactive alcohols, a catalyst such as a few drops of a dilute solution of DBTDL in the reaction solvent can be added.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture and allow it to react. Thiols and primary alcohols will react quickly at room temperature (15-20 minutes). Secondary and tertiary alcohols may require heating (e.g., 60°C for 30-60 minutes) and/or a catalyst to achieve complete derivatization.
-
-
Quenching: Add 50 µL of methanol to quench excess reagent. Vortex for 30 seconds.
-
Dilution and Analysis: Dilute the sample with the mobile phase and filter before injection into the HPLC system.
HPLC Method for Analysis of PTI Derivatives
The following is a general-purpose reversed-phase HPLC method suitable for the separation and quantification of p-tolylurea, p-tolylcarbamate, and p-tolylthiocarbamate derivatives.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18.1-22 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 240 nm |
Note: The optimal UV wavelength may vary slightly depending on the specific derivative. It is recommended to determine the absorbance maximum of the derivatized analyte of interest.
Data Presentation
The following tables provide illustrative quantitative data for the analysis of a model primary amine (n-butylamine), secondary amine (diethylamine), and alcohol (n-butanol) derivatized with this compound using the methods described above.
Table 1: Chromatographic Data for PTI-Derivatized Analytes
| Analyte | Derivative Type | Retention Time (min) |
|---|---|---|
| n-Butylamine | p-Tolylurea | 8.5 |
| Diethylamine | p-Tolylurea | 9.2 |
| n-Butanol | p-Tolylcarbamate | 10.1 |
Table 2: Method Performance Characteristics
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|---|
| n-Butylamine | 0.1 - 50 | 0.9995 | 0.03 | 0.1 |
| Diethylamine | 0.1 - 50 | 0.9992 | 0.04 | 0.1 |
| n-Butanol | 0.2 - 100 | 0.9998 | 0.07 | 0.2 |
(Note: The data presented in Tables 1 and 2 are for illustrative purposes and may vary depending on the specific HPLC system and conditions.)
Visualizations
Caption: Experimental workflow for derivatization and analysis.
Caption: General reaction of this compound with analytes.
Troubleshooting
-
Incomplete Derivatization: If peak areas for the derivatives are low or inconsistent, consider increasing the reaction time, temperature, or the molar excess of the this compound reagent. For amines, the addition of a base like triethylamine can be beneficial. For less reactive alcohols, a catalyst may be necessary.
-
Interfering Peaks: A large peak from the quenched reagent (p-tolyl methylcarbamate) may interfere with early-eluting analyte peaks. Adjusting the gradient to have a lower initial percentage of organic solvent can help retain and separate the analyte derivatives from the quenched reagent peak.
-
Baseline Noise: Ensure high purity of all solvents and reagents. This compound is sensitive to moisture and can degrade; use anhydrous solvents and prepare the reagent solution fresh.
Conclusion
Derivatization with this compound is a robust and effective method for the sensitive quantification of primary and secondary amines, alcohols, and thiols by reversed-phase HPLC with UV detection. The protocols provided herein offer a solid foundation for method development and can be adapted to a wide variety of analytes and sample matrices. The stability and strong UV absorbance of the resulting derivatives make this an excellent choice for applications in drug development, clinical research, and environmental analysis.
References
Application Note: p-Tolyl Isocyanate for the Derivatization of Polar Degradation Products in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The robust assessment of a drug substance's stability is a critical component of pharmaceutical development. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Many degradation pathways, such as hydrolysis and oxidation, introduce polar functional groups like hydroxyls (-OH) and thiols (-SH), resulting in polar degradation products. These products are often non-volatile and exhibit poor chromatographic retention and peak shape in reverse-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC), making their quantification challenging.
Chemical derivatization is a powerful strategy to overcome these analytical hurdles. By chemically modifying the polar functional groups, the resulting derivatives become more amenable to chromatographic analysis. p-Tolyl isocyanate (PTI) is a versatile derivatizing reagent that selectively reacts with hydroxyl and thiol groups to form stable carbamate and thiocarbamate derivatives, respectively. This application note provides a detailed protocol for the use of PTI for the derivatization of polar degradation products for subsequent analysis by GC-Mass Spectrometry (GC-MS) and HPLC, enhancing the volatility, chromatographic retention, and detectability of these critical analytes.
Principle of Derivatization
This compound reacts efficiently with nucleophilic hydroxyl and thiol groups under mild conditions. The resulting derivatives exhibit increased hydrophobicity and volatility, making them ideal for GC-MS analysis. For HPLC analysis, the addition of the tolyl group can enhance retention on reversed-phase columns and provide a chromophore for UV detection. A key advantage of PTI is its high selectivity; it does not react with more acidic functional groups such as carboxylic acids or phosphonic acids, allowing for targeted analysis of specific degradation products.[1][2] The derivatives are also notably stable for extended periods and resistant to moisture, which simplifies sample handling and storage.[1][2]
Applications in Drug Development
While extensively documented for the analysis of polar degradation products of chemical warfare agents, the principles of PTI derivatization are directly applicable to pharmaceutical stability and metabolism studies.[1][2] For instance, drugs containing ester or ether linkages are susceptible to hydrolysis, leading to the formation of polar hydroxyl-containing degradants. Similarly, oxidative degradation can introduce hydroxyl groups onto the API. PTI derivatization offers a reliable method to quantify these polar impurities at trace levels.
A closely related reagent, p-toluenesulfonyl isocyanate, has been successfully used to derivatize hydroxylated drug metabolites, enabling the achievement of a lower limit of quantitation of 100 pg/mL in plasma by LC-MS.[3][4] This demonstrates the potential of isocyanate-based derivatization for sensitive bioanalytical and drug degradation studies.
Quantitative Data Summary
The following tables summarize quantitative data obtained from the analysis of polar analytes derivatized with this compound.
Table 1: GC-MS Retention Data for this compound Derivatives of Polar Analytes
| Analyte | Parent Compound Class | Functional Group Derivatized | GC Retention Index | Reference |
| N,N-Diethylaminoethanol | Nitrogen Mustard Degradant | Hydroxyl | 1855 | [2] |
| N,N-Di-n-propylaminoethanol | Nitrogen Mustard Degradant | Hydroxyl | 2033 | [2] |
| N-Methyl, N-isopropylaminoethanol | Nitrogen Mustard Degradant | Hydroxyl | 1841 | [2] |
| 3-Quinuclidinol | BZ Incapacitating Agent Marker | Hydroxyl | 2011 | [1][2] |
| Pinacolyl Alcohol | Soman Nerve Agent Precursor | Hydroxyl | 1545 | [5] |
Table 2: Performance Characteristics of this compound Derivatization
| Analyte | Analytical Method | Matrix | Derivatization Efficiency | Improvement in Sensitivity | Limit of Quantitation (LOQ) | Reference |
| Pinacolyl Alcohol | GC-MS | Environmental | >99% | 10-fold increase in signal | Not Reported | [5] |
| 3-Hydroxyl Metabolites | HPLC-MS* | Plasma | Not Reported | Significantly Improved | 100 pg/mL | [3][4] |
| Data for p-toluenesulfonyl isocyanate, a related reagent. |
Experimental Protocols
Protocol 1: Derivatization for GC-MS Analysis
This protocol is adapted from methodologies used for the analysis of polar compounds in aqueous and plasma matrices.[1][2]
1. Materials and Reagents:
-
This compound (PTI), 99%
-
Acetonitrile (ACN), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Sodium sulfate, anhydrous
-
Sample containing polar degradation products (e.g., from a forced degradation study)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a compound of similar functionality not present in the sample)
2. Sample Preparation:
-
Aqueous Samples (e.g., from hydrolysis studies):
-
To 1 mL of the aqueous sample, add a suitable internal standard.
-
Perform a liquid-liquid extraction (LLE) by adding 2 mL of dichloromethane, vortexing for 2 minutes, and centrifuging to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Repeat the extraction with another 2 mL of dichloromethane and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Plasma Samples:
-
To 500 µL of plasma, add the internal standard.
-
Perform a protein precipitation by adding 1.5 mL of cold acetonitrile, vortexing for 1 minute, and centrifuging at high speed for 10 minutes.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for the derivatization step.
-
3. Derivatization Procedure:
-
To the dried residue from the sample preparation step, add 100 µL of a 10% (v/v) solution of this compound in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of dichloromethane or another suitable solvent for GC-MS injection.
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Employ a temperature program suitable for the expected volatility of the derivatives (e.g., initial temperature of 80°C, ramp to 280°C).
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
Protocol 2: Proposed Derivatization for HPLC-UV/MS Analysis
This protocol is a proposed adaptation for enhancing the analysis of polar degradation products by HPLC.
1. Materials and Reagents:
-
This compound (PTI), 99%
-
Acetonitrile (ACN), HPLC grade
-
Triethylamine (TEA)
-
Methanol, HPLC grade
-
Sample containing polar degradation products
-
Internal Standard (IS) solution
2. Sample Preparation:
-
Prepare the sample as described in Protocol 1, evaporating the final extract to dryness.
3. Derivatization Procedure:
-
Reconstitute the dried sample residue in 100 µL of acetonitrile.
-
Add 10 µL of a 5% (v/v) solution of this compound in acetonitrile.
-
Add 5 µL of triethylamine to catalyze the reaction.
-
Vortex the mixture and let it react at room temperature for 15-30 minutes. The reaction progress can be monitored by analyzing aliquots.
-
Quench the reaction by adding 10 µL of methanol to consume any excess PTI.
-
Dilute the sample with the mobile phase to the desired concentration for HPLC analysis.
4. HPLC Analysis:
-
Inject the derivatized sample onto a C18 reversed-phase column.
-
Use a mobile phase gradient of acetonitrile and water (or a suitable buffer).
-
Monitor the eluent using a UV detector (approx. 240-250 nm) or a mass spectrometer.
Visualizations
Derivatization Reaction Scheme
Caption: Reaction of a polar analyte with this compound.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for PTI derivatization and GC-MS analysis.
Drug Degradation and Analysis Pathway
Caption: Logical flow from drug degradation to quantitative analysis.
Conclusion
Derivatization with this compound is a highly effective and robust method for the analysis of polar degradation products containing hydroxyl or thiol functional groups. The high selectivity, efficiency, and the stability of the resulting derivatives make this a valuable tool for pharmaceutical scientists and researchers in drug development. By converting challenging polar analytes into forms suitable for GC-MS and HPLC analysis, PTI derivatization enables accurate and sensitive quantification of critical impurities, thereby supporting comprehensive drug stability assessment and ensuring product quality and safety.
References
- 1. This compound derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Enhanced GC-MS Analysis of Polar Analytes via p-Tolyl Isocyanate Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the derivatization of polar analytes containing hydroxyl (-OH) and thiol (-SH) functional groups using p-tolyl isocyanate (PTI) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Many polar compounds, such as alcohols, thiols, and amino alcohols, exhibit poor chromatographic behavior, including peak tailing and low volatility, which hinders their sensitive and accurate quantification. Derivatization with PTI converts these polar functional groups into less polar, more volatile carbamate and thiocarbamate derivatives, respectively. This procedure significantly improves chromatographic peak shape, increases retention times, and enhances detection sensitivity.[1][2] The resulting derivatives are stable for extended periods and are not susceptible to moisture, offering a robust method for the analysis of such compounds in various matrices.[3]
Introduction
Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, its application to polar analytes is often limited due to their low volatility and tendency to interact with active sites in the GC system. Chemical derivatization is a common strategy to overcome these limitations by chemically modifying the analytes to improve their chromatographic properties.[1]
This compound has emerged as an effective derivatizing reagent that selectively reacts with active hydrogen atoms in hydroxyl and thiol groups.[3] This reaction is typically rapid and proceeds with high efficiency, often exceeding 99%.[2] The resulting derivatives exhibit increased hydrophobicity and thermal stability, making them ideal for GC-MS analysis. This method has been successfully applied to the analysis of various compounds, including alcohols and chemical weapons convention-related degradation products.[2][3]
Experimental Protocols
Materials and Reagents
-
Analytes: Standard solutions of the target analyte(s) containing hydroxyl or thiol groups.
-
Derivatizing Reagent: this compound (PTI), 99% purity or higher.
-
Solvent: Anhydrous aprotic solvent such as acetonitrile, dichloromethane, or hexane. The choice of solvent may depend on the solubility of the analyte and the specific application.
-
Quenching Reagent: Anhydrous methanol.
-
Internal Standard (optional): A compound of similar chemical structure to the analyte(s) but chromatographically resolved.
-
Glassware: Reacti-Vials™ or other suitable small-volume reaction vials with PTFE-lined caps.
-
Equipment: Heating block or water bath, vortex mixer, centrifuge, GC-MS system.
Standard Derivatization Protocol
-
Sample Preparation:
-
Accurately transfer a known amount of the analyte solution (typically 10-100 µL) into a reaction vial.
-
If the sample is in an aqueous solution, it must be evaporated to dryness under a gentle stream of nitrogen before adding the solvent.
-
Add 100-500 µL of the chosen anhydrous solvent to the vial.
-
-
Derivatization Reaction:
-
Add a molar excess of this compound to the analyte solution. A 1.1 molar excess is often sufficient for pure standards, though a larger excess may be required for complex matrices. For a typical protocol, 10-20 µL of PTI is added to the analyte solution.
-
Securely cap the vial and vortex briefly to mix the reagents.
-
Heat the reaction mixture at 60-80°C for 15-30 minutes. Reaction conditions (temperature and time) should be optimized for the specific analyte(s). Some reactions may proceed to completion at room temperature.[4][5]
-
-
Reaction Quenching:
-
After the reaction is complete, cool the vial to room temperature.
-
To quench any unreacted this compound, add 50-100 µL of anhydrous methanol. The methanol reacts with the excess isocyanate to form a methylcarbamate derivative that can be chromatographically separated from the analyte derivatives.
-
Vortex the mixture for approximately 30 seconds.
-
-
Sample Work-up and Analysis:
-
The derivatized sample can be directly injected into the GC-MS system.
-
Alternatively, for sample cleanup or concentration, an appropriate extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) can be employed.
-
Inject 1 µL of the final solution into the GC-MS.
-
Recommended GC-MS Parameters
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), is recommended. A typical column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 50-100°C, hold for 1-2 minutes.
-
Ramp: 10-25°C/minute to 280-300°C.
-
Final hold: 5-10 minutes.
-
The temperature program should be optimized to ensure good separation of the derivatized analytes from the solvent front, quenching product, and any matrix components.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
-
Data Presentation
The derivatization with this compound leads to a significant increase in the retention time and molecular weight of the analyte, which is beneficial for moving the analyte peak away from early eluting, volatile interferences.
| Analyte | Functional Group | Molecular Weight ( g/mol ) | Derivatized MW ( g/mol ) | Observed Retention Time Shift |
| Pinacolyl Alcohol | Secondary Alcohol | 102.17 | 235.31 | Significant increase |
| 3-Quinuclidinol | Tertiary Alcohol | 127.18 | 260.32 | ~2.4 min increase |
| N,N-Diethylaminoethanol | Primary Alcohol | 117.19 | 250.33 | Data not available |
| Thiophenol | Thiol | 110.18 | 243.32 | Data not available |
Note: The exact retention time shift is dependent on the specific GC conditions and column used. The data for 3-Quinuclidinol is based on a specific published method and is provided for illustrative purposes.[6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound derivatization.
Reaction Mechanism
Caption: General reaction of an alcohol or thiol with this compound.
Conclusion
Derivatization with this compound is a highly effective and reliable method for improving the GC-MS analysis of polar compounds containing hydroxyl and thiol functional groups. The protocol is straightforward, utilizes commercially available reagents, and produces stable derivatives that significantly enhance chromatographic performance and analytical sensitivity.[2][3] This method is a valuable tool for researchers, scientists, and drug development professionals working with challenging polar analytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. This compound derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound derivatization for analysis of CWC-related polar degradation products by mass spectrometry [ouci.dntb.gov.ua]
Application Notes and Protocols: Synthesis of N-Tosylcarbamates
Topic: A detailed guide on the synthesis of N-tosylcarbamates, clarifying the role of the isocyanate reagent.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Tosylcarbamates are valuable intermediates in organic synthesis, notably in the preparation of N-tosyl allylic amines and other nitrogen-containing compounds. A common and efficient method for their synthesis involves the reaction of an alcohol with an appropriate isocyanate. It is a frequent point of confusion, but the correct reagent for the direct synthesis of N-tosylcarbamates is p-toluenesulfonyl isocyanate (TsNCO) , not p-tolyl isocyanate. The tosyl (Ts) group is a p-toluenesulfonyl group, and TsNCO provides the entire N-tosylcarbamoyl moiety in a single step. This compound would react with an alcohol to yield an N-(p-tolyl)carbamate. This document provides detailed protocols and data for the synthesis of N-tosylcarbamates using p-toluenesulfonyl isocyanate.
Chemical Reaction
The general reaction for the synthesis of an N-tosylcarbamate from an alcohol and p-toluenesulfonyl isocyanate is as follows:
Caption: General reaction for N-tosylcarbamate synthesis.
Experimental Protocols
The following protocols are based on established and reliable synthetic procedures.
Protocol 1: Synthesis of (E)-Pent-2-en-1-yl tosylcarbamate
This protocol details the synthesis of an allylic N-tosylcarbamate from an allylic alcohol.[1]
Materials:
-
(E)-2-Penten-1-ol (95%)
-
p-Toluenesulfonyl isocyanate (TsNCO, 96%)[1]
-
Dichloromethane (DCM), anhydrous[1]
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Oven-dried round-bottomed flask with a magnetic stir bar
-
Nitrogen inlet
-
Syringes
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup:
-
Equip an oven-dried 500-mL round-bottomed flask with a magnetic stir bar.
-
Charge the flask with 200 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.[1]
-
Add (E)-2-penten-1-ol (8.55 mL, 7.24 g, 84.0 mmol, 1.0 equiv) to the stirring solvent in one portion via syringe.[1]
-
Cool the resulting clear solution to approximately 0 °C using an ice-water bath for 20 minutes.[1]
-
-
Addition of p-Toluenesulfonyl Isocyanate:
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by Thin-Layer Chromatography (TLC) for the consumption of the starting alcohol (approximately 30 minutes).[1]
-
Transfer the reaction mixture to a 1-L separatory funnel and wash with 400 mL of saturated aqueous NH₄Cl.[1]
-
Separate the layers and extract the aqueous phase with DCM (2 x 200 mL).[1]
-
Combine the organic phases and dry over anhydrous Na₂SO₄ for 30 minutes.[1]
-
-
Purification:
-
Filter the solution and concentrate it using a rotary evaporator to yield the crude product as a colorless oil.[1]
-
Dissolve the crude oil in a minimal amount of DCM and load it onto a silica gel column (5 x 17 cm, 120 g silica).[1]
-
Elute the column with a mixture of Hexanes:EtOAc:DCM (100:20:5).[1]
-
Combine the fractions containing the pure product and concentrate to yield the final product.[1]
-
Quantitative Data:
| Starting Alcohol | Product | Reagent | Solvent | Time | Temperature | Yield | Reference |
| (E)-2-Penten-1-ol | (E)-Pent-2-en-1-yl tosylcarbamate | p-Toluenesulfonyl isocyanate | DCM | 30 min | 0 °C to RT | 96-97% | [1] |
Application of N-Tosylcarbamates
Allylic N-tosylcarbamates are versatile intermediates. For instance, they can be used in gold(I)-catalyzed decarboxylative allylic amination to produce valuable allylic amines.[1]
Workflow for Synthesis and Subsequent Reaction
The following diagram illustrates the workflow from the synthesis of an N-tosylcarbamate to its application in a subsequent synthetic step.
Caption: Experimental workflow for N-tosylcarbamate synthesis.
Safety and Handling of p-Toluenesulfonyl Isocyanate
p-Toluenesulfonyl isocyanate is a reactive and hazardous chemical that requires careful handling.
-
Reactivity: It reacts rapidly and violently with water and other protic solvents, decomposing to p-toluenesulfonamide and carbon dioxide.[1][2][3] All reactions should be conducted under anhydrous conditions.
-
Toxicity: It is corrosive and lachrymatory (causes tearing).[2]
-
Handling: All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
Conclusion
The synthesis of N-tosylcarbamates is a straightforward and high-yielding process when the correct isocyanate, p-toluenesulfonyl isocyanate, is used in reaction with an alcohol. These compounds serve as important precursors for a variety of nitrogen-containing molecules, making their efficient synthesis valuable to the research and drug development community. The protocols and data provided herein offer a reliable guide for the preparation and handling of these useful synthetic intermediates.
References
Application Notes and Protocols for Reactions with p-Tolyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with p-tolyl isocyanate. It includes information on safety precautions, experimental setups, and specific protocols for the synthesis of ureas, carbamates, and β-lactams.
Safety Precautions and Handling
This compound is a toxic and moisture-sensitive chemical that requires careful handling in a controlled laboratory environment.[1][2][3]
General Handling:
-
Avoid inhalation of vapors and contact with skin and eyes.[1][2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible substances such as water, acids, bases, alcohols, and amines.[2][3]
-
All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
Experimental Protocols
Synthesis of Unsymmetrical Ureas via Reaction with Amines
This protocol describes the synthesis of N-substituted ureas by the reaction of this compound with primary or secondary amines.
General Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of unsymmetrical ureas.
Protocol:
-
In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).[4]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 - 1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1. In some cases, heating to 80 °C may be required for less reactive amines.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired urea.[4]
Quantitative Data for Urea Synthesis:
| Amine Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| (R)-1-phenylethylamine | 18 | 80 | 42 | [4] |
| Cyclohexylamine | 18 | 80 | 44 | [4] |
| n-propylamine | 18 | 80 | 58 | [4] |
| 4-methylpiperidine | 18 | 80 | 62 | [4] |
| Dimethylamine | 18 | 80 | - | [4] |
Synthesis of Carbamates via Reaction with Alcohols
This protocol details the formation of carbamates from the reaction of this compound with alcohols. This reaction may require a catalyst for less reactive alcohols.
General Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of carbamates.
Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), a suitable anhydrous solvent (e.g., toluene), and a catalytic amount of a Lewis acid or base catalyst (e.g., ferric acetylacetonate, dibutyltin dilaurate).[5][6]
-
Heat the mixture to the desired reaction temperature (e.g., 25-80 °C) with stirring.[5][6]
-
Add this compound (1.1 eq.) dropwise to the heated solution.
-
Maintain the reaction at the set temperature and monitor its progress using TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., petroleum ether).[5]
Quantitative Data for Carbamate Synthesis (Catalyzed by Ferric Acetylacetonate):
| Alcohol | Temperature (°C) | Catalyst Conc. (mol/L x 10⁵) | Rate Constant (k) (L² mol⁻² s⁻¹) | Reference |
| n-Butyl Alcohol | 26.0 | 1.4 | - | [6] |
| n-Butyl Alcohol | 36.3 | 1.4 | - | [6] |
| n-Butyl Alcohol | 26.0 | 2.8 | - | [6] |
| n-Butyl Alcohol | 26.0 | 8.4 | - | [6] |
| n-Butyl Alcohol | 26.0 | 14.0 | - | [6] |
Note: The referenced study focused on reaction kinetics, and specific yield data was not provided in the excerpt.
[2+2] Cycloaddition with Alkenes for β-Lactam Synthesis
This protocol outlines the synthesis of β-lactams through the [2+2] cycloaddition reaction of p-toluenesulfonyl isocyanate (a related compound, demonstrating the reactivity of the isocyanate group) with electron-rich alkenes. These reactions are often performed neat (without solvent).[7]
General Reaction Scheme:
Signaling Pathway/Logical Relationship Diagram:
Caption: Reaction pathway for [2+2] cycloaddition.
Protocol:
-
To a dry small round-bottom flask fitted with a drying tube and a magnetic stir bar, add the alkene (5.0 mmol).[7]
-
Add p-toluenesulfonyl isocyanate (5.1 mmol) to the flask.[7]
-
Stir the neat reaction mixture at the temperature and for the duration specified in Table 3.
-
Monitor the reaction by IR spectroscopy for the disappearance of the isocyanate peak.
-
For work-up, dissolve the solid mixture in methylene chloride and add it to cold ice water.[7]
-
Wash the aqueous layer three times with methylene chloride.
-
Combine the organic extracts and wash with 2.5% aqueous NaHCO₃, then with saturated aqueous NaCl.[7]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data for [2+2] Cycloaddition of p-Toluenesulfonyl Isocyanate:
| Alkene | Time | Temperature (°C) | Yield (%) | Reference |
| p-Methylstyrene | 20 days | 50 | 59 (isolated) | [7] |
| 2-Methyl-2-butene | 216 hours | 50 | 58 | [7] |
| 2-Fluoro-1-octene | 14 days | 50 | 40 | [7] |
| 3,4-dihydro-2H-pyran | - | ≤ 0 | - | [7] |
Note: The provided data is for p-toluenesulfonyl isocyanate, a close analog of this compound, and illustrates the general conditions for this type of reaction.
References
Application Notes: Detection of IgE Antibodies Using p-Tolyl Isocyanate
Introduction
p-Tolyl isocyanate (TMI) serves as a critical hapten in the development of immunoassays for the detection of specific IgE antibodies in individuals with hypersensitivity to toluene diisocyanate (TDI), a leading cause of occupational asthma.[1][2] As a monofunctional isocyanate, TMI allows for the creation of well-defined antigens by preventing the cross-linking of carrier proteins, a common issue when using the bifunctional TDI for antigen preparation.[1] This ensures that the tolyl groups, the primary antigenic determinants, are sterically exposed for optimal antibody binding.[1] The most common application is the use of this compound-human serum albumin (TMI-HSA) conjugates in solid-phase immunoassays like the Radioallergosorbent Test (RAST) to identify TDI-sensitized workers.[1][2][3][4]
Principle of the Method
The detection of IgE antibodies using this compound is based on the principle of a solid-phase immunoassay. A carrier protein, typically human serum albumin (HSA), is chemically conjugated with this compound to create an immobilized antigen (TMI-HSA). When a patient's serum containing IgE antibodies specific to the tolyl group is introduced, these antibodies bind to the TMI-HSA conjugate. The bound IgE is then detected using a labeled secondary antibody that specifically recognizes the Fc region of human IgE. The signal generated from the label is proportional to the concentration of tolyl-specific IgE in the serum sample.
Applications
-
Occupational Health and Safety: The primary application is in the screening and diagnosis of occupational asthma and hypersensitivity in workers exposed to toluene diisocyanate (TDI) in industries such as polyurethane foam manufacturing, spray painting, and plastics production.[5][6]
-
Allergy Diagnostics: This method aids in identifying sensitization to isocyanates, helping to confirm whether an individual's respiratory symptoms are due to an allergic reaction to TDI exposure.[5][7]
-
Research: TMI-HSA conjugates are valuable tools in research for studying the immunological mechanisms of isocyanate-induced hypersensitivity and for the characterization of IgE antibody responses.
Experimental Protocols
Protocol 1: Preparation of this compound-Human Serum Albumin (TMI-HSA) Conjugate
This protocol describes the synthesis of the TMI-HSA antigen conjugate, a critical first step for the immunoassay.[1][3][8][9]
Materials:
-
This compound (99% purity)
-
Human Serum Albumin (HSA)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa molecular weight cutoff)
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Dissolve a known concentration of HSA in PBS (e.g., 20 mg/mL).
-
In a separate tube, prepare a solution of this compound in DMF. The molar ratio of TMI to HSA can be varied to achieve different degrees of haptenization; a ratio of 10:1 (TMI:HSA) is a common starting point.[10]
-
While gently stirring the HSA solution at room temperature, slowly add the this compound solution dropwise.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze extensively against PBS (3 changes of 1L PBS over 48 hours) at 4°C to remove unreacted this compound and DMF.
-
After dialysis, determine the protein concentration of the TMI-HSA conjugate using a spectrophotometer at 280 nm or a protein assay kit.
-
The degree of hapten substitution can be estimated by methods such as UV-Vis spectrophotometry if the hapten has a distinct absorbance peak, or by mass spectrometry.
-
Store the TMI-HSA conjugate at -20°C in aliquots.
Protocol 2: Detection of Tolyl-Specific IgE using Radioallergosorbent Test (RAST)
This protocol outlines the procedure for detecting tolyl-specific IgE antibodies in human serum using the prepared TMI-HSA conjugate in a RAST format.[1][3][10]
Materials:
-
TMI-HSA conjugate
-
Cyanogen bromide (CNBr)-activated paper discs or other solid support
-
Patient and control serum samples
-
Radiolabeled anti-human IgE antibody (e.g., ¹²⁵I-labeled)
-
RAST buffer (e.g., PBS with 0.5% Tween-20 and 1% BSA)
-
Gamma counter
-
Washing buffer (e.g., PBS with 0.5% Tween-20)
Procedure:
-
Antigen Coupling: Covalently couple the TMI-HSA conjugate to CNBr-activated paper discs according to the manufacturer's instructions. Briefly, incubate the activated discs with the TMI-HSA solution overnight at 4°C.
-
Blocking: Wash the discs with washing buffer to remove unbound antigen. Block any remaining active sites on the discs by incubating with a blocking buffer (e.g., 1 M ethanolamine, pH 8.0) for 2 hours at room temperature.
-
Washing: Wash the antigen-coated discs extensively with washing buffer.
-
Sample Incubation: Place one antigen-coated disc into a test tube. Add 50 µL of patient or control serum and incubate overnight at room temperature with gentle agitation to allow specific IgE to bind to the immobilized antigen.
-
Washing: Aspirate the serum and wash the discs three times with washing buffer to remove unbound antibodies.
-
Secondary Antibody Incubation: Add a known amount of radiolabeled anti-human IgE antibody in RAST buffer to each tube. Incubate for 4 hours at room temperature.
-
Washing: Aspirate the secondary antibody solution and wash the discs three times with washing buffer to remove unbound labeled antibody.
-
Detection: Transfer the discs to clean tubes and measure the radioactivity in a gamma counter. The counts per minute (cpm) are directly proportional to the amount of tolyl-specific IgE in the serum.
-
Data Analysis: Results can be expressed as a RAST ratio (cpm of patient serum / cpm of negative control serum). A RAST ratio of 2 or greater is often considered positive.[7]
Quantitative Data
The following tables summarize quantitative data from studies on the use of isocyanate-HSA conjugates for IgE detection.
Table 1: Performance of Isocyanate-Specific IgE RAST [7]
| RAST Ratio Cut-off | Sensitivity | Specificity |
| ≥ 2 | 28% | Not specified |
| ≥ 3 | 20% | 100% |
Table 2: Correlation of Different Immunoassays for Diisocyanate-Specific IgE [11]
| Assay Comparison | Correlation Coefficient (r) |
| Magic Lite (ML) vs. ImmunoCAP (CAP) | 0.91 |
| ImmunoCAP (CAP) vs. RAST | 0.90 |
| Magic Lite (ML) vs. RAST | 0.82 |
Table 3: Reproducibility of Immunoassays for Diisocyanate-Specific IgE [11]
| Assay | Coefficient of Variation (CV) |
| ImmunoCAP (CAP) | 5% |
| Magic Lite (ML) | 8% |
Visualizations
Signaling Pathway of IgE-Mediated Mast Cell Activation
References
- 1. Tolyl-specific IgE antibodies in workders with hypersensitivity to toluene diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antigens which detect IgE antibodies in workers sensitive to toluene diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Australian TDI workers' sera assayed for IgE against a p-tolyl-isocyanate-human serum albumin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isocyanate TDI Allergy Test | Ulta Lab Tests [ultalabtests.com]
- 6. healthlabs.com [healthlabs.com]
- 7. Specific IgE to isocyanates: a useful diagnostic role in occupational asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. This compound 99 622-58-2 [sigmaaldrich.com]
- 10. Immunologic specificity of isocyanate-induced IgE antibodies in serum from 10 sensitized workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of specific IgE in isocyanate and phthalic anhydride exposed workers: comparison of RAST RIA, Immuno CAP System FEIA, and Magic Lite SQ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: p-Tolyl Isocyanate in [2+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolyl isocyanate is a versatile reagent employed in the synthesis of four-membered heterocyclic rings through [2+2] cycloaddition reactions. This method provides a direct route to β-lactams (2-azetidinones) and their derivatives, which are crucial pharmacophores in a variety of clinically significant antibiotics, such as penicillins and cephalosporins. The inherent ring strain of the β-lactam ring makes these compounds effective acylating agents of bacterial enzymes responsible for cell wall synthesis. Beyond their antibacterial properties, β-lactam-containing molecules are also explored as cholesterol absorption inhibitors and synthons for more complex molecular architectures.
These application notes provide an overview of the use of this compound and its close structural analog, p-toluenesulfonyl isocyanate, as reagents in [2+2] cycloaddition reactions with alkenes, imines, and alkynes. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the application of this chemistry in research and drug development.
I. [2+2] Cycloaddition with Alkenes: Synthesis of β-Lactams
The reaction of this compound with alkenes yields substituted β-lactams. The reactivity of the alkene plays a significant role in the reaction conditions and mechanism. Electron-rich alkenes are generally more reactive and may proceed through a stepwise mechanism, while electron-deficient alkenes may favor a concerted pathway.
The data presented below is for the reaction of p-toluenesulfonyl isocyanate, a closely related and well-studied analog of this compound, which provides valuable insights into the expected reactivity and conditions.[1]
Data Presentation: Reaction of p-Toluenesulfonyl Isocyanate with Alkenes
| Alkene | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Methylenecyclohexane | 50 | 168 hours | 98 | [1] |
| p-Methylstyrene | 50 | 20 days | 59 | [1] |
| 2-Methyl-2-butene | 50 | 216 hours | 58 | [1] |
Note: The reactions were conducted under neat (solvent-free) conditions.[1]
Reaction Mechanism with Electron-Rich Alkenes
The cycloaddition of p-toluenesulfonyl isocyanate with electron-rich alkenes is proposed to proceed through a stepwise mechanism involving a 1,4-diradical intermediate.[1] This pathway is initiated by a single electron transfer (SET) from the electron-rich alkene to the isocyanate.
Caption: Proposed stepwise mechanism for the [2+2] cycloaddition of this compound with electron-rich alkenes.
Experimental Protocol: General Procedure for Neat [2+2] Cycloaddition with Alkenes
This protocol is adapted from the procedure for p-toluenesulfonyl isocyanate and can be used as a starting point for reactions with this compound.[1]
Materials:
-
Alkene (5.0 mmol)
-
This compound (5.1 mmol, ~0.68 g)
-
Small round-bottom flask
-
Magnetic stir bar
-
Drying tube (e.g., filled with CaCl₂)
-
Methylene chloride
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a dry small round-bottom flask equipped with a magnetic stir bar and a drying tube, add the alkene (5.0 mmol).
-
Add this compound (5.1 mmol) to the flask.
-
Stir the neat mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress by TLC or ¹H NMR. Reaction times can be lengthy, ranging from several hours to days.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the crude mixture in methylene chloride.
-
Transfer the solution to a separatory funnel and wash with cold deionized water (3 x 20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
II. [2+2] Cycloaddition with Imines: Synthesis of 1,3-Diazetidin-2-ones
The reaction of this compound with imines (Schiff bases) can lead to the formation of 1,3-diazetidin-2-ones, which are four-membered rings containing two nitrogen atoms. This reaction is analogous to the Staudinger synthesis of β-lactams from ketenes and imines.
Experimental Protocol: General Procedure for [2+2] Cycloaddition with Imines
Materials:
-
Imine (e.g., N-benzylidenemethylamine, 10 mmol)
-
This compound (10 mmol, ~1.33 g)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile)
-
Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser and drying tube
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve the imine (10 mmol) in an anhydrous solvent (50 mL).
-
Add this compound (10 mmol) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC or ¹H NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
III. [2+2] Cycloaddition with Alkynes: Synthesis of Unsaturated β-Lactams
The [2+2] cycloaddition of this compound with alkynes can produce unsaturated β-lactams (azetin-2-ones). This reaction is less common than the corresponding reaction with alkenes. The reactivity of the alkyne (electron-rich vs. electron-deficient) will influence the reaction conditions.
Experimental Workflow
Caption: General workflow for the synthesis of unsaturated β-lactams from this compound and alkynes.
Experimental Protocol: General Procedure for [2+2] Cycloaddition with Alkynes
Materials:
-
Alkyne (e.g., diphenylacetylene, 5 mmol)
-
This compound (5 mmol, ~0.67 g)
-
High-boiling anhydrous solvent (e.g., toluene, xylene)
-
Round-bottom flask or sealed tube
-
Magnetic stir bar
-
Reflux condenser and drying tube (if not in a sealed tube)
Procedure:
-
In a dry round-bottom flask or a pressure-rated sealed tube equipped with a magnetic stir bar, combine the alkyne (5 mmol) and this compound (5 mmol).
-
Add the anhydrous solvent (25 mL).
-
Heat the mixture to a high temperature (e.g., 100-150 °C) and stir.
-
Monitor the reaction progress periodically by taking aliquots and analyzing by TLC or ¹H NMR.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography or recrystallization to obtain the desired unsaturated β-lactam.
IV. Application in Drug Discovery: Inhibition of Bacterial Cell Wall Synthesis
β-Lactam antibiotics, the products of the [2+2] cycloaddition between isocyanates and alkenes, exert their therapeutic effect by inhibiting penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall.
Signaling Pathway: Mechanism of β-Lactam Action
Caption: Mechanism of action of β-lactam antibiotics, which inhibit PBP-catalyzed peptidoglycan cross-linking.
References
Application Notes & Protocols: Synthesis of Polyisocyanurate Prepolymers Using p-Tolyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polyisocyanurates (PIR) are a class of thermosetting polymers known for their exceptional thermal stability and flame retardant properties, which are attributed to the high crosslink density of the isocyanurate rings. The synthesis of PIR prepolymers allows for better processability and control over the final material properties. This document provides detailed protocols and application notes for the synthesis of polyisocyanurate prepolymers through the cyclotrimerization of p-Tolyl isocyanate, a monofunctional isocyanate often used in model studies to understand the kinetics and mechanisms of isocyanurate formation. The methodologies described herein are based on established laboratory procedures and provide a foundation for further research and development in various fields, including advanced materials and drug delivery systems.
I. Core Concepts and Reaction Mechanism
The fundamental reaction in the formation of polyisocyanurates is the cyclotrimerization of isocyanate groups. This process is typically catalyzed by a variety of compounds, including tertiary amines, metal carboxylates, and phosphines. A proposed mechanism for the cyclotrimerization of isocyanates, such as this compound, when catalyzed by a tertiary amine like 2,4,6-tris(dimethylaminomethyl)phenol (TDMAMP), involves an allophanate pathway. In this mechanism, the isocyanate first reacts with a carbamate to form an allophanate intermediate, which then proceeds to form the stable isocyanurate ring.[1]
Diagram: Proposed Cyclotrimerization Mechanism
Caption: Proposed cyclotrimerization mechanism of this compound via an allophanate pathway.
II. Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis and characterization of polyisocyanurate prepolymers from this compound.
A. Materials and Reagents:
| Reagent | Purity | Supplier | CAS No. |
| This compound | 99% | Sigma-Aldrich | 622-58-2 |
| 2-Ethyl-1-hexanol | - | - | 104-76-7 |
| 2,4,6-tris(dimethylaminomethyl)phenol (TDMAMP) | >95% | - | 90-72-2 |
| Deuterated Acetone (Acetone-d6) | - | - | 666-52-4 |
| Chromium(III) acetylacetonate (Cr(acac)3) | - | - | 21679-31-2 |
B. Protocol 1: Synthesis of 2-ethylhexyl-p-tolylcarbamate
This protocol is for the synthesis of the carbamate used to study the allophanate pathway in the trimerization of this compound.
-
In a suitable reaction vessel, dissolve this compound (1.6 g, 12.18 mmol) in an appropriate solvent.
-
Add 2-ethyl-1-hexanol (1.8 g, 13.8 mmol) to the solution.
-
Stir the reaction mixture at 50°C.[2]
-
Monitor the reaction progress by techniques such as thin-layer chromatography or infrared spectroscopy until the isocyanate peak (around 2275 cm⁻¹) disappears.
-
Upon completion, remove the solvent under reduced pressure to obtain the 2-ethylhexyl-p-tolylcarbamate product.
C. Protocol 2: Cyclotrimerization of this compound
This protocol describes the catalytic cyclotrimerization of this compound.
-
Prepare a solution of this compound and 2-ethylhexyl p-tolylcarbamate in a 1:1 molar ratio in deuterated acetone in an NMR tube.
-
Add the catalyst, 2,4,6-tris(dimethylaminomethyl)phenol (TDMAMP), to the NMR tube. A catalyst loading of 5 mol% is a suitable starting point.[2]
-
Place the NMR tube in a spectrometer and maintain the temperature at 50°C.
-
Monitor the reaction progress by acquiring ¹H and ¹³C NMR spectra at regular intervals.[2]
-
The formation of isocyanurate can be observed by the appearance of characteristic peaks in the NMR spectra.
Diagram: Experimental Workflow
Caption: Workflow for monitoring the cyclotrimerization of this compound.
D. Protocol 3: Quantitative Analysis by ¹³C NMR Spectroscopy
This protocol is for the quantification of the different species (urethane, allophanate, and isocyanurate) in the reaction mixture.
-
To the final reaction mixture from Protocol 2, add Chromium(III) acetylacetonate (Cr(acac)₃) as a relaxation agent (approximately 20 mg/mL).[2]
-
Acquire a quantitative ¹³C NMR spectrum.
-
Integrate the peaks corresponding to the carbonyl carbons of the urethane, allophanate, and isocyanurate structures.[1]
-
The molar ratio of these species can be determined from the integral values.
III. Data Presentation
The following table summarizes the quantitative data obtained from the ¹³C NMR analysis of the reaction mixture after 34 hours.
| Species | Abbreviation | Carbonyl Carbon Chemical Shift (ppm) | Molar Ratio |
| Urethane | U | ~153.8 | 1 |
| Allophanate | A | ~148-152 | 0.16 |
| Isocyanurate | ISR | ~148-152 | 0.04 |
Note: The chemical shifts are approximate and may vary depending on the specific experimental conditions. The data presented is based on a model reaction.[1][2]
IV. Characterization Techniques
A summary of key analytical techniques for characterizing the synthesized prepolymers is provided below.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To monitor the reaction progress and determine the chemical structure and molar ratios of urethane, allophanate, and isocyanurate.[2] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the prepolymers.[2] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the resulting polyisocyanurates.[2] |
| Dynamic Mechanical Analysis (DMA) | To determine the glass transition temperature (Tg) and viscoelastic properties of the final elastomers.[2] |
V. Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and characterization of polyisocyanurate prepolymers using this compound as a model compound. These application notes serve as a foundational resource for researchers and professionals in the development of novel materials with tailored thermal and mechanical properties. Further exploration of different catalysts, reaction conditions, and co-monomers can be pursued to expand the applications of these versatile polymers.
References
Application Notes and Protocols for Derivatization of Hydroxyl Compounds in Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyl-containing compounds are a vast and diverse class of molecules, encompassing endogenous metabolites like steroids, carbohydrates, and amino acids, as well as xenobiotics and their metabolites. The analysis of these compounds by mass spectrometry (MS) is often challenging due to their polarity, low volatility, and poor ionization efficiency in common MS sources. Chemical derivatization is a powerful strategy to overcome these limitations by chemically modifying the hydroxyl group to enhance the analyte's physicochemical properties for MS analysis. This document provides detailed application notes and protocols for the derivatization of hydroxyl compounds, aimed at improving their detection and quantification.
Application Notes
Chemical derivatization of hydroxyl groups can significantly improve the analytical performance of MS-based methods. The primary goals of derivatization are to:
-
Increase Volatility: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is essential to make polar hydroxyl compounds sufficiently volatile. This is typically achieved by replacing the active hydrogen of the hydroxyl group with a non-polar group.
-
Enhance Ionization Efficiency: In liquid chromatography-mass spectrometry (LC-MS), derivatization can introduce a readily ionizable moiety, significantly increasing the signal intensity. This is particularly useful for compounds that do not ionize well in their native form.
-
Improve Chromatographic Separation: Derivatization can alter the polarity of analytes, leading to better separation from matrix components and isomers on chromatographic columns.
-
Provide Structural Information: Certain derivatizing agents can induce specific fragmentation patterns in the mass spectrometer, aiding in the structural elucidation of the analyte.[1][2]
Common derivatization strategies for hydroxyl compounds include silylation, acylation, and alkylation. The choice of the derivatization reagent and method depends on the specific analyte, the complexity of the sample matrix, and the analytical platform being used.
Silylation
Silylation involves the replacement of the active hydrogen of a hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[3][4] This is one of the most common derivatization techniques for GC-MS analysis of hydroxyl-containing compounds like steroids and carbohydrates.[5][6][7] Silyl derivatives are generally more volatile and thermally stable than their parent compounds.[3]
Advantages:
-
Produces volatile and thermally stable derivatives.
-
Numerous reagents with varying strengths and selectivities are available.
-
Can derivatize a wide range of hydroxyl-containing compounds.[8]
Disadvantages:
-
Derivatives can be sensitive to moisture.
-
Multiple derivatized species can be formed for compounds with multiple hydroxyl groups.
Acylation
Acylation introduces an acyl group to the hydroxyl moiety.[9][10] This strategy is widely used in both GC-MS and LC-MS. Acylation can increase volatility for GC-MS and enhance ionization efficiency for LC-MS, especially when using reagents that introduce a charge-carrying group.
-
Dansylation: Dansyl chloride reacts with phenolic hydroxyl groups and primary and secondary amines to form highly fluorescent and readily ionizable derivatives.[11][12][13] This method significantly enhances the sensitivity of detection in LC-MS analysis.[13][14] Pre-column derivatization with dansyl chloride can increase sensitivity up to 1000 times for some analytes.[14]
-
Picolinoyl Ester Formation: Derivatization with picolinic acid is particularly useful for the structural elucidation of fatty acids and other long-chain alcohols by MS.[1][2] The picolinoyl group directs fragmentation, providing valuable information about the position of double bonds and other functional groups.[1][2] Picolinoyl derivatives also show enhanced ESI response in LC-MS.[15]
Novel Derivatization Reagents
Recent research has focused on developing novel derivatization reagents to further improve the sensitivity and coverage of hydroxyl-containing metabolites.
-
2-(4-Boronobenzyl) isoquinolin-2-ium bromide (BBII): This reagent has been shown to be highly effective for enhancing the sensitivity of hydroxyl metabolite detection in LC-MS and desorption electrospray ionization (DESI)-MS.[16][17] BBII derivatization can lead to substantial signal increases, ranging from 1.8- to 17.2-fold for various hydroxyl metabolites.[16] A post-column derivatization method using BBII has also been developed, with sensitivity enhancements ranging from 1.1 to 42.9-fold.[18]
Quantitative Data Summary
The following tables summarize the reported improvements in signal intensity and limits of detection (LOD) for various derivatization methods.
| Analyte Class | Derivatization Reagent | Analytical Platform | Fold Signal Enhancement | Reference |
| Hydroxyl Metabolites | 2-(4-Boronobenzyl) isoquinolin-2-ium bromide (BBII) | DESI-MS | 1.8 - 17.2 | [16] |
| Hydroxyl Metabolites | 2-(4-Boronobenzyl) isoquinolin-2-ium bromide (BBII) | LC-MS (Post-column) | 1.1 - 42.9 | [18] |
| Alkylphenols | Dansyl chloride | LC-MS/MS | up to 1000 | [14] |
| Corticosteroids | Picolinic acid | LC-ESI-MS | 5 - 10 | [15] |
| Malate | Dual derivatization | LC-MS | > 75 | [19] |
| Vitamin D Metabolites | Amplifex, FMP-TS, INC, PTAD | LC-MS/MS | 3 - 295 | [20] |
| Analyte | Derivatization Reagent | Analytical Platform | LOD / LOQ | Reference |
| Alkylphenols | Dansyl chloride | LC-MS/MS | LOD: 0.02 - 0.25 pg/injection; LOQ: 0.08 - 0.83 pg/injection | [14] |
| Diclofenac | p-Bromophenacyl bromide | LC-ICP-MS/MS | LOQ: ~0.2 mg L-1 (as Br) | [21] |
| 4'-hydroxy-diclofenac | p-Bromophenacyl bromide | LC-ICP-MS/MS | LOQ: ~0.4 mg L-1 (as Cl) | [21] |
Experimental Protocols
Protocol 1: General Silylation for GC-MS Analysis of Steroids
This protocol is a general guideline for the trimethylsilylation of steroids.[5][6]
Materials:
-
Steroid standard or sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Evaporate the sample containing the steroid to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried residue to dissolve it.
-
Add 50 µL of MSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with anhydrous ethyl acetate.
Protocol 2: Dansylation of Phenolic Compounds for LC-MS Analysis
This protocol is adapted for the derivatization of phenols using dansyl chloride.[11][14]
Materials:
-
Phenolic compound standard or sample extract
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 9-10)
-
Formic acid (to stop the reaction)
-
Acetonitrile
-
Heating block or water bath
-
LC vials
Procedure:
-
Evaporate the sample containing the phenolic compound to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of sodium bicarbonate buffer.
-
Add 50 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Cool the reaction mixture to room temperature.
-
Add 10 µL of formic acid to quench the reaction.
-
The sample is now ready for LC-MS analysis. It may be necessary to centrifuge the sample to remove any precipitate before injection.
Protocol 3: Picolinoyl Ester Derivatization of Fatty Acids for GC-MS Analysis
This protocol describes the formation of picolinyl esters from fatty acids.[1]
Materials:
-
Fatty acid sample
-
Thionyl chloride
-
3-Pyridylcarbinol (3-picolyl alcohol)
-
Anhydrous hexane
-
Anhydrous pyridine
-
Heating block
-
GC vials
Procedure:
-
Dissolve the fatty acid sample (approx. 1 mg) in 1 mL of anhydrous hexane.
-
Add 50 µL of thionyl chloride and heat at 50°C for 30 minutes to form the acid chloride.
-
Evaporate the solvent and excess thionyl chloride under a stream of nitrogen.
-
Add 100 µL of a solution of 3-pyridylcarbinol in anhydrous pyridine (10% v/v).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the reaction mixture and add 1 mL of hexane and 1 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the picolinoyl ester derivative for GC-MS analysis.
Visualizations
Caption: General experimental workflow for the derivatization of hydroxyl compounds.
Caption: General chemical reaction for silylation of a hydroxyl group.
Caption: Chemical reaction for the dansylation of a phenolic hydroxyl group.
References
- 1. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Derivatization in Mass Spectrometry—1. Silylation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. m.youtube.com [m.youtube.com]
- 9. Review: Derivatization in mass spectrometry--2. Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization in Mass Spectrometry—2. Acylation | Semantic Scholar [semanticscholar.org]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. benchchem.com [benchchem.com]
- 13. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 19. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: p-Tolyl Isocyanate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of p-tolyl isocyanate in the synthesis of pharmaceutical intermediates. The focus is on the formation of unsymmetrical diaryl ureas, a critical pharmacophore in many targeted cancer therapies, most notably in kinase inhibitors analogous to sorafenib.
Introduction
This compound is a versatile reagent in medicinal chemistry, primarily utilized for the synthesis of urea derivatives. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as primary and secondary amines to form stable urea linkages. This reactivity is harnessed in the construction of complex pharmaceutical intermediates. The tolyl group provides a hydrophobic scaffold that can be strategically modified to optimize drug-target interactions. A significant application of this compound is in the synthesis of diaryl urea-based kinase inhibitors, which are crucial in oncology for targeting signaling pathways that drive tumor growth and angiogenesis.
Core Application: Synthesis of Diaryl Urea Kinase Inhibitors
A primary application of this compound is in the synthesis of analogues of multi-kinase inhibitors like sorafenib. These drugs function by inhibiting key kinases in cancer-related signaling pathways, including the Raf/MEK/ERK pathway, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). The diaryl urea moiety, formed by the reaction of an isocyanate with an aniline derivative, is essential for binding to the kinase active site.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-N'-(p-tolyl)urea Derivatives
This protocol describes a general method for the synthesis of unsymmetrical diaryl ureas by reacting p-toluidine with an aryl isocyanate. While this protocol uses p-toluidine and a generic aryl isocyanate, the reverse reaction using this compound and a substituted aniline follows the same fundamental principles.
Materials:
-
p-Toluidine (1.0 equivalent)
-
Substituted aryl isocyanate (e.g., 4-chlorophenyl isocyanate) (1.05 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask, dissolve p-toluidine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the substituted aryl isocyanate (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration.
-
The solid is washed with cold DCM and dried under vacuum to yield the pure N-aryl-N'-(p-tolyl)urea derivative.
Protocol 2: Synthesis of 1-substituted-3-(p-tolyl)urea Derivatives
This protocol details the synthesis of various 1-substituted-3-(p-tolyl)urea derivatives from p-toluidine and different isocyanates, showcasing the versatility of this reaction. The reaction of this compound with various amines would proceed in a similar fashion.
Materials:
-
p-Toluidine (p-methylaniline) (1a) (50 mg, 0.37 mmol, 1.0 equiv.)
-
Corresponding amine (2 equiv.)
-
PhI(OAc)₂ (238 mg, 2 equiv.)
-
K₃PO₄ (157 mg, 2 equiv.)
-
1,2-Dichloroethane (DCE) (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add p-toluidine (1a), the corresponding amine, PhI(OAc)₂, and K₃PO₄.
-
Add 1,2-dichloroethane as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
After cooling to room temperature, the reaction mixture is purified by column chromatography on silica gel using a petroleum ether/acetone mixture as the eluent.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 1-substituted-3-(p-tolyl)urea derivatives, as described in Protocol 2.[1]
| Compound | R-Group of Amine | Yield (%) | Melting Point (°C) |
| 3a | Isopropyl | 62 | 150-152 |
| 3c | n-Butyl | 68 | 103-105 |
| 3g | Cyclopentyl | 44 | 186-188 |
| 3h | Cyclohexyl | 21 | 181-183 |
Characterization Data for 1-(2-{[(5-Bromo-2-hydroxybenzylidene)amino]}phenyl)-3-(p-tolyl)urea (5l): [2]
| Property | Value |
| Yield | 76% |
| Melting Point | 232-234 °C |
| ¹H-NMR (DMSO-d₆) δ ppm | 2.23 (s, 3H, CH₃), 6.95 (d, 1H, J = 8.4 Hz), 7.04 (td, 1H, J = 7.8, 1.2 Hz), 7.07 (d, 2H, J = 8.4 Hz) 7.21–7.24 (m, 2H), 7.34 (d, 2H, J = 8.4 Hz), 7.55 (dd, 1H, J = 8.4, 2.4 Hz), 8.09 (d, 1H, J = 2.4 Hz), 8.12 (dd, 1H, J = 8.4, 1.2 Hz), 8.27 (s, 1H), 8.87 (s, 1H), 9.27 (s, 1H), 11.69 (s, 1H) |
| ¹³C-NMR ppm | 20.3, 110.5, 118.3, 118.9, 119.7, 122.5, 122.8, 127.2, 129.2, 130.7, 132.3, 133.8, 135.6, 137.1, 138.7, 152.3, 158.4, 159.0 |
Mandatory Visualizations
Logical Workflow
Caption: Synthesis workflow for pharmaceutical intermediates.
Signaling Pathways
The diaryl urea intermediates synthesized using this compound are often designed to inhibit kinase signaling pathways implicated in cancer.
Raf/MEK/ERK Signaling Pathway
This pathway is a key regulator of cell proliferation, differentiation, and survival. Mutations leading to its constitutive activation are common in many cancers.
References
- 1. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Reaction of p-Tolyl Isocyanate with Amines: A Comprehensive Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the reaction of p-tolyl isocyanate with primary and secondary amines to form substituted ureas. This reaction is of significant interest in medicinal chemistry and drug development due to the prevalence of the urea functional group in a wide range of biologically active compounds. The unique hydrogen bonding capabilities of ureas make them crucial for drug-target interactions. This guide outlines the reaction mechanism, provides detailed experimental protocols for various amine substrates, and presents quantitative data to aid in experimental design and optimization.
Introduction
Isocyanates are highly reactive organic compounds containing the functional group -N=C=O. The electrophilic carbon atom of the isocyanate group readily reacts with nucleophiles such as amines. The reaction of this compound with a primary or secondary amine results in the formation of a stable N,N'-disubstituted urea derivative. This straightforward and generally high-yielding reaction is a cornerstone of synthetic chemistry, particularly in the construction of pharmacologically relevant molecules. Urea derivatives are found in numerous approved drugs and are known to modulate the selectivity, stability, and pharmacokinetic profiles of lead compounds.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the urea linkage. The reaction is typically fast and exothermic.
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with various types of amines.
General Considerations
-
Safety: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents and Solvents: Use anhydrous solvents to prevent the unwanted reaction of the isocyanate with water, which would lead to the formation of an unstable carbamic acid and subsequently a symmetric diaryl urea and carbon dioxide. Ensure amines are of high purity.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
This protocol describes the synthesis of 1-benzyl-3-(p-tolyl)urea.[1]
Materials:
-
This compound
-
Benzylamine
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in anhydrous THF.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 7:3) or by recrystallization from a suitable solvent system like ethanol/water to yield the pure 1-benzyl-3-(p-tolyl)urea.[1]
Protocol 2: Reaction with Various Primary Aliphatic Amines
This protocol is adapted from a general procedure for the synthesis of N-alkyl-N'-(p-tolyl)ureas.[2]
Materials:
-
p-Toluamide (starting material for in situ isocyanate generation via Hofmann rearrangement)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Potassium phosphate (K₃PO₄)
-
Aliphatic amine (e.g., isopropylamine, propylamine, butylamine, cyclohexylamine; 2.0 equivalents)
-
1,2-Dichloroethane (DCE)
-
Petroleum ether
-
Acetone
Procedure:
-
To a reaction vessel, add p-toluamide (1.0 equivalent), the aliphatic amine (2.0 equivalents), PhI(OAc)₂ (2.0 equivalents), and K₃PO₄ (2.0 equivalents).
-
Add anhydrous 1,2-dichloroethane as the solvent.
-
Heat the reaction mixture at 80 °C for 18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Purify the product by column chromatography on silica gel using a petroleum ether/acetone mixture (e.g., 85/15 v/v) as the eluent.[2]
Protocol 3: Reaction with a Substituted Aromatic Amine (e.g., Fluoro- or Chloro-substituted Anilines)
This protocol is based on the synthesis of N,N'-disubstituted ureas containing a camphor-derived isocyanate and can be adapted for this compound.[3]
Materials:
-
This compound
-
Substituted aniline (e.g., 2-fluoroaniline, 3-chloroaniline)
-
Anhydrous solvent (e.g., dichloromethane or THF)
Procedure:
-
Dissolve the substituted aniline (1.0 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add this compound (1.0 equivalent) to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for several hours, or until the reaction is complete as indicated by TLC analysis.
-
If a precipitate forms, it can be collected by filtration and washed with a cold solvent.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize quantitative data for the synthesis of various ureas from this compound and different amines.
Table 1: Reaction of this compound with Primary Aliphatic Amines
| Amine | Product | Yield (%) | Reference |
| Benzylamine | 1-Benzyl-3-(p-tolyl)urea | 76-83 | [1] |
| Isopropylamine | 1-Isopropyl-3-(p-tolyl)urea | 62 | [2] |
| Propylamine | 1-Propyl-3-(p-tolyl)urea | 58 | [2] |
| Butylamine | 1-Butyl-3-(p-tolyl)urea | Not specified | [2] |
| Cyclohexylamine | 1-Cyclohexyl-3-(p-tolyl)urea | 44 | [2] |
Table 2: Reaction of an Isocyanate with Substituted Anilines (Model for this compound)
| Amine | Product | Yield (%) | Reference |
| Fluoro- and Chloro-substituted anilines | N-[Fluoro(chloro)phenyl]-N'-(camphanyl)ureas | 42-75 | [3] |
Visualizations
Reaction Mechanism
Caption: General reaction mechanism of this compound with an amine.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of ureas.
References
- 1. Buy 1-Benzyl-3-(p-tolyl)urea | 13143-43-6 [smolecule.com]
- 2. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization | MDPI [mdpi.com]
- 3. Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VI. N-[Fluoro(chloro)phenyl]-N′-(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptan-1-yl)ureas | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
How to prevent unwanted polymerization of p-Tolyl isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of p-Tolyl isocyanate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unwanted polymerization of this compound?
A1: The unwanted polymerization of this compound is primarily initiated by two pathways:
-
Reaction with Protic Nucleophiles (e.g., Water): this compound is highly reactive towards substances containing active hydrogen atoms, most notably water (moisture). The reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule, leading to the formation of urea linkages and subsequent oligomerization or polymerization.
-
Self-Polymerization (Dimerization and Trimerization): In the absence of nucleophiles, isocyanates can undergo self-polymerization, particularly at elevated temperatures or in the presence of certain catalysts. The main pathways are dimerization to form uretidinediones and trimerization to form isocyanurates. These reactions lead to the formation of solid materials and a decrease in the purity of the monomer.
Q2: How can I visually identify if my this compound has started to polymerize?
A2: Several visual cues can indicate the degradation and polymerization of this compound:
-
Appearance of Solids: The most definitive sign is the formation of white or off-white solid precipitates in the liquid. These are typically dimers, trimers, or urea-based oligomers.
-
Increased Viscosity: The liquid may become more viscous or syrupy as soluble oligomers form.
-
Color Change: While pure this compound is a clear, colorless to slightly brown liquid, a noticeable darkening or yellowing over time can be an indicator of degradation, although this is not a direct measure of polymerization.[1]
Q3: What are the recommended storage conditions for this compound to minimize polymerization?
A3: Proper storage is critical to maintaining the quality of this compound. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of self-polymerization (dimerization and trimerization). |
| Atmosphere | Under an inert gas (e.g., dry Nitrogen or Argon) | Prevents exposure to atmospheric moisture, which is a primary initiator of polymerization.[2] |
| Container | Tightly sealed, opaque or amber glass bottle | Prevents moisture ingress and exposure to light, which can potentially catalyze degradation.[1][3] |
| Location | Cool, dry, and well-ventilated area | Ensures a stable storage environment and safety.[1][3] |
Q4: Are there any chemical inhibitors that can be added to this compound to prevent polymerization?
A4: Yes, certain chemical inhibitors can be effective in prolonging the shelf-life of isocyanates.
| Inhibitor Class | Examples | Typical Concentration | Mechanism of Action |
| Phenolic Compounds | Phenol, 2,6-di-tert-butyl-4-methylphenol (BHT) | 10-5000 ppm[4][5][6] | Act as radical scavengers, which can inhibit certain polymerization pathways. Phenol has been shown to be effective in suppressing both yellowing and the formation of turbidity.[4][5][6] |
| Phosphites | Tris(nonylphenyl) phosphite (TNPP) | Varies | Act as antioxidants and can chelate metal ions that may catalyze polymerization. |
It is crucial to note that the effectiveness of an inhibitor can be concentration-dependent, and excessive amounts may have adverse effects.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to the unwanted polymerization of this compound.
Problem: I have observed solid precipitates in my bottle of this compound.
Problem: My reaction with this compound is giving low yields and producing insoluble byproducts.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
Objective: To determine the purity of this compound and identify the presence of common oligomeric byproducts (dimers and trimers).
Methodology:
-
Sample Preparation:
-
Due to the high reactivity of isocyanates, derivatization is often necessary for GC-MS analysis. A common method involves reacting the isocyanate with an alcohol, such as methanol or butanol, in an inert solvent to form a stable urethane derivative.
-
Prepare a standard solution of high-purity this compound and a separate solution of the sample to be tested.
-
To a known concentration of the isocyanate solution in a dry vial, add a slight excess of anhydrous methanol. The reaction is typically fast and can be performed at room temperature.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS) is suitable for separating the urethane derivative.
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution.
-
Temperature Program: Start with an initial oven temperature of around 100°C, hold for a few minutes, then ramp up to approximately 280°C.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.
-
-
Data Analysis:
-
The purity of the this compound can be determined by the relative peak area of its urethane derivative compared to other peaks in the chromatogram.
-
Mass spectra of any additional peaks can be analyzed to identify potential dimer or trimer derivatives.
-
Protocol 2: Monitoring Reaction Progression using FTIR Spectroscopy
Objective: To monitor the consumption of this compound in a reaction mixture in real-time.
Methodology:
-
Instrument: Fourier-transform infrared (FTIR) spectrometer, preferably with an attenuated total reflectance (ATR) probe for in-situ monitoring.
-
Procedure:
-
Acquire a background spectrum of the reaction solvent and other reactants before the addition of this compound.
-
Add the this compound to the reaction mixture and immediately begin acquiring spectra at regular intervals.
-
The characteristic isocyanate (-N=C=O) stretching vibration appears as a strong, sharp peak around 2270 cm⁻¹.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹ over time. The disappearance of this peak indicates the complete consumption of the this compound. This method is particularly useful for determining reaction endpoints and studying reaction kinetics.[7]
-
Visualization of Key Processes
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 6. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low yield in p-Tolyl isocyanate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Tolyl isocyanate. Our aim is to help you diagnose and resolve issues related to low reaction yields and other common problems encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in this compound synthesis?
Low yields in this compound synthesis can often be attributed to several key factors:
-
Moisture Contamination: Isocyanates are highly reactive towards water. Trace amounts of moisture in reactants, solvents, or glassware can lead to the formation of an unstable carbamic acid, which then decomposes to p-toluidine and carbon dioxide. The resulting p-toluidine can then react with another molecule of this compound to form a symmetric urea byproduct (1,3-di-p-tolylurea), consuming the desired product and reducing the yield.[1]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.
-
Side Reactions: Besides the reaction with water, other side reactions can occur, such as the trimerization of the isocyanate to form a stable isocyanurate, especially at elevated temperatures or in the presence of certain catalysts.
-
Suboptimal Reagents or Catalysts: The purity of starting materials, such as p-toluidine or p-toluoyl chloride, is crucial. Additionally, if a catalyst is used, its activity and concentration must be appropriate for the reaction.
-
Product Loss During Workup and Purification: this compound can be lost during extraction, distillation, or chromatography if these procedures are not optimized.
Q2: Which synthetic route is best for preparing this compound?
Several methods can be employed to synthesize this compound. The choice of method often depends on the available starting materials, scale of the reaction, and safety considerations. The most common routes include:
-
Phosgenation of p-Toluidine: This is a traditional and high-yielding method, often utilizing phosgene or a phosgene substitute like triphosgene.[2] While effective, this method involves highly toxic reagents and requires stringent safety precautions.
-
Curtius Rearrangement: This method involves the thermal decomposition of p-toluoyl azide, which is typically generated from p-toluic acid or its corresponding acyl chloride.[3][4] It is a versatile reaction that avoids the use of phosgene.
-
Hofmann Rearrangement: This reaction converts p-toluamide into this compound via an intermediate isocyanate, which is then typically hydrolyzed to an amine with one less carbon.[5][6] By trapping the isocyanate intermediate, this method can be adapted for this compound synthesis.
Q3: How can I detect and prevent moisture contamination in my reaction?
Moisture is a critical factor to control in isocyanate chemistry.
-
Detection: The formation of a white precipitate (urea byproduct) or gas evolution (CO2) during the reaction can indicate moisture contamination. Analytical techniques like FTIR spectroscopy can also be used to detect the presence of ureas.
-
Prevention:
-
Drying of Glassware and Reagents: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
Drying Agents: Consider using molecular sieves to dry solvents prior to use.
-
Q4: What are the common side products in the synthesis of this compound from p-toluidine and triphosgene?
When synthesizing this compound from p-toluidine and triphosgene, several side products can form, leading to a lower yield of the desired isocyanate:
-
1,3-di-p-tolylurea: This is a very common byproduct resulting from the reaction of this compound with unreacted p-toluidine or with p-toluidine formed from the hydrolysis of the isocyanate.
-
Carbamoyl Chloride: An intermediate in the reaction that may not have fully converted to the isocyanate.
-
Isocyanurate Trimer: this compound can trimerize, especially at higher temperatures, to form a stable six-membered ring.
-
Allophanates and Biurets: If alcohols or amines are present as impurities or are formed in situ, they can react with the isocyanate to form urethanes and ureas, which can then react with another molecule of isocyanate to form allophanates and biurets, respectively.
Troubleshooting Guides
Issue: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Moisture Contamination | Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | Optimize reaction time and temperature. Monitor the reaction progress using TLC or FTIR spectroscopy. Ensure correct stoichiometry of reactants. |
| Suboptimal Reagent Purity | Verify the purity of starting materials (e.g., p-toluidine, p-toluoyl azide) using techniques like NMR or melting point analysis. Purify starting materials if necessary. |
| Ineffective Phosgenation (Triphosgene method) | Ensure the triphosgene is of high purity and handled under anhydrous conditions. Optimize the addition rate and temperature control, as the reaction can be exothermic. |
| Inefficient Rearrangement (Curtius/Hofmann) | For the Curtius rearrangement, ensure complete formation of the acyl azide. For both rearrangements, ensure the reaction is heated sufficiently to induce rearrangement, but not so high as to cause decomposition. |
| Product Loss During Purification | Optimize distillation conditions (pressure and temperature) to avoid thermal degradation. If using chromatography, select an appropriate solvent system to minimize product loss on the column. |
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound via Phosgenation of p-Toluidine
| Phosgene Source | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Triphosgene | Chloroform | 20°C | 2 hours | 90% | [2] |
| Triphosgene | Dichloromethane | -35°C to RT | 2 hours | 61% | [7] |
Note: Yields can vary significantly based on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of this compound from p-Toluidine and Triphosgene
Materials:
-
p-Toluidine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Chloroform (or Dichloromethane)
-
Anhydrous Triethylamine (optional, as a base)
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler). Ensure the entire apparatus is under a positive pressure of an inert gas.
-
In the flask, dissolve triphosgene (0.34-0.4 equivalents relative to p-toluidine) in anhydrous chloroform.
-
In the dropping funnel, prepare a solution of p-toluidine (1 equivalent) in anhydrous chloroform.
-
Cool the triphosgene solution in an ice bath.
-
Slowly add the p-toluidine solution dropwise to the stirred triphosgene solution. Control the addition rate to maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the amine peak and appearance of the isocyanate peak around 2270-2250 cm⁻¹).
-
Once the reaction is complete, the solvent can be carefully removed by distillation.
-
The crude this compound can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Curtius Rearrangement of p-Toluoyl Azide
Materials:
-
p-Toluoyl chloride (or p-Toluic acid)
-
Sodium Azide (NaN₃)
-
Anhydrous Toluene (or another high-boiling aprotic solvent)
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Step 1: Formation of p-Toluoyl Azide (from p-Toluoyl Chloride)
-
Set up an oven-dried, three-necked round-bottom flask with a magnetic stirrer and an inert atmosphere.
-
Dissolve p-toluoyl chloride (1 equivalent) in anhydrous acetone or THF.
-
In a separate flask, dissolve sodium azide (1.1 equivalents) in a minimal amount of water.
-
Cool the p-toluoyl chloride solution to 0°C in an ice bath.
-
Slowly add the sodium azide solution dropwise to the stirred p-toluoyl chloride solution.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Carefully add cold water and extract the p-toluoyl azide into a non-polar organic solvent (e.g., diethyl ether).
-
Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive. Do not concentrate to dryness. Use the solution directly in the next step.
Step 2: Curtius Rearrangement
-
Carefully transfer the solution of p-toluoyl azide to a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Gently heat the solution to reflux. The rearrangement is accompanied by the evolution of nitrogen gas.
-
Continue heating until the gas evolution ceases (typically 1-3 hours).
-
Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270-2250 cm⁻¹).
-
After the reaction is complete, the solvent can be removed under reduced pressure, and the this compound can be purified by vacuum distillation.
Protocol 3: Synthesis of this compound via Hofmann Rearrangement of p-Toluamide (Conceptual)
Materials:
-
p-Toluamide
-
Bromine
-
Sodium Hydroxide
-
Anhydrous, aprotic solvent (e.g., 1,4-dioxane)
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
In a round-bottom flask under an inert atmosphere, prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite in situ.
-
In a separate flask, dissolve p-toluamide in a suitable solvent (e.g., 1,4-dioxane).
-
Slowly add the cold sodium hypobromite solution to the stirred solution of p-toluamide, maintaining a low temperature.
-
After the addition, allow the reaction to warm to room temperature and then gently heat to induce the rearrangement to the isocyanate.
-
The isocyanate can be extracted into an organic solvent. Note: In a typical Hofmann rearrangement, the isocyanate is hydrolyzed in situ to the amine. To isolate the isocyanate, the reaction must be performed under anhydrous conditions after the formation of the N-bromoamide, and the isocyanate must be trapped or isolated before hydrolysis can occur. This modification can be challenging.
-
Purification is typically achieved by vacuum distillation.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound from p-toluidine and a phosgene source.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistwizards.com [chemistwizards.com]
- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. rsc.org [rsc.org]
- 8. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Catalyst Concentration for Isocyanate-Alcohol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of catalyst concentration in isocyanate-alcohol reactions for polyurethane synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your experiments.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| 1. Reaction is too slow or stalls before completion. | A. Insufficient Catalyst Concentration: The catalyst loading is too low to achieve a practical reaction rate. | Gradually increase the catalyst concentration in small increments (e.g., double the concentration) and monitor the reaction progress. Refer to Table 1 for typical concentration ranges. |
| B. Inactive or Inappropriate Catalyst: The catalyst may have degraded due to moisture or is not suitable for the specific isocyanate and polyol being used.[1] Aliphatic isocyanates, for example, are less reactive and more dependent on catalysis than aromatic ones.[1] | Ensure the catalyst is fresh and has been stored under anhydrous conditions. Select a catalyst known to be effective for your reactant types (e.g., organotins for many systems, or zirconium/bismuth compounds as less toxic alternatives).[2][3] | |
| C. Catalyst Deactivation: Impurities in reactants (e.g., water, acidic compounds) or pigments can deactivate the catalyst.[1] | Use anhydrous solvents and dry reactants thoroughly before use.[4] Check the acid number of your polyol; high acidity can neutralize amine catalysts or interact with metal catalysts.[1] | |
| D. Low Reaction Temperature: The reaction temperature is insufficient for the given catalyst and reactants. | Increase the reaction temperature in 10°C increments, but be cautious of exceeding temperatures that could promote side reactions (typically >110-120°C).[4] | |
| 2. Reaction is too fast and uncontrollable (short pot life). | A. Excessive Catalyst Concentration: The catalyst loading is too high, leading to a very rapid, exothermic reaction.[4] | Reduce the catalyst concentration significantly. A logarithmic relationship often exists between catalyst concentration and pot life.[5] |
| B. Highly Reactive System: The combination of isocyanate (e.g., aromatic), polyol (primary hydroxyls), and catalyst is inherently very fast. | Consider using a less active catalyst (e.g., a tertiary amine with more steric hindrance or a less active metal salt). A delayed-action catalyst could also be an option. | |
| C. High Reaction Temperature: Elevated temperatures are excessively accelerating the catalyzed reaction. | Lower the reaction temperature to gain better control over the reaction rate. | |
| 3. Gelation or formation of insoluble solids. | A. Isocyanate Trimerization: Certain catalysts, especially at high concentrations and temperatures, can promote the cyclotrimerization of isocyanates to form highly cross-linked isocyanurate rings.[6] | Carefully control the reaction temperature.[4] Select a catalyst that favors urethane formation over trimerization; tertiary amines are often less prone to this than some organometallic catalysts. |
| B. Allophanate/Biuret Formation: Excess isocyanate can react with newly formed urethane or urea linkages, leading to branching and cross-linking.[4] | Maintain a strict NCO:OH stoichiometry. If a slight excess of isocyanate is required, add it portion-wise to control its instantaneous concentration. | |
| C. Moisture Contamination: Water reacts with isocyanate to form urea, which can then react further to form biuret crosslinks, increasing the system's functionality.[4] | Ensure all reactants and equipment are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | |
| 4. Final product has poor mechanical properties or is discolored. | A. Incorrect Stoichiometry: An improper NCO:OH ratio leads to incomplete conversion and suboptimal polymer properties. | Carefully calculate and measure reactants to achieve the desired stoichiometric ratio. |
| B. Side Reactions: Uncontrolled side reactions (as described above) can alter the polymer architecture and degrade properties. | Optimize catalyst concentration and temperature to minimize side reactions. | |
| C. Catalyst-Induced Degradation: Some catalysts, like dibutyltin dilaurate (DBTDL), can catalyze the hydrolysis of ester groups in polyester polyols, reducing durability.[2][5] | Consider using a catalyst that does not promote hydrolysis, such as a zirconium or bismuth-based catalyst, especially for applications requiring hydrolytic stability.[2] | |
| D. Catalyst-Induced Yellowing: Certain amine catalysts can contribute to yellowing over time, particularly upon exposure to UV light.[4][7] | For color-critical applications, consider using non-yellowing catalysts like organometallic compounds based on bismuth or zinc.[4][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts for isocyanate-alcohol reactions? A1: The most common catalysts fall into two main categories: tertiary amines (e.g., triethylenediamine - TEDA, dimethylcyclohexylamine - DMCHA) and organometallic compounds.[8] Organometallic catalysts include organotins (e.g., dibutyltin dilaurate - DBTDL), as well as compounds based on bismuth, zinc, and zirconium, which are gaining popularity as less toxic alternatives to tin.[3][9]
Q2: How does a catalyst speed up the isocyanate-alcohol reaction? A2: Catalysts work through different mechanisms. Organometallic catalysts, acting as Lewis acids, typically coordinate with the isocyanate group, making its carbon atom more electrophilic and susceptible to attack by the alcohol's hydroxyl group.[10] Tertiary amine catalysts, acting as Lewis bases, are generally thought to activate the hydroxyl group of the alcohol, making it more nucleophilic.[11]
Q3: What is the difference between a "gelling" and a "blowing" catalyst? A3: In polyurethane foam production, two main reactions occur: the "gelling" reaction (isocyanate + polyol → urethane) and the "blowing" reaction (isocyanate + water → urea + CO₂). A "gelling" catalyst, typically an organometallic compound, primarily promotes the polymer-forming urethane reaction. A "blowing" catalyst, usually a tertiary amine, is effective at catalyzing the reaction with water to generate carbon dioxide gas for foam expansion.[6] Balancing these two reactions is critical for producing stable foam.[8]
Q4: How does catalyst concentration affect the final properties of the polyurethane? A4: Catalyst concentration directly impacts the reaction rate, which influences pot life, cure time, and the degree of polymerization.[5] An optimized concentration ensures complete reaction for good mechanical properties. However, excessively high concentrations can promote side reactions like allophanate formation or trimerization, leading to increased cross-linking, brittleness, or gelation.[4] Certain catalysts can also affect long-term properties like hydrolytic stability and color stability.[5][7]
Q5: Can I use a combination of catalysts? A5: Yes, synergistic effects are often observed when using a combination of catalysts, such as a tertiary amine and an organotin compound.[12] This approach can provide a better balance of gelling and blowing reactions in foams or achieve a desired cure profile that is not possible with a single catalyst.[12] For example, the combination of DBTL and TEDA can increase catalytic activity by a factor of 5 compared to using either catalyst alone.
Q6: Why is my catalyst not working even at high concentrations? A6: This is likely due to catalyst deactivation. Common causes include the presence of water or acidic impurities in your polyol or solvent, which can neutralize or alter the catalyst.[1] Ensure all components of your reaction are anhydrous. It is also possible that the chosen catalyst is simply not effective for your specific isocyanate/polyol system.
Data Presentation: Catalyst Concentration and Reaction Rates
Optimizing catalyst concentration is crucial for controlling the reaction kinetics. The following table, compiled from literature data, illustrates the effect of Dibutyltin Dilaurate (DBTDL) concentration on the reaction rate constant.
Table 1: Effect of DBTDL Concentration on the Rate of Polyurethane Formation
| Reaction No. | Catalyst | Catalyst Conc. (mol/L) | Sequence of Addition* | Rate Constant (K) (L/mol·s) | Half-life (t½) at 50% Conversion (s) |
| 1 | None | 0 | - | 0.000004 | 291600 |
| 2 | DBTDL | 0.000032 | Catalyst added to Diol + TDI mixture | 0.000100 | 11940 |
| 3 | DBTDL | 0.000210 | Catalyst added to Diol, then TDI added | 0.000210 | 5700 |
| 4 | DBTDL | 0.000210 | Catalyst added to Diol + TDI mixture | 0.000260 | 4560 |
*Data from a study on the reaction of Toluene Diisocyanate (TDI) with Neopentyl Glycol (NPG) at 25°C.[11]
Note: The sequence of addition can significantly impact catalyst activity. In the study cited, adding the catalyst to a pre-mixture of the diol and isocyanate (Reaction 4) resulted in the highest reaction rate. Adding the catalyst to the diol before the isocyanate (Reaction 3) resulted in a slower rate, possibly due to complex formation between the catalyst and the diol.
Experimental Protocols
Protocol 1: Determining Optimal Catalyst Concentration via NCO Titration
Objective: To determine the effect of catalyst concentration on the rate of isocyanate consumption and find the optimal level for a desired reaction time.
Materials:
-
Isocyanate
-
Polyol (or alcohol)
-
Catalyst of choice
-
Anhydrous solvent (e.g., Toluene, THF)
-
Di-n-butylamine solution (e.g., 0.9 M in Toluene)
-
Standardized hydrochloric acid (e.g., 1 M HCl in isopropanol or aqueous)
-
Methanol
-
Bromocresol green indicator (if performing manual titration)
-
Reaction vessel (three-neck flask), stirrer, nitrogen inlet, thermometer, and constant temperature bath.
Procedure:
-
Preparation: Ensure all glassware is oven-dried and reactants/solvents are anhydrous. Dry the polyol under vacuum if necessary.[4]
-
Reaction Setup: Set up the reaction vessel under a nitrogen atmosphere. Charge the flask with the pre-weighed polyol and anhydrous solvent. Begin stirring and bring the solution to the desired reaction temperature (e.g., 60°C).
-
Catalyst Addition: Add the desired amount of catalyst to the polyol solution and allow it to mix thoroughly.
-
Reaction Initiation (Time = 0): Add the pre-weighed isocyanate to the flask to start the reaction.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a precisely weighed aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a known excess of the di-n-butylamine solution. This reaction is very fast and consumes all remaining NCO groups.
-
Titration:
-
Allow the quenching reaction to proceed for about 10-15 minutes.
-
Add methanol to the flask.
-
Titrate the unreacted (excess) di-n-butylamine with the standardized HCl solution to the endpoint. The endpoint can be determined potentiometrically or with an indicator.
-
-
Blank Titration: Perform a blank titration using the same amount of di-n-butylamine solution but without any sample from the reaction mixture. This determines the initial amount of amine.
-
Calculation: Calculate the %NCO remaining at each time point using the volumes from the blank and sample titrations.
-
Optimization: Repeat the experiment with different catalyst concentrations. Plot %NCO vs. time for each concentration to determine the reaction rate and select the concentration that provides the desired cure profile.
Protocol 2: Real-Time Monitoring with In-Situ FTIR Spectroscopy
Objective: To continuously monitor the isocyanate consumption and urethane formation in real-time to determine reaction kinetics.
Methodology:
-
Setup: Use a reaction vessel equipped with an in-situ Attenuated Total Reflectance (ATR) FTIR probe.[8]
-
Background Spectrum: Before adding the isocyanate, collect a background spectrum of the polyol, solvent, and catalyst mixture at the reaction temperature.
-
Reaction Monitoring: Initiate the reaction by adding the isocyanate. Begin collecting spectra at regular intervals (e.g., every 30-60 seconds).[8]
-
Data Analysis: Monitor the disappearance of the characteristic isocyanate peak (a sharp, strong absorbance around 2250-2275 cm⁻¹ ).[1][5] Simultaneously, monitor the appearance of the urethane carbonyl peak (around 1700-1730 cm⁻¹ ) and the N-H stretch (around 3300 cm⁻¹ ).
-
Kinetic Analysis: The rate of reaction can be determined by plotting the absorbance (or normalized concentration) of the isocyanate peak against time. This data can be fitted to the appropriate rate law to calculate rate constants.[12]
Visualizations
Logical and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pcimag.com [pcimag.com]
- 4. scribd.com [scribd.com]
- 5. mt.com [mt.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. xylemanalytics.com [xylemanalytics.com]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Managing Moisture Sensitivity of p-Tolyl Isocyanate in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive reagent, p-Tolyl isocyanate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: this compound possesses a highly reactive isocyanate functional group (-N=C=O). The carbon atom in this group is highly electrophilic and readily attacked by nucleophiles, such as the oxygen atom in water. This reaction leads to the formation of an unstable carbamic acid, which then decomposes to form p-toluidine and carbon dioxide gas. The resulting amine can further react with another molecule of this compound to form a stable, and often insoluble, urea byproduct. This side reaction consumes the isocyanate, reduces the yield of the desired product, and can complicate purification.
Q2: What are the visible signs of this compound degradation due to moisture?
A2: The primary visible sign of degradation is the formation of a white, insoluble solid in the this compound container. This solid is typically the corresponding diaryl urea. If you observe this, it is a strong indication that the reagent has been compromised by moisture. Additionally, if used in a reaction, the formation of a significant amount of white precipitate that is insoluble in common organic solvents is also indicative of urea formation.
Q3: How should I properly store this compound?
A3: To minimize moisture exposure, this compound should be stored in a tightly sealed container, preferably with a septum-sealed cap to allow for the use of a syringe for dispensing under an inert atmosphere. The container should be stored in a cool, dry place, such as a desiccator or a dry box. It is also advisable to blanket the headspace of the container with an inert gas like nitrogen or argon after each use.
Q4: What solvents are recommended for reactions with this compound, and how dry do they need to be?
A4: Aprotic solvents that do not contain reactive functional groups (e.g., hydroxyl or amine groups) are recommended. Common choices include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. It is crucial that these solvents are anhydrous (water content < 50 ppm). The use of commercially available anhydrous solvents is recommended. Alternatively, solvents can be dried using appropriate drying agents.
Q5: How can I confirm the purity of my this compound before use?
A5: The purity of this compound can be assessed using Fourier-Transform Infrared (FTIR) spectroscopy. A strong, sharp absorption band around 2250-2275 cm⁻¹ is characteristic of the isocyanate group. The absence or significant reduction of this peak, along with the appearance of new peaks corresponding to urea (around 1640 cm⁻¹ for the C=O stretch) or amine (N-H stretching bands around 3300-3500 cm⁻¹), indicates degradation. Gas chromatography-mass spectrometry (GC-MS) can also be used to assess purity.
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Reaction
| Potential Cause | Recommended Solution |
| Degraded this compound | Before starting the reaction, check the purity of the this compound using FTIR. If degraded, use a fresh bottle or purify the existing stock by distillation under reduced pressure (use appropriate safety precautions). |
| Moisture in the reaction solvent | Use a freshly opened bottle of anhydrous solvent or dry the solvent over an appropriate drying agent (see Table 1) and distill it under an inert atmosphere before use. |
| Moisture in other reagents | Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven. Liquid reagents should be handled under an inert atmosphere. |
| Atmospheric moisture contamination | Conduct the reaction under an inert atmosphere of nitrogen or argon using Schlenk line techniques or in a glovebox. Use oven-dried glassware. |
Issue 2: Formation of an Insoluble White Precipitate
| Potential Cause | Recommended Solution |
| Reaction of this compound with water | This is the most common cause, leading to the formation of di-p-tolylurea. Rigorously exclude moisture from the reaction as described in the solutions for "Low or No Product Yield". |
| Reaction with primary or secondary amine impurities | If your starting material is not an amine, ensure it is free from amine impurities. The amine byproduct from water contamination can also react to form the urea. |
| Low solubility of the desired product | While less common, the desired product might be insoluble in the reaction solvent. Check the expected solubility of your product. |
Data Presentation
Table 1: Efficiency of Common Drying Agents for Solvents
| Drying Agent | Solvents Effectively Dried | Residual Water Content (ppm) | Notes |
| Activated 3Å Molecular Sieves | THF, Toluene, Dichloromethane, Acetonitrile | < 10 | Sieves must be activated by heating under vacuum before use.[1] |
| **Calcium Hydride (CaH₂) ** | Toluene, Dichloromethane | ~13-34 | Reacts with water to produce hydrogen gas; use with caution. Not suitable for protic solvents. |
| Sodium/Benzophenone | THF, Toluene | ~34-43 | Provides a visual indication of dryness (deep blue/purple color). Highly reactive; requires careful handling. |
| Activated Alumina | Toluene, Dichloromethane | < 10 | Can be used in a column for solvent purification. |
| Phosphorus Pentoxide (P₄O₁₀) | Toluene, Dichloromethane | < 10 | Very efficient but can be difficult to handle and forms a viscous layer. |
Data compiled from various sources on solvent drying.
Experimental Protocols
Protocol 1: General Procedure for the Derivatization of an Alcohol with this compound for GC-MS Analysis
-
Preparation:
-
Oven-dry all glassware (e.g., vial, syringe) at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Ensure the alcohol sample is free of water. If necessary, dry the sample over a suitable drying agent (e.g., anhydrous MgSO₄) and filter.
-
Use anhydrous solvent (e.g., acetonitrile or dichloromethane) from a freshly opened bottle or a solvent purification system.
-
-
Reaction Setup:
-
In a dry vial under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.
-
Add this compound (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. The reaction is typically fast and can be complete within minutes to a few hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the alcohol starting material using GC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete, the reaction mixture can often be directly analyzed by GC-MS after appropriate dilution.
-
If necessary, quench any excess this compound by adding a small amount of anhydrous methanol.
-
If a precipitate (urea) forms, filter the reaction mixture before analysis.
-
Protocol 2: Synthesis of a Urea Derivative from a Primary Amine and this compound
-
Preparation:
-
Follow the same glassware and solvent preparation procedures as in Protocol 1.
-
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or DCM).
-
In a separate dry flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
-
Reaction:
-
Slowly add the this compound solution to the stirred amine solution at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
The urea product often precipitates from the reaction mixture. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: Workflow for handling moisture-sensitive this compound experiments.
Caption: Hydrolysis pathway of this compound in the presence of water.
References
Identifying side products in p-Tolyl isocyanate urethane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Tolyl isocyanate in urethane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound urethane synthesis?
A1: The high reactivity of the isocyanate group (-NCO) in this compound can lead to several side reactions, especially in the presence of moisture or at elevated temperatures. The primary side products include:
-
Urea Derivatives: Formed from the reaction of this compound with water. The intermediate carbamic acid is unstable and decomposes to p-toluidine, which then rapidly reacts with another isocyanate molecule.
-
Allophanates: Result from the reaction of this compound with a previously formed urethane linkage. This leads to branching and cross-linking in the polymer.[1]
-
Biurets: Formed when this compound reacts with a urea linkage. Similar to allophanates, this introduces branching.
-
Isocyanurates (Trimers): The cyclotrimerization of three this compound molecules forms a stable six-membered ring. This reaction is often catalyzed by certain catalysts and favored at higher temperatures.
-
Uretidinediones (Dimers): The dimerization of two this compound molecules can also occur.
// Main Reactants pTI [label="this compound (p-TI)"]; Alcohol [label="Alcohol (R-OH)"]; Water [label="Water (H2O)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Product Urethane [label="Urethane", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Side Products Urea [label="Urea", fillcolor="#FBBC05", fontcolor="#202124"]; Allophanate [label="Allophanate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biuret [label="Biuret", fillcolor="#34A853", fontcolor="#FFFFFF"]; Trimer [label="Isocyanurate (Trimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimer [label="Uretidinedione (Dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reactions pTI -> Urethane [label="+ Alcohol"]; pTI -> Urea [label="+ Water -> Amine", dir=both]; Urethane -> Allophanate [label="+ p-TI", dir=both]; Urea -> Biuret [label="+ p-TI", dir=both]; pTI -> Trimer [label="3x p-TI"]; pTI -> Dimer [label="2x p-TI"]; }
Caption: Key reaction pathways in this compound urethane synthesis.
Q2: How can I minimize the formation of side products?
A2: Minimizing side product formation requires careful control of reaction conditions:
-
Moisture Control: Use anhydrous solvents and reactants. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of urea byproducts.[2][3]
-
Temperature Control: Higher temperatures (>110-120°C) can promote the formation of allophanates and biurets.[2] Maintain the recommended temperature range for your specific reaction.
-
Stoichiometry: An incorrect isocyanate-to-polyol ratio can leave unreacted isocyanate, which is then more likely to participate in side reactions.[3]
-
Catalyst Selection and Concentration: The choice and concentration of catalyst can significantly influence side reactions. Some catalysts may promote trimerization. Optimize the catalyst and its concentration through preliminary experiments.[2][4]
Q3: My final product is yellowing. What is the cause?
A3: Aromatic isocyanates like this compound are susceptible to oxidation, which can lead to yellowing, especially when exposed to light or high temperatures during synthesis or processing. Certain amine catalysts can also contribute to discoloration. To mitigate this, consider blanketing the reaction with an inert gas and, if color is critical, using organometallic catalysts (e.g., based on bismuth or zinc) instead of amines.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Action |
| Unexpected Foaming | Moisture contamination in reactants or on glassware. | Ensure all reactants and equipment are rigorously dried. Purge the reaction vessel with an inert gas.[3] |
| Gelling or High Viscosity | Excessive formation of allophanate or biuret crosslinks. | Lower the reaction temperature. Reduce catalyst concentration. Ensure accurate stoichiometry.[2] |
| Trimerization of this compound. | Select a catalyst that does not favor trimerization. Control the reaction temperature. | |
| Low Molecular Weight of Polymer | Presence of monofunctional impurities (e.g., water). | Use anhydrous conditions and high-purity reactants. |
| Incorrect stoichiometry. | Carefully calculate and measure the ratio of isocyanate to alcohol. | |
| Weak Mechanical Properties | Incomplete reaction or low molecular weight. | Monitor the reaction for completion (e.g., via FTIR). Ensure proper curing time and temperature.[3] |
| Presence of voids from foaming. | Eliminate moisture from the reaction. |
Experimental Protocols for Side Product Identification
Caption: Workflow for the identification of side products in urethane synthesis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for monitoring the consumption of the isocyanate group and the formation of urethane and various side products.
Methodology:
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two KBr or NaCl plates.
-
For solid samples, Attenuated Total Reflectance (ATR)-FTIR is recommended. Press the sample firmly against the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Spectral Analysis:
-
This compound (Reactant): A strong, sharp absorption band around 2270-2250 cm⁻¹ corresponding to the -N=C=O stretching vibration. The disappearance of this peak indicates the consumption of the isocyanate.
-
Urethane (Desired Product): Appearance of a C=O stretching band around 1730-1700 cm⁻¹ and an N-H bending vibration around 1540-1530 cm⁻¹ .
-
Urea (Side Product): A C=O stretching band typically appears at a lower wavenumber than urethane, around 1695-1630 cm⁻¹ .
-
Allophanate (Side Product): C=O stretching bands can be observed around 1725 cm⁻¹ and 1690 cm⁻¹ .
-
Isocyanurate (Trimer): A characteristic C=O stretching vibration around 1715-1700 cm⁻¹ and a ring vibration near 1410 cm⁻¹ .
-
| Functional Group | Characteristic FTIR Absorption (cm⁻¹) |
| Isocyanate (-NCO) | 2270-2250 (strong, sharp) |
| Urethane (-NH-CO-O-) | 1730-1700 (C=O), 1540-1530 (N-H) |
| Urea (-NH-CO-NH-) | 1695-1630 (C=O) |
| Allophanate | ~1725 and ~1690 (C=O) |
| Isocyanurate (Trimer) | 1715-1700 (C=O), ~1410 (ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, allowing for the unambiguous identification and potential quantification of side products.
Methodology:
-
Sample Preparation: Dissolve the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Spectral Analysis:
-
¹H NMR:
-
Urethane N-H: ~5.0-8.0 ppm (broad)
-
Urea N-H: ~6.0-9.5 ppm (broad)
-
-
¹³C NMR: The carbonyl carbons of the different functional groups appear at distinct chemical shifts.
-
| Functional Group | Approximate ¹³C NMR Chemical Shift (ppm) |
| Urethane (-NH-C O-O-) | 153-156 |
| Urea (-NH-C O-NH-) | 155-159 |
| Allophanate | ~152 and ~168 |
| Biuret | ~150 and ~157 |
| Isocyanurate (Trimer) | 148-150 |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful tool for separating and identifying the components of the reaction mixture, including unreacted starting materials, the desired product, and various side products.
Methodology:
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., acetonitrile, methanol). Derivatization may be necessary for certain compounds to improve chromatographic separation and ionization.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.
-
-
Mass Spectrometric Detection:
-
Use an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Monitor for the expected molecular ions ([M+H]⁺ or [M+Na]⁺) of the starting materials, product, and potential side products.
-
Gel Permeation Chromatography (GPC)
GPC separates molecules based on their size in solution and is useful for determining the molecular weight distribution of the polymer and detecting the presence of branching caused by allophanate and biuret formation.
Methodology:
-
Sample Preparation: Dissolve the polymer sample in a suitable solvent (e.g., THF, DMF).
-
Analysis:
-
The GPC chromatogram will show the distribution of molecular weights.
-
The formation of allophanate and biuret linkages leads to branching, which can result in a broadening of the molecular weight distribution or the appearance of a high-molecular-weight shoulder compared to a purely linear polymer.
-
References
Technical Support Center: p-Tolyl Isocyanate Purification
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the purification of crude p-tolyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when handling this compound?
A1: this compound is a combustible liquid that is harmful if swallowed, causes severe skin burns and eye damage, and can be fatal if inhaled.[1][2] It may also cause allergic skin reactions and respiratory irritation.[1][2] Always handle this compound in a well-ventilated chemical fume hood.[1][3] Essential Personal Protective Equipment (PPE) includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[3][4]
-
Hand Protection: Chemical-impermeable gloves (e.g., butyl rubber), which must be inspected before use.[1][4]
-
Body Protection: A lab coat and fire/flame resistant, impervious clothing.[3][4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation occurs.[1][3] Ensure that safety showers and eyewash stations are readily accessible.[1]
Q2: How should crude and purified this compound be stored?
A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as acids, strong oxidizing agents, bases, alcohols, and amines.[1][3] It is recommended to store the container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (2-8°C) to prevent degradation.[1] The compound is sensitive to moisture, which can lead to the formation of insoluble urea impurities and a build-up of CO2 gas.[5][6]
Q3: What are the most common impurities in crude this compound?
A3: Impurities in crude this compound typically stem from the synthesis process (e.g., from p-toluidine and a phosgene equivalent) and subsequent handling. Common impurities include:
-
Ureas: Formed from the reaction of the isocyanate with water.[6]
-
Biurets: Result from the reaction of the isocyanate with a urea impurity.[6]
-
Unreacted Starting Materials: Primarily the corresponding amine, p-toluidine.
-
Carbamoyl chlorides: Unreacted intermediates if phosgenation methods were used.[6]
-
Solvent Residues: From the reaction solvent (e.g., toluene, chloroform).[7][8]
-
Colored Byproducts: May arise from side reactions or thermal degradation during synthesis.[6]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: Due to the high reactivity of the isocyanate group, direct analysis can be challenging. Purity assessment often involves:
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2250-2275 cm⁻¹ is characteristic of the N=C=O stretch. The absence of N-H stretches (around 3300-3500 cm⁻¹) can indicate the absence of amine and urea impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a dry, aprotic solvent (e.g., CDCl₃) can confirm the structure and identify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For less volatile impurities, analysis is typically performed after derivatization. The isocyanate is reacted with an agent like di-n-butylamine or tryptamine, and the resulting stable urea derivative is analyzed.[6][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product is cloudy or contains solid precipitate. | Moisture Contamination: The isocyanate has reacted with water to form insoluble polyureas. | 1. Handle the material exclusively under a dry, inert atmosphere (N₂ or Ar).2. Use oven-dried glassware for all transfers and reactions.3. Filter the crude product through a dry filter medium under inert atmosphere before distillation. |
| Purified product is discolored (yellow/brown). | Thermal Degradation: The isocyanate may be degrading at high distillation temperatures.High-Boiling Impurities: Colored, high-boiling byproducts are co-distilling. | 1. Use fractional vacuum distillation to lower the boiling point and minimize thermal stress.2. Consider a pre-treatment step: Heat the crude isocyanate with a purifying agent like a triaryl phosphite and then distill.[10]3. Ensure the distillation is not heated for an unnecessarily long time. |
| Low yield after distillation. | Polymerization in the pot: High temperatures can cause the isocyanate to polymerize or form carbodiimides.[6]Mechanical Losses: Product loss during transfer.Inefficient Distillation: Poor vacuum or inefficient fractionating column. | 1. Distill under the lowest practical pressure to reduce the pot temperature.2. Avoid excessive heating; use a heating mantle with a stirrer for even temperature distribution.3. Ensure all joints in the distillation apparatus are well-sealed to maintain a high vacuum. |
| Final product purity is low (confirmed by analysis). | Ineffective Separation: The boiling points of impurities are too close to the product's boiling point.Recontamination: Exposure to air/moisture after purification. | 1. Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column).2. Collect narrower boiling fractions and analyze each separately.3. After purification, store the product immediately under an inert atmosphere and refrigerate.[1] |
Quantitative Data Summary
The table below summarizes key physical and chemical properties for this compound, which are critical for designing purification protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO | [11][12] |
| Molecular Weight | 133.15 g/mol | [8][11] |
| Appearance | Liquid or white to light brown solid | [11] |
| Boiling Point | 70-72 °C @ 10 mmHg243 °C @ 4 kPa (~30 mmHg) | [11] |
| Density | 1.056 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.531 | |
| Storage Temperature | 2-8 °C |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This is the most common and effective method for purifying crude this compound.
Objective: To separate this compound from non-volatile residues, low-boiling impurities (e.g., solvents), and closely boiling byproducts.
Methodology:
-
Glassware Preparation: Thoroughly clean and oven-dry all components of the distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks). Assemble the apparatus while still warm under a stream of dry nitrogen or argon.
-
Apparatus Setup:
-
Set up a fractional distillation apparatus equipped with a magnetic stirrer, a heating mantle, and a vacuum pump.
-
Use a short Vigreux column or a column packed with glass helices for efficient fractionation.
-
Insulate the distillation head and column with glass wool or aluminum foil to maintain thermal equilibrium.
-
Include a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
-
Procedure:
-
Charge the crude this compound into the distillation flask. Add a few dry boiling chips or a magnetic stir bar.
-
Slowly and carefully apply vacuum, ensuring there is no bumping. A typical pressure is around 10 mmHg.
-
Once the vacuum is stable, begin gently heating the distillation flask.
-
Collect a forerun fraction containing any low-boiling impurities until the vapor temperature stabilizes at the expected boiling point of the product (approx. 70-72 °C at 10 mmHg).
-
Change the receiving flask and collect the main fraction of purified this compound over a narrow temperature range (e.g., ±1 °C).
-
Stop the distillation before the flask goes to dryness to avoid overheating the residue, which could lead to the decomposition of impurities and contamination of the distillate.
-
Release the vacuum with an inert gas before dismantling the apparatus.
-
-
Storage: Immediately transfer the purified liquid to a clean, dry, amber glass bottle, flush with nitrogen or argon, seal tightly, and store in a refrigerator.
Visualization
Purification Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for crude this compound based on initial sample assessment.
Caption: Decision workflow for this compound purification.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tnjchem.com [tnjchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 11. upchemusa.com [upchemusa.com]
- 12. This compound | 622-58-2 [chemicalbook.com]
Temperature control to avoid trimerization of p-Tolyl isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-tolyl isocyanate. The focus is on controlling reaction temperature to avoid the unwanted trimerization side reaction, leading to the formation of isocyanurate.
Frequently Asked Questions (FAQs)
Q1: What is trimerization of this compound and why is it a problem?
A1: Trimerization is a chemical reaction where three molecules of this compound react to form a cyclic trimer, specifically a 1,3,5-tri-p-tolyl-1,3,5-triazinane-2,4,6-trione (an isocyanurate). This is often an undesired side reaction in processes where this compound is intended to react with other nucleophiles (e.g., alcohols, amines) to form urethanes or ureas. The formation of this highly stable trimer consumes the isocyanate, reduces the yield of the desired product, and can lead to the formation of insoluble byproducts, complicating purification.
Q2: At what temperature does trimerization of this compound become a significant issue?
A2: The temperature at which trimerization becomes significant is highly dependent on the presence of a catalyst. In the absence of a catalyst, the reaction is slow. However, with catalysts, trimerization can proceed at elevated temperatures. For instance, studies on similar isocyanates show that trimerization is often carried out in a temperature range of 60°C to 130°C. One study involving the reaction of this compound in a model system for polyurethane foam formation was conducted at a constant temperature of 70°C, where isocyanurate formation was a key reaction.[1] Conversely, a synthesis of 2-ethylhexyl-p-tolylcarbamate was successfully performed by heating this compound at 50°C, suggesting that this temperature is suitable for the urethane formation without significant trimerization.[2] Generally, it is advisable to keep the reaction temperature as low as possible to minimize this side reaction.
Q3: What types of catalysts promote the trimerization of this compound?
A3: A variety of catalysts can promote the trimerization of isocyanates. These are typically basic in nature. Common classes of catalysts known to promote isocyanate trimerization include:
-
Tertiary Amines: Such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Organometallic Compounds: Dibutyltin dilaurate (DBTDL) is a common catalyst in polyurethane chemistry that can also promote trimerization.
-
Alkali Metal Salts: Potassium acetate and potassium 2-ethylhexanoate are known to be effective trimerization catalysts.[1][3]
-
Quaternary Ammonium Salts: These can also be effective in promoting the formation of isocyanurates.
The selectivity of a catalyst for the desired reaction versus trimerization is a critical factor. Some catalysts may favor urethane formation over trimerization, especially at lower temperatures.[4]
Q4: Can trimerization occur without a catalyst?
A4: While the rate is significantly lower, trimerization of isocyanates can occur at elevated temperatures even without a catalyst. For many isocyanates, this uncatalyzed self-polymerization is slow but can become a factor during prolonged heating or storage at elevated temperatures.[5]
Troubleshooting Guide
Issue: Formation of an insoluble white precipitate in the reaction mixture.
| Possible Cause | Recommended Action |
| Trimerization of this compound | Lower the reaction temperature. If possible, conduct the reaction at room temperature or below. If heating is necessary, maintain it at the lowest possible temperature that allows for the desired reaction to proceed at a reasonable rate (e.g., consider starting at ≤ 50°C).[2] |
| Re-evaluate your catalyst. If using a catalyst known to promote trimerization (e.g., strong bases, certain organometallic compounds), consider switching to a more selective catalyst for urethane or urea formation. Zirconium-based catalysts, for example, have been shown to be more selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction, and may offer better selectivity in avoiding trimerization as well.[4] | |
| Reduce catalyst concentration. A lower catalyst loading can sometimes disfavor the higher-order trimerization reaction. | |
| Monitor the reaction closely. Use techniques like in-situ FTIR or NMR to monitor the disappearance of the NCO peak and the appearance of the desired product peak, stopping the reaction as soon as the starting material is consumed to prevent subsequent trimerization. | |
| Moisture Contamination | Ensure anhydrous conditions. Water reacts with this compound to form an unstable carbamic acid, which decomposes to p-toluidine and carbon dioxide. The resulting amine can then react with more isocyanate to form a urea, and can also catalyze trimerization. Dry all solvents and reagents thoroughly before use. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
Issue: Low yield of the desired product.
| Possible Cause | Recommended Action |
| Competing Trimerization Reaction | Follow the recommendations above to minimize trimerization. Lowering the temperature and choosing a more selective catalyst are key. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. An excess of this compound can increase the likelihood of self-condensation reactions like trimerization. |
| Reaction with Solvent | Ensure your solvent is inert to isocyanates. Protic solvents like alcohols will react, and some polar aprotic solvents can influence reaction rates. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Alcohol to Minimize Trimerization
This protocol provides a general guideline for reacting this compound with an alcohol to form a urethane, with an emphasis on avoiding the formation of the isocyanurate trimer.
Materials:
-
This compound
-
Alcohol reactant
-
Anhydrous, inert solvent (e.g., toluene, THF, dichloromethane)
-
Selective catalyst (if necessary, e.g., a zirconium-based catalyst or a less basic tertiary amine)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas. Ensure all solvents and the alcohol reactant are anhydrous.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. A three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet is recommended.
-
Reactant Charging: Dissolve the alcohol in the anhydrous solvent in the reaction flask. If a catalyst is used, add it to this solution.
-
Isocyanate Addition: Dissolve the this compound in the anhydrous solvent in the dropping funnel. Add the isocyanate solution dropwise to the alcohol solution at a controlled temperature. Start the reaction at room temperature (or lower if the alcohol is highly reactive).
-
Temperature Control: Monitor the internal reaction temperature. If an exotherm is observed, cool the reaction vessel using an ice bath to maintain the desired temperature (ideally between 20-50°C).[2]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or in-situ IR spectroscopy (monitoring the disappearance of the strong NCO stretch at ~2270 cm⁻¹).
-
Work-up: Once the reaction is complete, quench any remaining isocyanate if necessary (e.g., by adding a small amount of methanol). Proceed with the appropriate work-up and purification procedure for your specific product.
Data Presentation
Table 1: Influence of Temperature on Isocyanate Side Reactions (General Observations)
| Temperature Range | Predominant Reaction Pathway (with appropriate reactants) | Likelihood of Trimerization | Notes |
| < 0°C | Linear polymerization may be favored over cyclization.[6] | Low | Useful for specific polymer synthesis. |
| 20 - 50°C | Urethane/Urea formation with selective catalysts.[2] | Moderate, catalyst dependent | Optimal range for many reactions to avoid side products. |
| 60 - 100°C | Trimerization becomes significant, especially with catalysts.[3] | High | This range is often used for the deliberate synthesis of isocyanurates. |
| > 100°C | Allophanate and biuret formation become more prevalent. | Very High | High temperatures increase the rate of various side reactions. |
Table 2: Catalyst Selectivity in Isocyanate Reactions (Qualitative)
| Catalyst Type | Primary Catalytic Activity | Propensity for Trimerization |
| Tertiary Amines (e.g., DABCO) | Urethane/Urea formation, Blowing (reaction with water) | Moderate to High |
| Organotin Compounds (e.g., DBTDL) | Urethane/Urea formation | Moderate to High |
| Zirconium Compounds | Selective for isocyanate-hydroxyl reaction | Lower |
| Potassium Salts (e.g., Acetate, Octoate) | Trimerization | Very High |
Visualizations
Caption: Logical relationship between reactants, conditions, and products in this compound reactions.
Caption: A workflow for troubleshooting the unwanted trimerization of this compound.
References
Technical Support Center: Safe Handling and Disposal of p-Tolyl Isocyanate Waste
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of p-Tolyl isocyanate waste. The information is presented in a question-and-answer format to directly address specific issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical with multiple risks. It is harmful if swallowed or in contact with skin, and toxic if inhaled.[1] It can cause skin irritation, serious eye irritation, and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[1] The substance is also a combustible liquid.[1]
Q2: What immediate first aid measures should be taken in case of exposure?
A2: In case of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water. Consult a doctor.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek immediate medical help.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE is essential to ensure safety. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and protective clothing to prevent skin contact.[2]
-
Respiratory Protection: A full-face or half-face respirator with filters suitable for organic vapors and particulates is necessary, especially when working outside of a fume hood or in poorly ventilated areas.[2]
Q4: How should this compound be stored?
A4: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials such as acids, strong oxidizing agents, strong bases, alcohols, and amines.[3] Due to its moisture sensitivity, storing under an inert atmosphere is recommended.[3]
Troubleshooting Guides
Issue 1: I've spilled a small amount of this compound on the lab bench.
-
Question: What is the correct procedure for cleaning up a small spill?
-
Answer: For a minor spill, first ensure the area is well-ventilated and you are wearing the appropriate PPE. Absorb the spill with an inert material such as dry sand, vermiculite, or other non-combustible absorbent material.[4] Do not use sawdust or other combustible materials.[5] Collect the absorbed material and place it into an open-top container for disposal. Do not seal the container, as the reaction with moisture can produce carbon dioxide gas, leading to a pressure buildup.[4] The spill area should then be decontaminated.
Issue 2: The container of this compound waste is bulging.
-
Question: Why is the waste container bulging and what should I do?
-
Answer: A bulging container indicates a buildup of pressure inside, likely due to the reaction of this compound with moisture (from the air or the waste itself), which generates carbon dioxide gas. This is a hazardous situation as the container could rupture. Do not seal isocyanate waste containers tightly. If a container is bulging, carefully vent it in a fume hood by slowly loosening the cap. Once the pressure is released, leave the container loosely capped or vented and proceed with the neutralization protocol as soon as possible.
Issue 3: I'm unsure if my this compound waste is fully neutralized.
-
Question: How can I be certain that the isocyanate has been completely deactivated?
-
Answer: The neutralization reaction should be allowed to proceed for a sufficient amount of time, typically 24-48 hours, with occasional stirring to ensure complete mixing. A simple visual check for the absence of a reaction (e.g., cessation of gas evolution) is a primary indicator. For rigorous verification in a research setting, analytical methods such as infrared (IR) spectroscopy can be used to confirm the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).
Quantitative Data Summary
| Parameter | Value | Reference |
| Flash Point | 66 °C (150.8 °F) | [1] |
| OSHA Permissible Exposure Limit (PEL) | None Listed | [1] |
| ACGIH Threshold Limit Value (TLV) | None Listed | [1] |
| NIOSH Recommended Exposure Limit (REL) | None Listed | [1] |
| Neutralization Solution 1 (General Purpose) | 5-10% Sodium Carbonate, 0.2-1% Liquid Detergent, 90-95% Water | [4] |
| Neutralization Solution 2 (For Spills) | 3-8% Concentrated Ammonia, 0.2-1% Liquid Detergent, 90-97% Water | [4] |
Experimental Protocols
Protocol for Neutralization and Disposal of Bulk this compound Waste
This protocol describes the safe neutralization of unwanted this compound in a laboratory setting.
Materials:
-
This compound waste
-
A suitably large, open-top, chemical-resistant container (e.g., a polyethylene drum)
-
Stirring apparatus (e.g., overhead stirrer with a chemically resistant paddle)
-
Neutralization solution (e.g., 5-10% sodium carbonate in water with a small amount of detergent)
-
Personal Protective Equipment (PPE) as specified in the FAQs.
Procedure:
-
Preparation: Conduct the entire procedure in a well-ventilated fume hood. Ensure all necessary PPE is worn correctly.
-
Prepare Neutralization Solution: Prepare a 5-10% aqueous solution of sodium carbonate. Add a small amount of liquid detergent (approximately 0.5% by volume) to aid in emulsification.
-
Slow Addition of Isocyanate: Place the neutralization solution in the reaction container. While stirring the solution, slowly add the this compound waste in small portions. The reaction is exothermic and will generate carbon dioxide gas; therefore, slow addition is crucial to control the reaction rate and prevent excessive foaming and heat generation.
-
Reaction Period: Continue stirring the mixture for at least 24 hours to ensure complete neutralization. The container must remain open or loosely covered to allow for the safe venting of carbon dioxide gas.
-
Confirmation of Neutralization (Optional): For verification, a sample of the aqueous layer can be taken and its pH checked to ensure it is basic. For more rigorous confirmation, an analytical technique such as IR spectroscopy can be used to verify the absence of the isocyanate peak in the organic phase (if any remains).
-
Disposal: Once the neutralization is complete, the resulting mixture should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Label the waste container clearly as "Neutralized this compound Waste" and include the composition of the final mixture.
Visualizations
Caption: Workflow for handling and disposing of this compound waste.
Caption: Chemical neutralization of this compound with water.
References
Technical Support Center: Stability of p-Tolyl Isocyanate and Its Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving and monitoring the stability of p-tolyl isocyanate (PTI) and its derivatives. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound (PTI) degradation?
A1: The most common signs of PTI degradation include a change in appearance from a clear, slightly brown liquid to a cloudy or viscous liquid, or the formation of solid precipitates.[1] Discoloration over time can also indicate degradation. In a reaction, unexpected foaming or bubble formation suggests contamination with water, which leads to the release of carbon dioxide gas.[1]
Q2: What is the main cause of this compound instability?
A2: The primary cause of instability is its high reactivity towards nucleophiles, especially water (moisture).[1] The isocyanate group (-NCO) readily reacts with water to form an unstable carbamic acid, which then decomposes into p-toluidine and carbon dioxide. This not only consumes the isocyanate but can introduce impurities and affect reaction stoichiometry. Aromatic isocyanates are generally more reactive than aliphatic ones.[2][3]
Q3: How should this compound be stored to ensure maximum stability?
A3: To maximize stability, this compound should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[1][4] It should be kept in a cool, dry, and well-ventilated area, with a recommended storage temperature of 2-8°C.[5]
Q4: Are the derivatives formed from this compound stable?
A4: Yes. Derivatives formed by the reaction of this compound with hydroxyl (-OH) or sulfhydryl (-SH) groups are typically very stable. Studies have shown that these PTI derivatives are not sensitive to moisture and can be stable for months, which is advantageous for analysis and further experimental use.[6][7]
Q5: Can stabilizers be added to this compound?
A5: Yes, certain stabilizers can be used to prolong the shelf-life of isocyanates. Phenolic compounds, such as 2,6-di-tert-butyl-p-cresol, are known to be effective stabilizers. They can help suppress discoloration and self-polymerization (dimerization/trimerization) during storage. However, the presence of stabilizers might interfere with certain downstream applications, so their use should be considered based on your experimental needs.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound and its derivatives.
Issue 1: Reaction Failure or Low Yield
Your reaction is sluggish, stalls, or results in a lower-than-expected yield.
| Symptom | Possible Cause | Recommended Action |
| Reaction does not initiate or is very slow. | Inhibitor Presence: Commercial isocyanates may contain inhibitors to prevent polymerization during storage. | Consult the manufacturer's technical data sheet for information on inhibitors and recommended removal procedures, such as purification by distillation.[1] |
| Inactive Catalyst: The catalyst may be inappropriate for the reaction or have lost its activity. | Select a suitable catalyst (e.g., tertiary amines, organometallic compounds) based on your specific reaction and ensure it is fresh. Optimize the catalyst concentration.[1] | |
| Foaming/Bubbling in reaction vessel. | Moisture Contamination: PTI is reacting with water in your reagents or solvent. | Ensure all reactants and solvents are anhydrous. Dry solvents using molecular sieves or distillation. Purge the reaction vessel with an inert gas (nitrogen or argon) before starting the reaction.[1] |
| Formation of solid precipitates. | Self-Polymerization: Dimerization or trimerization of PTI may occur, especially at elevated temperatures or in the presence of certain catalysts. | Control the reaction temperature carefully. Select a catalyst that favors the desired reaction over self-polymerization.[1] |
| Impure Reactants: Contaminants in the PTI or other starting materials are interfering with the reaction. | Verify the purity of your starting materials using analytical techniques like GC-MS or NMR. Purify reagents if necessary.[1] |
Issue 2: Inconsistent or Non-Reproducible Analytical Results
You observe variability in quantitative analysis of PTI or its derivatives.
| Symptom | Possible Cause | Recommended Action |
| Decreasing concentration of PTI over time in prepared samples. | Degradation After Sampling: The PTI is degrading in the sample solvent prior to analysis due to moisture. | Use anhydrous solvents for sample preparation. If analysis is not immediate, store prepared samples at 4°C.[8] Consider in-situ derivatization at the time of sample collection to form a more stable compound for analysis.[9] |
| Variable peak areas for the same sample. | Incomplete Derivatization: If using a derivatization method for analysis, the reaction may be incomplete. | Optimize derivatization conditions (reagent concentration, reaction time, temperature). Ensure the derivatizing agent (e.g., dibutylamine) is in sufficient excess. |
| Presence of unexpected peaks in chromatogram. | Formation of Byproducts: Side reactions with impurities or degradation products (e.g., p-toluidine) are being detected. | Review the troubleshooting guide for reaction failure to minimize side reactions. Use a higher purity grade of PTI and solvents. |
Stability and Storage Data Summary
The following table summarizes key stability and storage information for this compound.
| Parameter | Recommendation / Data | Reference |
| Appearance | Clear, slightly brown liquid | [10] |
| Recommended Storage Temp. | 2-8°C | [5] |
| Storage Conditions | Store in a tightly closed container under an inert, dry atmosphere (e.g., Nitrogen). | [1][4] |
| Sensitivity | Highly sensitive to moisture. | [1] |
| Incompatible Materials | Water, alcohols, amines, strong acids, strong bases, strong oxidizing agents. | [1] |
| Common Degradation Products | p-Toluidine, Carbon Dioxide, Urea derivatives (from water reaction). Dimers and trimers. | [1] |
| Stability of Derivatives | Derivatives with -OH and -SH groups are highly stable for months and not moisture-sensitive. | [6][7] |
Experimental Protocols
Protocol 1: General Method for Monitoring PTI Stability by GC-MS
This protocol describes a general procedure to assess the stability of a this compound stock solution over time. The method involves derivatization with dibutylamine (DBA) to form a stable urea derivative, which is then analyzed by GC-MS.
1. Materials and Reagents:
-
This compound (PTI)
-
Dibutylamine (DBA)
-
Anhydrous Toluene (or other suitable inert solvent)
-
Anhydrous Acetonitrile
-
Internal Standard (IS), e.g., tetramethyl isocyanurate–DBA derivative (TMIC-DBA)
-
GC-MS system with a suitable capillary column (e.g., DB-5 or DB-17)[9][11]
2. Preparation of Solutions:
-
PTI Stock Solution: Prepare a stock solution of PTI in anhydrous toluene at a known concentration (e.g., 1 mg/mL).
-
DBA Derivatizing Solution: Prepare a solution of 0.01 M DBA in anhydrous toluene.[9]
-
Internal Standard Solution: Prepare a stock solution of the IS in acetonitrile.
3. Stability Study Setup:
-
Dispense aliquots of the PTI stock solution into several vials under an inert atmosphere.
-
Store the vials under the desired stability conditions (e.g., 4°C, 25°C, 40°C).
-
Establish time points for analysis (e.g., T=0, 1 day, 3 days, 7 days, 1 month).
4. Sample Preparation for Analysis (at each time point):
-
Take an aliquot of the PTI stock solution from a vial.
-
Add it to the DBA derivatizing solution in excess to ensure complete reaction.
-
Allow the derivatization reaction to proceed (typically rapid).
-
Add a known amount of the internal standard solution.
-
Evaporate the solvent (e.g., using a vacuum centrifuge or a gentle stream of nitrogen).[8][9]
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., toluene or ethyl acetate) for GC-MS analysis.[9]
5. GC-MS Analysis:
-
Injector: 280°C, splitless injection.[12]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[12]
-
Oven Program: Initial temperature 60°C for 2 min, ramp at 5-20°C/min to a final temperature of 280-320°C, hold for 10 min. (This must be optimized for your specific setup).[11][12]
-
MS Detector: Electron Impact (EI) mode at 70 eV. Scan for the molecular ions of the PTI-DBA derivative and the internal standard.[11]
6. Data Analysis:
-
Calculate the ratio of the peak area of the PTI-DBA derivative to the peak area of the internal standard at each time point.
-
Plot the concentration of PTI remaining versus time to determine the degradation rate under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Primary degradation pathway of this compound in the presence of water.
Caption: General experimental workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. gas-sensing.com [gas-sensing.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 对甲苯异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. This compound | 622-58-2 [chemicalbook.com]
- 11. Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00173C [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Insolubility of Urea By-products in Isocyanate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insoluble urea by-products in isocyanate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common insoluble by-products in isocyanate reactions?
A1: The most common insoluble by-products are symmetrically substituted ureas. These form when the isocyanate starting material reacts with water, which is often present in trace amounts in reagents or solvents. The reaction proceeds in two steps: the isocyanate first reacts with water to form an unstable carbamic acid, which then decarboxylates to yield a primary amine. This amine is highly reactive and quickly reacts with another molecule of isocyanate to form a disubstituted urea.[1][2][3] If the isocyanate is aromatic, the resulting diaryl urea is often poorly soluble in common organic solvents and precipitates from the reaction mixture.
Q2: Why are these urea by-products often insoluble?
A2: Symmetrically substituted ureas, especially aromatic ones like 1,3-diphenylurea, have a planar and rigid structure that allows for strong intermolecular hydrogen bonding and efficient crystal packing. This leads to high lattice energies and consequently low solubility in many organic solvents.[4][5] The presence of bulky substituents can disrupt this planarity and increase solubility.[4][6]
Q3: What are the main strategies to deal with insoluble urea by-products?
A3: There are two primary approaches:
-
Prevention: Modifying the reaction conditions to minimize the formation of urea by-products in the first place.
-
Removal: Purifying the desired product from the reaction mixture after the urea has formed.
This guide will cover both strategies in detail.
Troubleshooting Guide: Unexpected Precipitation
If you observe an unexpected precipitate during your isocyanate reaction, use the following guide to identify the cause and find a solution.
Issue: An unexpected solid has precipitated from my reaction mixture.
Caption: Troubleshooting workflow for unexpected precipitation.
Strategies for Preventing Urea By-product Formation
Q4: How can I minimize the formation of insoluble ureas?
A4: The key is to rigorously exclude water from your reaction.
-
Dry Solvents and Reagents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure your amine and other reagents are dry.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[7]
-
Temperature Control: Higher reaction temperatures can sometimes favor the formation of side products like allophanates and biurets, but the primary reaction with trace water is often rapid even at room temperature.[8][9] It is crucial to maintain the recommended temperature for your specific reaction to ensure the desired reaction proceeds at an optimal rate.
-
Order of Addition: Adding the isocyanate slowly to the amine solution can help to ensure it reacts preferentially with the amine rather than any trace water.
Q5: Are there any advanced strategies to prevent urea formation?
A5: Yes, using "masked" or "blocked" isocyanates can be an effective strategy.
-
Hindered Ureas: Sterically hindered ureas can exist in equilibrium with the corresponding isocyanate and amine. These can act as "masked isocyanates," releasing the reactive isocyanate in a controlled manner under specific conditions, which can help to suppress side reactions.
-
Blocked Isocyanates: Isocyanates can be reacted with a blocking agent (e.g., an alcohol or a caprolactam) to form a stable adduct. This blocked isocyanate is unreactive until heated to a specific deblocking temperature, at which point the free isocyanate is regenerated in situ to react with the desired nucleophile. This can be particularly useful in formulations where all components are mixed before the reaction is initiated by heating.[10]
Quantitative Data: Solubility of Common Urea By-products
The solubility of urea by-products is highly dependent on the specific structure and the solvent. Symmetrically substituted ureas formed from aromatic isocyanates are notoriously insoluble. The following table provides an overview of the solubility of two common urea by-products in various organic solvents.
| Solvent | 1,3-Diphenylurea (from Phenyl Isocyanate) | 1,3-Diisopropylurea (from Isopropyl Isocyanate) |
| Water | Sparingly soluble/Insoluble[5] | Limited solubility[4][6] |
| Methanol | Moderately soluble[5] | Slightly soluble[11] |
| Ethanol | Moderately soluble[5] | Slightly soluble[11] |
| Acetone | Soluble | Soluble |
| Tetrahydrofuran (THF) | Soluble | Soluble |
| Dichloromethane (DCM) | Slightly soluble | Soluble[4] |
| Ethyl Acetate | Slightly soluble | Soluble[4] |
| Toluene | Sparingly soluble | Soluble[4] |
| Dimethylformamide (DMF) | Approx. 30 mg/mL | Soluble |
| Dimethyl Sulfoxide (DMSO) | Approx. 30 mg/mL | Slightly soluble[11] |
Note: These values are compiled from various sources and should be used as a guide. Experimental verification is recommended.
Experimental Protocols for Urea By-product Removal
If insoluble urea by-products have formed, the following protocols can be used for their removal.
Caption: Workflow for selecting a purification method.
Protocol 1: Removal by Filtration and Washing
This method is suitable when the desired product is soluble in the reaction solvent and the urea by-product has precipitated.
Materials:
-
Reaction mixture containing the precipitate
-
Buchner funnel and filter flask
-
Filter paper
-
Cold solvent (the same as the reaction solvent or another solvent in which the urea is insoluble)
Methodology:
-
Cooling: Cool the reaction mixture in an ice bath to maximize the precipitation of the urea by-product and minimize the solubility of the desired product.
-
Filtration: Set up the Buchner funnel and filter flask for vacuum filtration. Wet the filter paper with a small amount of the cold solvent.
-
Isolate the Precipitate: Pour the cold reaction mixture into the funnel and apply vacuum. The soluble desired product will pass through into the filter flask.
-
Washing: Wash the collected urea precipitate on the filter paper with several small portions of the cold solvent to recover any entrained desired product.
-
Combine Filtrates: Combine the initial filtrate and the washings. This solution contains your desired product.
-
Product Isolation: The desired product can now be isolated from the filtrate by standard methods, such as evaporation of the solvent.
Protocol 2: Flash Column Chromatography
This method is effective when both the desired product and the urea by-product are soluble in the reaction solvent, or if the filtration method is not effective.
Materials:
-
Crude reaction mixture
-
Silica gel (for normal phase chromatography)
-
Chromatography column
-
Solvent system (e.g., hexane/ethyl acetate mixture)
-
Collection tubes
Methodology:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a system where the desired product has an Rf value of approximately 0.3, and there is good separation from the more polar urea by-product (which will have a lower Rf).[12]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent (wet packing) or dry silica gel followed by the eluent (dry packing).[12]
-
Sample Loading: Concentrate the crude reaction mixture to a minimum volume. Adsorb the crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of a suitable solvent ("wet loading"). Apply the sample to the top of the packed column.[13]
-
Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a pump or air line) to begin eluting the compounds. Maintain a constant flow rate.[14]
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualization of Reaction Pathways
The following diagram illustrates the desired reaction of an isocyanate with an amine to form a substituted urea, and the competing side reaction with water to form an insoluble urea by-product.
Caption: Competing reaction pathways for an isocyanate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway [mdpi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1,3-Diisopropylurea | 4128-37-4 | Benchchem [benchchem.com]
- 7. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CA1310776C - Urea and urea/biuret or mixed urea/biuret modified isocyanate compositions - Google Patents [patents.google.com]
- 11. 1,3-diisopropylurea CAS#: 4128-37-4 [m.chemicalbook.com]
- 12. Purification [chem.rochester.edu]
- 13. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 14. orgsyn.org [orgsyn.org]
Selecting the right solvent for p-Tolyl isocyanate reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvent for reactions involving p-tolyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when selecting a solvent for a reaction with this compound?
A1: The most critical factor is the absence of active hydrogens in the solvent. This compound is highly reactive toward nucleophiles, including water and alcohols.[1][2] Therefore, protic solvents (e.g., water, alcohols, primary and secondary amines) should be strictly avoided as they will react with the isocyanate, leading to unwanted side products and consumption of the starting material.[1][2][3] Anhydrous (dry) aprotic solvents are the preferred choice.
Q2: How does solvent polarity affect the reaction rate of this compound?
A2: Solvent polarity significantly influences the reaction rate. Generally, polar solvents accelerate the reaction between an isocyanate and a nucleophile (like an alcohol or amine).[4][5] The increased rate in polar solvents is attributed to the stabilization of the polar transition state of the reaction. For instance, the reaction rate of phenols with isocyanates increases in the order of Xylene < 1,4-Dioxane < Cyclohexanone, which corresponds to an increase in solvent polarity.[4]
Q3: What are the differences between polar protic and polar aprotic solvents in the context of isocyanate reactions?
A3:
-
Polar Protic Solvents: These solvents contain O-H or N-H bonds and can donate hydrogen bonds.[3][6] While their polarity can increase reaction rates, they are generally unsuitable for isocyanate reactions because they can react with the isocyanate group. Examples include water, methanol, and ethanol.
-
Polar Aprotic Solvents: These solvents are polar but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[3][6] They are excellent choices for isocyanate reactions as they can accelerate the reaction through their polarity without participating in side reactions. Common examples include tetrahydrofuran (THF), ethyl acetate, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][7][8]
Q4: What are common side reactions related to solvent choice in this compound reactions?
A4: The most common side reaction is the reaction of this compound with water contamination in the solvent. This forms an unstable carbamic acid, which decomposes to p-toluidine and carbon dioxide. The resulting p-toluidine can then react with another molecule of this compound to form an undesired symmetrical urea.[1] Using wet solvents will lead to low or no yield of the desired product.[1]
Q5: Are non-polar aprotic solvents a good choice for this compound reactions?
A5: Non-polar aprotic solvents such as toluene, hexane, and cyclohexane are suitable in that they are unreactive towards the isocyanate.[9][10] However, reactions in these solvents tend to be slower compared to those in polar aprotic solvents.[4][11] Toluene is a commonly used non-polar solvent for isocyanate reactions.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: Isocyanates are highly sensitive to water. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incorrect Solvent Choice: The use of a protic solvent will consume the isocyanate. | Switch to a suitable aprotic solvent. For reactions with alcohols or amines, polar aprotic solvents like THF or ethyl acetate are good starting points.[1] | |
| Formation of Insoluble White Precipitate | Urea Formation: This is likely a symmetrically substituted urea formed from the reaction of the isocyanate with water, followed by reaction with the resulting amine. | Rigorously exclude water from the reaction by using anhydrous solvents and inert atmosphere techniques.[1] |
| Slow Reaction Rate | Low Solvent Polarity: Non-polar solvents can lead to slow reaction kinetics.[4] | Increase the polarity of the solvent by switching from a non-polar aprotic solvent (e.g., toluene) to a polar aprotic solvent (e.g., THF or acetone). |
| Absence of a Catalyst: Many isocyanate reactions benefit from catalysis. | Consider adding a suitable catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound (e.g., dibutyltin dilaurate), to accelerate the reaction.[12] | |
| Product Contains Side Products | Reaction with Solvent: Some polar aprotic solvents like DMSO can react with isocyanates under certain conditions. | If using highly reactive conditions, consider a less reactive polar aprotic solvent like THF or ethyl acetate. |
| Trimerization of Isocyanate: At elevated temperatures or in the presence of certain catalysts, isocyanates can form isocyanurates (trimers). | Control the reaction temperature carefully and select a catalyst that favors urethane/urea formation over trimerization.[12] |
Solvent Properties for this compound Reactions
The following table summarizes the properties of common solvents. For this compound reactions, aprotic solvents are recommended.
| Solvent | Formula | Type | Polarity Index | Boiling Point (°C) |
| Aprotic Solvents (Recommended) | ||||
| Hexane | C₆H₁₄ | Non-polar Aprotic | 0.1 | 69 |
| Toluene | C₇H₈ | Non-polar Aprotic | 2.4 | 111 |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | 2.8 | 35 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 4.0 | 66 |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 4.4 | 77 |
| Acetone | C₃H₆O | Polar Aprotic | 5.1 | 56 |
| Acetonitrile | C₂H₃N | Polar Aprotic | 5.8 | 82 |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 6.4 | 153 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 7.2 | 189 |
| Protic Solvents (Not Recommended) | ||||
| Methanol | CH₄O | Polar Protic | 5.1 | 65 |
| Ethanol | C₂H₆O | Polar Protic | 4.3 | 78 |
| Water | H₂O | Polar Protic | 10.2 | 100 |
Data compiled from various sources.[9][10][13][14]
Experimental Protocols
Protocol 1: Reaction of this compound with an Alcohol (Urethane Formation)
This protocol describes the general procedure for the reaction of this compound with a primary alcohol to form a urethane, using a polar aprotic solvent.
Materials:
-
This compound
-
Primary alcohol (e.g., 1-butanol)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, magnetic stirrer, condenser, and dropping funnel (all oven-dried)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere of nitrogen or argon.
-
In the round-bottom flask, dissolve the primary alcohol (1.0 equivalent) in anhydrous THF.
-
Begin stirring the solution at room temperature.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add the this compound solution dropwise to the alcohol solution over a period of 15-30 minutes. An exotherm may be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Reaction of this compound with a Primary Amine (Urea Formation)
This protocol outlines the general procedure for the reaction of this compound with a primary amine to form a urea. This reaction is typically faster than the reaction with alcohols.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Round-bottom flask, magnetic stirrer, and dropping funnel (all oven-dried)
Procedure:
-
Assemble the reaction apparatus under an inert atmosphere.
-
In the round-bottom flask, dissolve the primary amine (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath and begin stirring.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous toluene in the dropping funnel.
-
Add the this compound solution dropwise to the amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or IR spectroscopy.
-
The urea product may precipitate from the solution. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the product purified as necessary.
Visualizations
Caption: Solvent selection workflow for this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. p-TOLUENESULFONYL ISOCYANATE - Ataman Kimya [atamanchemicals.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. uhplcs.com [uhplcs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Organic Solvent Polarity Chart_ZheJiang TianHe Resin Co.,Ltd. [tianhecolour.com]
- 14. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Monitoring p-Tolyl Isocyanate Reactions
Welcome to the technical support center for monitoring reactions involving p-Tolyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed protocols for effective reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a this compound reaction?
A1: The progress of a this compound reaction can be monitored using several analytical techniques. The most common methods include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the disappearance of the characteristic isocyanate peak.[1]
-
Thin-Layer Chromatography (TLC): For a rapid, qualitative assessment of the consumption of starting materials and the formation of products.[2][3]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, often after quenching and derivatization.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To track the change in the chemical environment of protons or carbons as the reaction progresses.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful after derivatization of reactants or products.[8][9]
Q2: How do I know when my this compound reaction is complete using FTIR?
A2: The reaction is considered complete when the strong, sharp absorption band characteristic of the isocyanate group (–N=C=O) disappears from the IR spectrum. This peak is typically located in the range of 2250-2285 cm⁻¹. In-situ FTIR spectroscopy allows for real-time monitoring of this peak's intensity.[10][11]
Q3: Can I use TLC to monitor my reaction? What are the potential pitfalls?
A3: Yes, TLC is a quick and convenient method for monitoring reaction progress.[3] You can observe the disappearance of the this compound spot and the appearance of the product spot. However, isocyanates are highly reactive and can react with moisture or the silica gel on the TLC plate, potentially leading to misleading results like streaking or the appearance of multiple spots due to decomposition products.[12] It is advisable to use a "cospot" (a lane where both the starting material and reaction mixture are spotted together) to help with interpretation.[2]
Q4: My ¹H NMR spectrum shows multiple new peaks. How can I identify my product?
A4: In addition to your desired product, new peaks in an ¹H NMR spectrum could indicate the formation of side products. Common side reactions with isocyanates include the formation of ureas (from reaction with water), allophanates (from reaction of excess isocyanate with the urethane product), or biurets.[13] Comparing the spectrum of your reaction mixture to that of a purified standard of your expected product is the most reliable identification method. Detailed spectral analysis, including 2D NMR techniques, can also help in structure elucidation.
Troubleshooting Guides
Issue: Low or Stalled Reaction Conversion
Symptom: FTIR analysis shows a persistent isocyanate peak, or TLC/HPLC analysis indicates a significant amount of remaining starting material even after extended reaction time.
| Possible Cause | Recommended Action |
| Moisture Contamination | Reactants (especially amines and alcohols) and solvents must be rigorously dried. Water reacts with this compound to form an unstable carbamic acid which decomposes to p-toluidine and CO2. The resulting amine can then react with more isocyanate to form a diaryl urea, a common insoluble white precipitate.[12][13] |
| Inhibitor Presence | Commercial this compound may contain inhibitors to prevent polymerization during storage.[13] Check the technical data sheet from the supplier for information on inhibitors and recommended removal procedures, such as distillation. |
| Insufficient or Inactive Catalyst | Many isocyanate reactions, particularly with alcohols, require a catalyst (e.g., tertiary amines like DABCO, or organometallic compounds like dibutyltin dilaurate) to proceed at a practical rate.[13] Ensure your catalyst is fresh and active, and optimize its concentration. |
| Incorrect Stoichiometry | An improper ratio of isocyanate to the nucleophile (e.g., alcohol or amine) will result in incomplete conversion of the limiting reagent.[13] Carefully calculate and precisely measure the amounts of your reactants. |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. Cautiously increase the reaction temperature while monitoring for the formation of side products. |
Issue: Formation of a White Precipitate
Symptom: A white, insoluble solid forms in the reaction mixture.
| Possible Cause | Recommended Action |
| Urea Formation | This is the most common cause, arising from the reaction of this compound with water, followed by the reaction of the resulting amine with another molecule of isocyanate.[12][14] |
| Prevention: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Trimerization | In the presence of certain catalysts and at elevated temperatures, isocyanates can trimerize to form highly stable isocyanurate rings, which can lead to insoluble products.[13] |
| Prevention: Carefully control the reaction temperature and choose a catalyst that favors urethane/urea formation over trimerization. |
Experimental Protocols
Protocol 1: Monitoring by In-Situ FTIR Spectroscopy
This method allows for real-time, continuous monitoring of the reaction.
-
Setup: Assemble the reaction vessel equipped with a magnetic stirrer, a temperature probe, a condenser, and an inert gas inlet. Insert a fiber-optic FTIR probe (e.g., with a diamond or zinc selenide ATR crystal) directly into the reaction mixture.
-
Background Spectrum: Before adding the reactants, collect a background spectrum of the solvent at the intended reaction temperature.
-
Reaction Initiation: Charge the vessel with the solvent and the nucleophile (e.g., alcohol or amine). Start stirring and data acquisition.
-
Data Acquisition: Add the this compound to the vessel. Configure the FTIR software to collect spectra at regular intervals (e.g., every 60 seconds).[15]
-
Analysis: Monitor the intensity of the isocyanate (–N=C=O) stretching band around 2250-2285 cm⁻¹. The reaction is complete when this peak has disappeared. Simultaneously, you can monitor the appearance of the product peak (e.g., the urethane C=O stretch around 1700 cm⁻¹).[16]
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
A quick method for qualitative analysis.
-
Sample Preparation: Prepare a dilute solution of your this compound starting material in a suitable solvent (e.g., ethyl acetate).
-
TLC Plate Spotting: On a silica gel TLC plate, draw a baseline in pencil. Spot three lanes:
-
Lane 1 (Starting Material): The dilute solution of this compound.
-
Lane 2 (Cospot): Spot the starting material, and then carefully spot the reaction mixture directly on top of it.[2]
-
Lane 3 (Reaction Mixture): An aliquot of your reaction mixture.
-
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
Interpretation: The reaction is progressing if the intensity of the starting material spot in the reaction mixture lane decreases and a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol 3: Monitoring by ¹H NMR Spectroscopy
-
Initial Spectrum: Acquire a ¹H NMR spectrum of your this compound starting material and the other reactant in the chosen deuterated solvent.
-
Reaction Monitoring: At various time points, withdraw a small aliquot from the reaction mixture, quench it if necessary, and dissolve it in a deuterated solvent for analysis.
-
Spectral Analysis: Monitor the disappearance of characteristic peaks of the starting materials. For this compound, the aromatic protons will show a characteristic pattern. Upon reaction, these signals will shift, and new signals corresponding to the product (e.g., the N-H proton of a urethane) will appear.[6] The reaction is complete when the signals for the limiting reagent are gone.
Quantitative Data Summary
| Technique | Analyte | Characteristic Signal / Value | Reference |
| FTIR Spectroscopy | This compound | Strong, sharp –N=C=O stretch at ~2250-2285 cm⁻¹ | [10] |
| Urethane Product | C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹ | [11] | |
| Urea Product | C=O stretch at ~1630-1690 cm⁻¹, Amide II band at ~1545 cm⁻¹ | [17] | |
| ¹H NMR (CDCl₃) | This compound | ~7.2-7.0 ppm (aromatic protons), ~2.3 ppm (methyl protons) | [18][19] |
| ¹³C NMR (CDCl₃) | This compound | ~130-120 ppm (aromatic carbons), ~125 ppm (isocyanate carbon), ~21 ppm (methyl carbon) | [18] |
Visualizations
Experimental Workflow for Reaction Monitoring
Caption: General workflow for monitoring a this compound reaction.
Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting guide for low reaction conversion.
Simplified Reaction and Side-Reaction Pathways
Caption: Main reactions and a common side-reaction pathway.
References
- 1. mt.com [mt.com]
- 2. How To [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dl.astm.org [dl.astm.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. ebooks.spiedigitallibrary.org [ebooks.spiedigitallibrary.org]
- 18. spectrabase.com [spectrabase.com]
- 19. spectrabase.com [spectrabase.com]
Technical Support Center: Allophanate and Biuret Formation in Polymer Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of allophanate and biuret linkages during polymer synthesis, particularly in polyurethanes. These unwanted side reactions can lead to increased crosslinking, affecting the material's properties and processability.
Troubleshooting Guide
This guide addresses common issues encountered during polymer synthesis that may be indicative of allophanate and/or biuret formation.
| Problem | Potential Cause | Recommended Actions |
| Increased Viscosity or Premature Gelling | Excessive allophanate or biuret formation is creating unintended crosslinks. | 1. Temperature Control: Immediately reduce the reaction temperature. Allophanate and biuret formation are accelerated at elevated temperatures. 2. Isocyanate Index: Verify the NCO:OH ratio. An excess of isocyanate is a primary driver for these side reactions. Consider reducing the isocyanate index. 3. Catalyst Concentration: If using a catalyst that promotes these reactions (e.g., certain tin or amine catalysts), consider reducing its concentration or switching to a more selective catalyst. 4. Moisture Contamination: For biuret formation, ensure all reactants and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Mechanical Properties (e.g., Brittleness, Low Elongation) | Uncontrolled crosslinking due to allophanate and biuret linkages can alter the polymer network structure, leading to brittleness. | 1. Reaction Temperature: Maintain the reaction temperature within the optimal range for urethane formation, avoiding excessive heat.[1] 2. Stoichiometry: Ensure precise stoichiometric control of reactants. Use titration to verify the NCO content of the isocyanate and the hydroxyl value of the polyol. 3. Curing Profile: Analyze the post-curing temperature and time. High temperatures can promote the formation of these crosslinks. |
| Inconsistent Batch-to-Batch Results | Variations in reaction conditions are leading to differing levels of allophanate and biuret formation. | 1. Standardize Procedures: Strictly adhere to established protocols for all batches. 2. Raw Material QC: Test incoming raw materials for purity and reactive group concentration (NCO content, hydroxyl value, water content). 3. Process Monitoring: Implement in-situ monitoring techniques like FTIR to track the consumption of isocyanate and the formation of urethane linkages in real-time.[2] |
| Unexpected Foaming or Bubbles in the Polymer | Reaction of isocyanate with moisture (water) forms an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas. The amine then reacts with another isocyanate to form a urea linkage, a precursor to biuret formation.[3][4] | 1. Drying of Reactants: Thoroughly dry all polyols, chain extenders, and solvents before use. Polyols can be dried under vacuum at elevated temperatures.[1][4] 2. Inert Atmosphere: Conduct the synthesis under a dry, inert atmosphere such as nitrogen or argon to prevent atmospheric moisture from entering the reaction.[1] 3. Equipment Preparation: Ensure all glassware and reaction vessels are oven-dried and cooled under an inert gas stream before use.[4] |
Frequently Asked Questions (FAQs)
Q1: What are allophanate and biuret linkages in the context of polymer synthesis?
A1: Allophanate and biuret are side products that form from the reaction of isocyanates with urethane and urea linkages, respectively. An isocyanate group can react with the N-H bond of a urethane group to form an allophanate linkage.[3][5] Similarly, an isocyanate group can react with an N-H bond of a urea group to form a biuret linkage.[3][6] These reactions introduce branching and crosslinking into the polymer structure.
Q2: What are the primary factors that promote the formation of allophanates and biurets?
A2: The primary factors include:
-
Excess Isocyanate: A stoichiometric imbalance with an excess of isocyanate (NCO index > 1) significantly increases the likelihood of these side reactions.[3][5]
-
Elevated Temperatures: Higher reaction temperatures (typically above 100-120°C) provide the activation energy needed for allophanate and biuret formation.[1][5][7] However, allophanate linkages can be thermally reversible at even higher temperatures (above 150°C).[5]
-
Catalysts: Certain catalysts, particularly some tin compounds and tertiary amines, can accelerate the formation of allophanates and biurets.
-
Presence of Water: Moisture contamination leads to the formation of urea, which is the precursor for biuret linkages.[3]
Q3: How can I minimize or prevent the formation of these side products?
A3: To minimize their formation, you should:
-
Control Stoichiometry: Maintain a strict 1:1 stoichiometric ratio of isocyanate to hydroxyl groups (or as close as the formulation allows). Regularly verify the reactive group content of your raw materials.
-
Optimize Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for urethane formation. For many systems, this is in the range of 50-80°C.[1]
-
Select Appropriate Catalysts: Choose catalysts that are highly selective for the urethane reaction over side reactions.
-
Ensure Anhydrous Conditions: Thoroughly dry all reactants and solvents and use an inert atmosphere to prevent moisture-induced urea and subsequent biuret formation.[1][4]
Q4: Are allophanate and biuret linkages always undesirable?
A4: Not necessarily. In some applications, the controlled formation of allophanate and biuret crosslinks is intentionally used to enhance the mechanical properties, such as stiffness and thermal stability, of the final polymer.[5] The key is to control the extent of their formation to achieve the desired properties without causing premature gelation or brittleness.
Q5: What analytical techniques can be used to detect and quantify allophanate and biuret linkages?
A5: Several techniques can be employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): The carbonyl (C=O) stretching region of the IR spectrum (around 1600-1800 cm⁻¹) can be used to identify and quantify urethane, urea, allophanate, and biuret groups.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the specific chemical environments of the protons and carbons in these linkages, allowing for their quantification.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify unreacted monomers and various side products, including those containing allophanate and biuret linkages, often after derivatization.[3]
Data Presentation
Table 1: Influence of Reaction Conditions on Allophanate and Biuret Formation
| Parameter | Condition Favoring Formation | Condition Minimizing Formation | Primary Linkage Affected |
| Temperature | High (>100-120°C)[1][5][7] | Moderate (e.g., 50-80°C)[1] | Allophanate & Biuret |
| Isocyanate Index (NCO:OH) | High (> 1)[3][5] | Near Stoichiometric (≈ 1) | Allophanate & Biuret |
| Moisture Content | High | Anhydrous | Biuret (via urea formation) |
| Reaction Time | Extended at high temperatures | Optimized for urethane formation | Allophanate & Biuret |
| Catalyst Type | Non-selective (some tin and amine catalysts) | Selective for urethane formation | Allophanate & Biuret |
Experimental Protocols
Protocol 1: Determination of NCO Content by Titration (ASTM D2572-97)
This method determines the unreacted isocyanate content in a prepolymer or resin.
Materials:
-
Toluene, anhydrous
-
Di-n-butylamine (DBA) solution (e.g., 0.9 M in anhydrous toluene)
-
Methanol
-
Hydrochloric acid (HCl), standardized solution (e.g., 1 M)
-
Indicator solution (e.g., bromophenol blue) or a pH meter/autotitrator
-
Conical flasks (250 mL)
-
Burette (50 mL)
-
Magnetic stirrer and stir bars
Procedure:
-
Sample Preparation: Accurately weigh an appropriate amount of the polymer sample into a 250 mL conical flask. Add 30 mL of anhydrous toluene and stir until the sample is completely dissolved.
-
Reaction with DBA: Pipette exactly 20.0 mL of the di-n-butylamine solution into the flask. Stopper the flask, mix well, and allow it to stand at room temperature for 15 minutes to ensure complete reaction of the isocyanate groups with the amine.[9]
-
Quenching: Add 100 mL of methanol to the flask to quench any unreacted DBA.
-
Titration: Add a few drops of the indicator solution and titrate the excess DBA with the standardized hydrochloric acid solution until the endpoint is reached (color change). If using a pH meter, titrate to the equivalence point.
-
Blank Determination: Perform a blank titration by following the same procedure but without adding the polymer sample.[12]
-
Calculation: Calculate the %NCO using the following formula: %NCO = [(B - S) * N * 4.202] / W Where:
-
B = volume of HCl for the blank titration (mL)
-
S = volume of HCl for the sample titration (mL)
-
N = normality of the HCl solution
-
4.202 = milliequivalent weight of the NCO group
-
W = weight of the sample (g)
-
Protocol 2: Semi-Quantitative Analysis of Allophanate and Biuret by FTIR
This protocol provides a method to monitor the relative formation of allophanate and biuret linkages.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Polymer samples at different reaction times or conditions
-
Solvent for cleaning the ATR crystal (e.g., isopropanol)
Procedure:
-
Sample Preparation: For liquid samples, place a small drop directly onto the ATR crystal. For solid samples, press a small piece firmly against the crystal to ensure good contact.
-
Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Collect the FTIR spectrum of the sample. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Analysis:
-
Identify the key carbonyl (C=O) stretching bands:
-
Urethane (H-bonded): ~1705-1715 cm⁻¹
-
Urethane (free): ~1725-1735 cm⁻¹
-
Urea (H-bonded): ~1630-1640 cm⁻¹[8]
-
Allophanate: ~1720 cm⁻¹ and a shoulder around 1690 cm⁻¹
-
Biuret: ~1690-1700 cm⁻¹ and a band around 1640 cm⁻¹
-
-
To perform a semi-quantitative analysis, normalize the spectra (e.g., to a non-reacting peak like a C-H stretching band if the polymer backbone is stable).
-
Monitor the change in the area or height of the characteristic allophanate and biuret peaks relative to the urethane peak as a function of reaction conditions. For more accurate quantification, deconvolution of the overlapping carbonyl bands is necessary.[8]
-
Protocol 3: Identification of Allophanate and Biuret by ¹³C NMR Spectroscopy
This protocol outlines the general steps for identifying allophanate and biuret linkages.
Materials:
-
NMR spectrometer
-
Deuterated solvent (e.g., DMSO-d₆ or DMF-d₇, as polyurethanes have good solubility in these)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the polymer sample (typically 10-50 mg) in ~0.6-0.7 mL of the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire a ¹³C NMR spectrum. A quantitative ¹³C experiment with a sufficient relaxation delay (e.g., 5-10 seconds) and gated proton decoupling should be used for accurate integration.
-
Data Analysis:
-
Identify the chemical shifts of the carbonyl carbons:
-
Urethane: ~153-156 ppm
-
Urea: ~158-160 ppm
-
Allophanate: ~155 ppm (can overlap with urethane)[11]
-
Biuret: Can be in a similar region to urea.
-
-
The presence of signals in the expected regions for allophanate and biuret, which grow under conditions that favor their formation (high temp, excess NCO), indicates their presence.
-
Quantification can be achieved by integrating the respective carbonyl peaks and comparing them to the integral of the main urethane carbonyl peak.
-
Mandatory Visualization
Caption: Chemical reaction pathway for the formation of an allophanate linkage.
Caption: Chemical reaction pathway for the formation of a biuret linkage.
Caption: Logical workflow for troubleshooting unwanted crosslinking.
References
- 1. Separation of Urethane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. High-performance liquid chromatographic separation and tandem mass spectrometric identification of breakdown products associated with the biological hydrolysis of a biomedical polyurethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polymersynergies.net [polymersynergies.net]
- 4. academic.oup.com [academic.oup.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Kinetic Analysis: p-Tolyl Isocyanate vs. Phenyl Isocyanate in Urethane Formation
For researchers, scientists, and professionals in drug development, understanding the kinetic nuances of isocyanate reactions is paramount for optimizing synthesis and formulating novel therapeutics. This guide provides an objective comparison of the reactivity of p-tolyl isocyanate and phenyl isocyanate, focusing on their kinetic behavior in the presence of a common nucleophile, n-butanol, under catalyzed conditions. The supporting experimental data, detailed protocols, and mechanistic insights are presented to facilitate informed decisions in experimental design and chemical synthesis.
The reactivity of aromatic isocyanates is fundamentally influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups are known to decrease the electrophilicity of the isocyanate carbon, thereby reducing the reaction rate, while electron-withdrawing groups have the opposite effect. This principle is illustrated in the comparison between this compound, which possesses an electron-donating methyl group, and the unsubstituted phenyl isocyanate.
Quantitative Kinetic Data Comparison
To provide a clear and direct comparison, the following table summarizes the second-order rate constants (k) for the reaction of this compound and phenyl isocyanate with n-butanol, catalyzed by ferric acetylacetonate. The data for this compound is sourced from a NASA technical report, which investigated the kinetics of various isocyanates. While the same report discusses phenyl isocyanate in the context of substituent effects, directly comparable kinetic data under the same catalytic conditions was not available in the public literature. Therefore, the data for phenyl isocyanate is derived from studies on the effect of substituents on the reactivity of aryl isocyanates.
| Isocyanate | Reactant | Catalyst | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ sec⁻¹) |
| This compound | n-Butanol | Ferric Acetylacetonate | 26.0 | 3.63 x 10⁻³ |
| Phenyl Isocyanate | n-Butanol | Ferric Acetylacetonate | 25.0 | ~4.5 x 10⁻³ (estimated) |
Note: The rate constant for phenyl isocyanate is an estimation based on the established relative reactivity trends where the unsubstituted phenyl isocyanate reacts slightly faster than this compound due to the electron-donating effect of the methyl group in the para position.
Theoretical Framework: Electronic Effects on Reactivity
The observed difference in reactivity can be attributed to the electronic effect of the methyl group on the phenyl ring. The methyl group is an electron-donating group, which increases the electron density on the aromatic ring through a combination of inductive and hyperconjugation effects. This increased electron density is partially delocalized onto the isocyanate group, which reduces the partial positive charge on the electrophilic carbon atom of the N=C=O group. Consequently, the attack by a nucleophile, such as the hydroxyl group of an alcohol, is slightly slower for this compound compared to phenyl isocyanate.
Experimental Protocols
The determination of kinetic parameters for isocyanate-alcohol reactions requires precise and reproducible experimental methodologies. The following protocols are representative of the techniques commonly employed in such studies.
Kinetic Measurement via Titration
-
Reaction Setup: The reaction is typically carried out in a thermostated vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture. A known concentration of the isocyanate (this compound or phenyl isocyanate) is dissolved in a suitable anhydrous solvent (e.g., toluene, dioxane, or tetrahydrofuran).
-
Initiation of Reaction: A known concentration of the alcohol (e.g., n-butanol) and the catalyst (e.g., ferric acetylacetonate) are added to the isocyanate solution with vigorous stirring to initiate the reaction.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The reaction in the aliquot is immediately quenched by adding an excess of a standard solution of a secondary amine, such as dibutylamine. The unreacted isocyanate rapidly reacts with the amine to form a stable urea.
-
Titration: The excess, unreacted amine is then back-titrated with a standardized solution of an acid, such as hydrochloric acid, using a suitable indicator.
-
Calculation: The concentration of the isocyanate at each time point can be calculated from the amount of amine consumed. The second-order rate constant is then determined by plotting the appropriate function of concentration versus time.
In-situ Spectroscopic Monitoring (FT-IR)
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) probe is used for real-time monitoring of the reaction.
-
Reaction Setup: The reaction is carried out in a vessel that allows for the immersion of the ATR probe directly into the reaction mixture. The temperature is controlled using a circulating bath.
-
Data Acquisition: The FT-IR spectra are recorded at regular intervals throughout the course of the reaction.
-
Analysis: The disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1700-1730 cm⁻¹) are monitored. The concentration of the reactants and products can be determined by creating a calibration curve or by using the Beer-Lambert law.
-
Kinetic Analysis: The rate constants are calculated by fitting the concentration-time data to the appropriate rate law.
Reaction Mechanism and Visualization
The uncatalyzed reaction between an aryl isocyanate and an alcohol is generally believed to proceed through a multi-step mechanism involving the formation of a transient intermediate.
Figure 1. Uncatalyzed reaction mechanism of an aryl isocyanate with an alcohol.
In the initial step, the alcohol's oxygen atom acts as a nucleophile and attacks the electrophilic carbon of the isocyanate group. This can proceed through a concerted mechanism where bond formation and proton transfer occur simultaneously, or a stepwise mechanism involving the formation of a zwitterionic intermediate. The subsequent proton transfer from the alcohol to the nitrogen atom of the isocyanate results in the final urethane product.
Conclusion
The kinetic comparison between this compound and phenyl isocyanate highlights the subtle yet significant influence of substituent effects on the reactivity of aromatic isocyanates. While both are highly reactive compounds, the electron-donating methyl group in this compound leads to a slightly lower reaction rate compared to the unsubstituted phenyl isocyanate in catalyzed urethane formation. The choice between these two reagents will depend on the desired reaction rate and the specific requirements of the synthetic application. The experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers to design and interpret their kinetic studies, ultimately leading to more efficient and controlled chemical syntheses.
A Head-to-Head Comparison of p-Tolyl Isocyanate and BSTFA as Derivatizing Agents for GC-MS Analysis
For researchers, scientists, and drug development professionals working with gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to enhance the volatility, thermal stability, and chromatographic behavior of polar analytes. The choice of derivatizing agent can significantly impact the sensitivity, selectivity, and robustness of an analytical method. This guide provides an objective comparison of two common derivatizing agents: p-Tolyl isocyanate (PTI) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), supported by experimental data and detailed protocols.
Introduction to Derivatizing Agents
Many compounds of interest in pharmaceutical and biomedical research, such as alcohols, phenols, amines, and carboxylic acids, contain polar functional groups that make them unsuitable for direct GC-MS analysis. Derivatization chemically modifies these functional groups, replacing active hydrogens with less polar moieties. This process increases the volatility of the analyte, reduces peak tailing, and can improve the mass spectral characteristics for better identification and quantification.
This compound (PTI) is an isocyanate-based reagent that reacts with hydroxyl and thiol groups to form stable carbamate (urethane) derivatives. It is known for its high reactivity and the exceptional stability of its derivatives.
BSTFA is a silylating agent that replaces active hydrogens with a trimethylsilyl (TMS) group. It is one of the most widely used derivatizing reagents due to its versatility in reacting with a broad range of functional groups.[1]
Comparative Performance: this compound vs. BSTFA
The selection of a derivatizing agent depends on the specific analytes, the sample matrix, and the desired analytical outcome. Here, we compare the performance of PTI and BSTFA based on key parameters.
| Feature | This compound (PTI) | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| Target Functional Groups | Primarily -OH (alcohols, phenols) and -SH (thiols).[2] Does not react with -COOH or phosphonic acid groups.[2] | Broad reactivity with -OH, -COOH, -NH2, =NH, and -SH groups.[1] |
| Derivative Stability | Highly stable for months and not sensitive to moisture.[2] | Moderately stable; TMS derivatives are susceptible to hydrolysis and typically last only a few days.[3] |
| Reaction Conditions | Typically mild conditions (e.g., 60°C for 15 minutes).[4] | Generally requires heating (60-100°C for 15-60 minutes).[3] Catalysts like TMCS are often used for hindered groups.[5] |
| Byproducts | Excess reagent is typically deactivated with an alcohol like methanol.[4] | Byproducts (mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide) are volatile and usually elute with the solvent front.[5] |
| Selectivity | High selectivity for hydroxyl and thiol groups.[2] | Broad reactivity can lead to multiple derivatization products for polyfunctional molecules.[6] |
| Advantages | - Excellent derivative stability[2]- Insensitive to moisture[2]- High reaction efficiency (>99%)[4][7] | - Versatile for a wide range of functional groups[1]- Volatile byproducts minimize chromatographic interference[1]- Well-established with extensive literature |
| Limitations | - Limited to hydroxyl and thiol containing compounds- Less literature available compared to BSTFA | - Moisture sensitivity of reagent and derivatives[1]- Can produce multiple derivatives for complex molecules[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible derivatization. Below are representative protocols for both PTI and BSTFA.
Protocol 1: Derivatization of Alcohols with this compound
This protocol is adapted from a method for the analysis of pinacolyl alcohol.[4]
-
Sample Preparation: Dissolve approximately 1 mg of the alcohol analyte in 1 mL of an aprotic solvent (e.g., dichloromethane) in a reaction vial.
-
Reagent Addition: Add a 10-fold molar excess of this compound to the sample solution.
-
Reaction: Tightly cap the vial and heat at 60°C for 15 minutes in a heating block or oven.
-
Quenching: Cool the vial to room temperature. Add 2 mL of methanol to deactivate any excess PTI.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system.
Protocol 2: General Silylation with BSTFA (+1% TMCS)
This is a general protocol for the derivatization of various polar analytes.[5]
-
Sample Preparation: Place approximately 1 mg of the dried analyte in a reaction vial. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.
-
Reagent Addition: Add 100-200 µL of BSTFA containing 1% trimethylchlorosilane (TMCS) as a catalyst. A solvent such as pyridine or acetonitrile can be added if necessary. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended.[8]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. Reaction time and temperature may need optimization depending on the analyte's reactivity.
-
Analysis: Cool the vial to room temperature before opening. The derivatized sample can then be directly injected into the GC-MS system.
Visualizing the Derivatization Process
The following diagrams illustrate the chemical reactions and a typical experimental workflow for derivatization.
Caption: Chemical reactions of this compound and BSTFA with analytes.
Caption: A typical workflow for sample derivatization prior to GC-MS analysis.
Conclusion
Both this compound and BSTFA are effective derivatizing agents, but their suitability depends on the specific analytical challenge.
BSTFA remains a versatile, go-to reagent for a wide array of polar compounds. Its primary drawback is the moisture sensitivity of the resulting TMS derivatives.[1]
This compound , on the other hand, offers a significant advantage in terms of derivative stability and resistance to moisture, making it an excellent choice for analytes containing hydroxyl or thiol groups, especially when samples may be exposed to ambient conditions or require storage before analysis.[2] Its selectivity can also be beneficial in complex matrices by avoiding the derivatization of acidic functional groups.[2]
For researchers developing new GC-MS methods, the exceptional stability of PTI derivatives may offer more robust and reproducible results, particularly in high-throughput settings or when analyzing trace-level compounds in environmental and biological samples.[2] However, for broad screening of unknown compounds with diverse functional groups, the wide reactivity of BSTFA remains a powerful tool.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using this compound - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00346H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. merckmillipore.com [merckmillipore.com]
Mass Spectrometric Analysis of p-Tolyl Isocyanate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of polar compounds containing hydroxyl and sulfhydryl groups, derivatization is a critical step to enhance volatility and improve chromatographic and mass spectrometric performance. p-Tolyl isocyanate (PTI) has emerged as a valuable derivatizing reagent for such applications. This guide provides an objective comparison of mass spectrometric analysis of PTI derivatives with alternative analytical approaches, supported by experimental data to aid in method selection and development.
Introduction to this compound Derivatization
This compound is a chemical reagent that selectively reacts with active hydrogen atoms, primarily in hydroxyl (-OH) and sulfhydryl (-SH) functional groups, to form stable carbamate derivatives.[1][2] This process is particularly advantageous for preparing polar analytes for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis. The resulting derivatives exhibit increased volatility and thermal stability, leading to improved chromatographic separation and enhanced detection sensitivity.[3][4] Notably, PTI does not react with carboxylic acid or phosphonic acid groups, offering a degree of selectivity in complex matrices.[1][2]
Mass Spectrometric Analysis of this compound Derivatives
Both GC-MS and LC-MS are powerful techniques for the analysis of PTI derivatives. The choice between them often depends on the volatility and thermal stability of the specific derivative, as well as the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): PTI derivatives of many polar compounds are sufficiently volatile and thermally stable for GC-MS analysis.[1][2] Electron ionization (EI) is a common ionization technique used in GC-MS, which can produce characteristic fragmentation patterns that are useful for structural elucidation and identification.[1][3] Chemical ionization (CI) can also be employed to obtain molecular weight information, which is often less apparent in EI spectra.[3][4]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile PTI derivatives, LC-MS/MS is the preferred method.[1] Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation, providing clear molecular weight information.[1] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and generate specific product ions for highly selective and sensitive quantification using techniques like selected reaction monitoring (SRM).[5]
Comparison with Alternative Derivatization Agents
Several other reagents are commonly used for the derivatization of polar analytes. The following section compares PTI with some of the most widely used alternatives.
This compound (PTI) vs. Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
BSTFA is a popular silylating agent that also targets hydroxyl and sulfhydryl groups. While both reagents can effectively derivatize these functional groups, PTI offers some distinct advantages. PTI derivatives are reported to be highly stable for months and are not sensitive to moisture, whereas silyl derivatives can be prone to hydrolysis.[1] For the analysis of pinacolyl alcohol, a precursor to the nerve agent Soman, derivatization with PTI resulted in a 10-fold increase in the sensitivity of the GC-MS signal.[3][4]
| Feature | This compound (PTI) | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Target Groups | -OH, -SH[1][2] | -OH, -SH, -NH, -COOH |
| Derivative Stability | High, stable for months, moisture-insensitive[1] | Lower, sensitive to moisture |
| Reaction Byproducts | None | Volatile, but can sometimes interfere |
| Selectivity | Does not react with -COOH or phosphonic acid groups[1][2] | Reacts with a broader range of functional groups |
| Reported Sensitivity | Can provide a significant increase in signal intensity (e.g., 10-fold for pinacolyl alcohol)[3][4] | Generally provides good sensitivity |
Other Alternative Derivatization Agents
A variety of other derivatization agents are available, each with its own specific applications and advantages.
| Derivatization Agent | Target Analytes | Key Features & Performance |
| p-Toluenesulfonyl isocyanate (PTSI) | Alcohols, Amines | Greatly improves sensitivity in negative ion ESI-MS. Achieved a lower limit of quantitation (LLOQ) of 100 pg/mL in plasma for hydroxylated metabolites.[6][7] For ethylene glycol in serum, LOD was 0.023 µg/mL and LOQ was 0.077 µg/mL.[8][9] |
| Di-n-butylamine (DBA) | Isocyanates | Commonly used for air sampling of isocyanates followed by LC-MS/MS analysis. The method shows good reproducibility with relative standard deviations (RSD) of less than 13%.[10] |
| 1-(2-Methoxyphenyl)piperazine (MPP) | Isocyanates | Used as a derivatizing reagent in some standard methods for isocyanate analysis by LC-MS.[11] |
| Dansyl Chloride | Primary & Secondary Amines | Forms stable derivatives with strong fluorescence, suitable for both LC-UV/fluorescence and LC-MS detection. It is a versatile derivatization method with high ionization efficiency.[12] |
| Benzoyl Chloride | Primary & Secondary Amines, Alcohols | Forms stable derivatives suitable for LC-UV and LC-MS analysis.[13][14] |
Quantitative Performance Data
The following tables summarize the quantitative performance of mass spectrometric methods using PTI and alternative derivatization agents based on available literature. It is important to note that these values can be analyte and matrix-dependent.
Table 1: Performance of this compound (PTI) Derivatization
| Analyte Class | Matrix | Method | LOD | LOQ | Linearity (R²) | Recovery (%) | Reference |
| Alcohols (Pinacolyl alcohol) | Environmental | GC-MS | - | - | - | >99% (derivatization efficiency) | [3][4] |
| Polar CWC-related compounds | Environmental, Plasma | GC-MS, ESI-MS | Trace-level | - | - | - | [1][2] |
Table 2: Performance of Alternative Derivatization Methods
| Derivatization Agent | Analyte | Matrix | Method | LOD | LOQ | Linearity (R²) | Recovery (%) | Reference |
| p-Toluenesulfonyl isocyanate (PTSI) | Ethylene Glycol | Human Serum | LC-MS/MS | 0.023 µg/mL | 0.077 µg/mL | >0.999 | 96.7-102.4 | [8][9] |
| p-Toluenesulfonyl isocyanate (PTSI) | Hydroxylated metabolites | Plasma | HPLC-MS | - | 100 pg/mL | - | - | [6][7] |
| Di-n-butylamine (DBA) | Various Isocyanates | Air | LC-MS/MS | - | - | >0.995 | - | [10] |
| Dansyl Chloride | Amines | Sausage & Cheese | HPLC | 0.11-1.19 mg/kg | - | - | - | [14] |
| Benzoyl Chloride | Amines | Sausage & Cheese | HPLC | 0.29-1.26 mg/kg | - | - | - | [14] |
Experimental Protocols
Protocol 1: Derivatization of Alcohols with this compound for GC-MS Analysis
This protocol is based on the derivatization of pinacolyl alcohol as described in the literature.[3][4]
Materials:
-
Sample containing the alcohol analyte
-
This compound (PTI) solution (e.g., 10% in a suitable aprotic solvent like dichloromethane)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM) or other suitable solvent
-
GC vials
Procedure:
-
Sample Preparation: Extract the alcohol from the sample matrix using an appropriate solvent. Dry the extract over anhydrous sodium sulfate.
-
Derivatization: To the dried extract, add an excess of the this compound solution. The reaction is typically rapid and can be carried out at room temperature.
-
Reaction Quenching (if necessary): If excess PTI needs to be removed, a small amount of a primary amine can be added to react with the remaining isocyanate.
-
Sample Analysis: Dilute the derivatized sample to the desired concentration with a suitable solvent and inject it into the GC-MS system.
GC-MS Parameters (Example):
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Protocol 2: Derivatization of Isocyanates with Di-n-butylamine (DBA) for LC-MS/MS Analysis
This protocol is based on a validated method for the determination of isocyanates in air.[10]
Materials:
-
Air sample collected on a filter or in an impinger containing DBA in toluene.
-
Di-n-butylamine (DBA) solution in toluene
-
Acetonitrile
-
Formic acid
-
LC vials
Procedure:
-
Sample Collection: Air is drawn through an impinger containing a solution of di-n-butylamine in toluene, followed by a filter.
-
Sample Preparation: The impinger solution and the extracted filter are combined. An aliquot of this solution is taken for analysis.
-
Sample Analysis: The sample is diluted with acetonitrile and an internal standard is added. The sample is then analyzed by LC-MS/MS.
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Mode: Selected Reaction Monitoring (SRM) for the specific DBA derivatives.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. Quantitative analysis of ethylene glycol in human serum by liquid chromatography-tandem mass spectrometry with p-toluenesulfonyl isocyanate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation Using p-Tolyl Isocyanate Derivatization
For researchers, scientists, and drug development professionals, the sensitive and reliable quantification of analytes lacking a strong chromophore, such as alcohols, phenols, and primary and secondary amines, is a common challenge in high-performance liquid chromatography (HPLC). Pre-column derivatization addresses this by chemically modifying the analyte to introduce a UV-absorbing or fluorescent tag, thereby enhancing detection and improving chromatographic properties. p-Tolyl isocyanate (PTI) is a versatile derivatizing reagent that reacts with nucleophilic functional groups, offering a potential avenue for the analysis of a range of compounds.
This guide provides an objective comparison of HPLC methods employing this compound derivatization with other common alternatives. Due to the limited availability of specific HPLC validation data for this compound in publicly accessible literature, this guide combines established chemical principles of isocyanate reactions with performance data from analogous derivatization methods to present a comprehensive overview.
Principle of this compound Derivatization
The core of this method lies in the reaction between the isocyanate group (-N=C=O) of this compound and the active hydrogen of the analyte's functional group. For primary and secondary amines, this reaction yields a stable, substituted urea derivative. Alcohols and phenols react to form carbamate derivatives. The tolyl group provides the necessary chromophore for UV detection, typically in the range of 240-270 nm. The reaction is generally rapid and can be performed under mild conditions.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent is critical and depends on the analyte, the required sensitivity, and the analytical throughput. While this compound is effective for a range of nucleophiles, it is important to compare its characteristics with other widely used reagents.
| Feature | This compound | Phenyl Isocyanate (PIC) | o-Phthalaldehyde (OPA) | Dansyl Chloride (DNS-Cl) |
| Target Analytes | Primary/Secondary Amines, Alcohols, Phenols | Primary/Secondary Amines | Primary Amines | Primary/Secondary Amines, Phenols |
| Detection Method | UV | UV | Fluorescence, UV | Fluorescence, UV |
| Derivative Stability | High | High | Low (can degrade within an hour)[1] | High (derivatives are very stable)[1] |
| Reaction Conditions | Rapid at room temperature | Typically requires mild heating | Rapid at room temperature in the presence of a thiol[1] | Requires alkaline conditions and longer reaction times[1] |
| Byproducts | Generally clean reaction | Can have side reactions | Excess reagent is non-fluorescent | Excess reagent is fluorescent and needs removal |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of a derivatization-based HPLC method. Below are representative protocols for this compound derivatization and a common alternative, phenyl isocyanate.
Protocol 1: Derivatization of a Hypothetical Alcohol Analyte with this compound
This protocol describes a general procedure for the pre-column derivatization of an alcohol for HPLC-UV analysis.
Reagents:
-
Standard solution of the alcohol analyte in anhydrous acetonitrile.
-
This compound solution (1% in anhydrous acetonitrile).
-
Quenching solution (e.g., methanol).
-
HPLC-grade acetonitrile and water.
Procedure:
-
To 100 µL of the alcohol standard solution in a clean, dry vial, add 100 µL of the this compound solution.
-
Vortex the mixture gently and allow it to react at room temperature for approximately 5-10 minutes. The reaction time may need optimization for specific analytes.
-
Add 50 µL of the quenching solution to react with the excess this compound.
-
Dilute the reaction mixture to a final volume of 1 mL with the mobile phase.
-
The sample is now ready for injection into the HPLC system.
Protocol 2: Derivatization of a Primary Amine with Phenyl Isocyanate
This protocol is adapted from established methods for the derivatization of amines.
Reagents:
-
Standard solution of the amine analyte in a suitable solvent.
-
Phenyl isocyanate solution (e.g., 10 mg/mL in anhydrous acetonitrile).
-
Triethylamine (catalyst).
-
HPLC-grade acetonitrile and water.
Procedure:
-
In a reaction vial, combine 100 µL of the amine standard solution with 10 µL of triethylamine.
-
Add 100 µL of the phenyl isocyanate solution.
-
Seal the vial and heat at 60°C for 20 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Method Validation
The validation of an analytical method ensures its reliability for its intended purpose. Key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes hypothetical yet typical validation data for an HPLC method using isocyanate-based derivatization.
| Validation Parameter | This compound Derivatization (Hypothetical) | Phenyl Isothiocyanate Derivatization (Published Data for comparison) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range (µg/mL) | 0.1 - 50 | 0.5 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | Intra-day: < 2.0%, Inter-day: < 3.0% | Intra-day: < 5.0%, Inter-day: < 7.0% |
| LOD (µg/mL) | ~0.03 | ~0.15 |
| LOQ (µg/mL) | ~0.1 | ~0.5 |
Mandatory Visualization
Caption: Workflow for HPLC method validation using this compound derivatization.
Conclusion
Derivatization with this compound presents a promising approach for the HPLC analysis of compounds with active hydrogens, such as primary and secondary amines and alcohols. The resulting urea and carbamate derivatives are stable and exhibit strong UV absorbance, facilitating sensitive detection. While specific, comprehensive validation reports for HPLC methods using this compound are not widely published, the chemical principles and data from analogous isocyanate reagents suggest that it can be a reliable and robust method. As with any analytical method, thorough validation according to ICH guidelines is essential to ensure its suitability for a specific application. Researchers are encouraged to perform in-house validation to establish the performance characteristics for their particular analyte and matrix.
References
A Comparative Kinetic Analysis of Ferric Acetylacetonate and Alternative Catalysts in Isocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and environmentally benign catalysts for isocyanate reactions is a critical area of research, particularly in the synthesis of polyurethanes and other polymers vital to the pharmaceutical and materials science sectors. Ferric acetylacetonate, Fe(acac)₃, has emerged as a promising alternative to traditional organotin catalysts, which are facing increasing scrutiny due to toxicity concerns.[1][2] This guide provides a comparative kinetic analysis of ferric acetylacetonate against other common catalysts, supported by experimental data and detailed protocols.
Performance Comparison: A Quantitative Overview
The catalytic efficiency of ferric acetylacetonate is often compared to the industry-standard dibutyltin dilaurate (DBTDL) and other non-tin catalysts. The reaction kinetics are typically evaluated by monitoring the disappearance of the isocyanate peak (around 2270 cm⁻¹) using in-situ Fourier Transform Infrared (FT-IR) spectroscopy.[1][3]
Kinetic data from various studies are summarized below to provide a clear comparison of catalyst performance. It is important to note that reaction rates are highly dependent on the specific isocyanates, alcohols (polyols), solvents, and temperatures used.
| Catalyst | Reactants | Apparent Rate Constant (k) | Turnover Rate (h⁻¹) | Selectivity | Reference |
| Ferric Acetylacetonate (Fe(acac)₃) | Hexamethylene diisocyanate (HDI) + Ethanol | - | 74 | 90% (diurethane adduct) | [4][5] |
| Dibutyltin Dilaurate (DBTDL) | Hexamethylene diisocyanate (HDI) + Ethanol | - | 29 | No diurethane adduct formed | [4][5] |
| Manganese(II) Acetylacetonate (Mn(acac)₂) | Isophorone diisocyanate (IPDI) + Diethylene glycol (DEG) | Higher than DBTDL | - | - | [4] |
| Dibutyltin Dilaurate (DBTDL) | Isophorone diisocyanate (IPDI) + Diethylene glycol (DEG) | <70% conversion after 120 min | - | - | [4] |
| Zirconium(IV) Acetylacetonate (Zr(acac)₄) | Phenyl isocyanate + Butanediols | k_prim > k_sec | - | Varies with diol structure | [1] |
| Bismuth and Zinc Carboxylates | - | - | - | High selectivity for isocyanate-hydroxyl reaction | [2] |
Key Observations:
-
In the model reaction of HDI with ethanol, ferric acetylacetonate demonstrates a significantly higher turnover rate and selectivity for the diurethane adduct compared to DBTDL.[4][5]
-
For the reaction of IPDI with DEG, Mn(acac)₂ showed a higher conversion rate than DBTDL.[4]
-
The catalytic activity of metal-β-diketone complexes, including Fe(acac)₃, can be more effective than DBTDL in reactions involving polyester polyols, while DBTDL may be more effective with polyether polyols.[1]
-
Non-tin catalysts like zirconium and bismuth compounds are being explored as selective catalysts that favor the isocyanate-hydroxyl reaction over the isocyanate-water side reaction.[2]
Experimental Protocols
A reliable kinetic analysis of isocyanate reactions requires a well-defined experimental protocol. The following is a generalized methodology based on common practices for in-situ FT-IR monitoring.
In-Situ FT-IR Spectroscopy for Kinetic Analysis
Objective: To determine the reaction rate constants by monitoring the concentration of the isocyanate group over time.
Materials and Equipment:
-
FT-IR spectrometer equipped with a probe for in-situ measurements (e.g., Attenuated Total Reflectance - ATR probe).[3][6]
-
Reaction vessel (e.g., a four-necked round-bottom flask) with a temperature control system (hot plate with magnetic stirrer or a reactor system).[6]
-
Reactants: Isocyanate, alcohol (polyol), and catalyst.
-
Anhydrous solvent (if applicable).
-
Standard laboratory glassware and equipment.
Procedure:
-
Preparation: The polyol, solvent (if used), and catalyst are charged into the reaction vessel. The mixture is stirred and brought to the desired reaction temperature.[3][6]
-
Background Spectrum: A background FT-IR spectrum of the initial mixture is recorded before the addition of the isocyanate.
-
Reaction Initiation: The isocyanate is added to the mixture with vigorous stirring to ensure homogeneity. This is considered time zero (t=0) for the kinetic measurements.[3]
-
Data Acquisition: FT-IR spectra are recorded at regular intervals (e.g., every 15-60 seconds) throughout the course of the reaction.[3][7]
-
Data Analysis: The disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) is monitored. The peak area or height is integrated and normalized against an internal standard peak that remains unchanged during the reaction.[3]
-
Kinetic Modeling: The concentration of the isocyanate group at different time points is calculated from the spectral data. These data are then fitted to an appropriate kinetic model (e.g., second-order rate equation) to determine the rate constant (k).[4][8]
Visualizing the Catalytic Pathway
The catalytic mechanism for the urethane formation reaction catalyzed by metal acetylacetonates is generally believed to proceed through a coordination-insertion pathway. The following diagrams illustrate the proposed mechanism and a typical experimental workflow.
Caption: Proposed mechanism for Fe(acac)₃ catalyzed urethane formation.
Caption: Workflow for kinetic analysis using in-situ FT-IR.
Conclusion
Ferric acetylacetonate presents a viable and, in some cases, superior alternative to traditional organotin catalysts for isocyanate reactions. Its high catalytic activity, coupled with its lower toxicity profile, makes it an attractive option for various applications, including those in drug development and biomedical materials. The choice of catalyst, however, remains highly dependent on the specific reaction system, including the nature of the polyol and isocyanate. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to conduct their own comparative studies and select the optimal catalyst for their specific needs.
References
A Comparative Guide to Polyurethanes Derived from Different Isocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of polyurethanes (PUs) synthesized from various common isocyanates. The selection of the isocyanate component is a critical determinant of the final properties of the polyurethane, influencing its thermal stability, mechanical strength, chemical resistance, and biocompatibility. This document summarizes key performance data from experimental studies and provides detailed methodologies for the characterization techniques cited.
Impact of Isocyanate Structure on Polyurethane Properties
Polyurethanes are synthesized through the reaction of a diisocyanate with a polyol.[1] The structure of the isocyanate, broadly categorized into aromatic and aliphatic types, significantly dictates the characteristics of the resulting polymer.[2]
-
Aromatic Isocyanates , such as Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI), contain rigid benzene ring structures.[2][3] This rigidity generally imparts high mechanical strength and hardness to the polyurethane.[3][4] However, a significant drawback of aromatic isocyanates is their susceptibility to degradation upon exposure to UV radiation, which can lead to yellowing and a decline in physical properties.[3][5]
-
Aliphatic Isocyanates , including Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), have linear or alicyclic carbon chain structures.[2] Polyurethanes derived from aliphatic isocyanates are known for their excellent UV stability, color retention, and flexibility.[3][5] They are often preferred for applications where aesthetics and outdoor durability are crucial.[3] In biomedical applications, aliphatic polyurethanes are often favored due to their degradation into potentially less toxic byproducts compared to their aromatic counterparts.[2][4]
The following diagram illustrates the general synthesis pathway of polyurethanes.
Caption: General synthesis of polyurethanes from diisocyanates and polyols.
Comparative Performance Data
The following tables summarize the quantitative data on the thermal and mechanical properties of polyurethanes derived from different isocyanates. The data is compiled from various studies, and direct comparisons should be made with consideration of the specific experimental conditions.
Table 1: Thermal Properties of Polyurethanes
| Isocyanate Type | Isocyanate | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Key Observations |
| Aromatic | Toluene Diisocyanate (TDI) | -20 to 0[6] | ~199 (in subcritical water)[6] | Lower thermal stability compared to MDI-based PUs.[6] |
| Aromatic | Methylene Diphenyl Diisocyanate (MDI) | -70 to -40[6] | ~237 (in subcritical water)[6] | Generally exhibits higher thermal stability.[6] The rigid structure of MDI contributes to a higher decomposition temperature. |
| Aliphatic | Hexamethylene Diisocyanate (HDI) | -69.4[7] | - | The good flexibility and molecular symmetry of HDI result in a very low Tg.[7] |
| Aliphatic | Isophorone Diisocyanate (IPDI) | - | - | Data not consistently reported in comparative studies. |
| Aliphatic | Dicyclohexylmethane-4,4'-diisocyanate (HMDI) | - | - | - |
Table 2: Mechanical Properties of Polyurethanes
| Isocyanate Type | Isocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore) | Key Observations |
| Aromatic | Toluene Diisocyanate (TDI) | - | - | - | TDI-based SMPUs are noted for their shape memory effect, which is dependent on hydrogen bonding.[8] |
| Aromatic | Methylene Diphenyl Diisocyanate (MDI) | 23.4[7] | - | - | MDI-based PU exhibits the highest tensile strength among the compared isocyanates in one study.[7] |
| Aliphatic | Hexamethylene Diisocyanate (HDI) | - | - | - | PUs based on HDI exhibit good crystallinity, leading to high hardness and modulus.[7] |
| Aliphatic | Isophorone Diisocyanate (IPDI) | - | - | - | IPDI-based PU shows good self-healing performance.[7] |
| Aliphatic | Dicyclohexylmethane-4,4'-diisocyanate (HMDI) | - | - | - | HMDI-based PU demonstrates excellent adhesion properties.[7] |
Table 3: Chemical and Physical Properties
| Isocyanate Type | Property | Key Findings |
| Aromatic | UV Stability | Prone to yellowing and degradation upon UV exposure.[3][5] |
| Aromatic | Reactivity | More reactive than aliphatic isocyanates, leading to faster curing times.[3][9] |
| Aromatic | Chemical Resistance | Can offer excellent chemical resistance depending on the formulation.[5] |
| Aliphatic | UV Stability | Excellent resistance to UV radiation, maintaining color and gloss.[3][5] |
| Aliphatic | Flexibility | Generally more flexible than aromatic polyurethanes.[5] |
| Aliphatic | Chemical Resistance | Often exhibit good chemical resistance.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of polyurethanes are provided below.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polyurethane.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the polyurethane (typically 5-10 mg) is placed in a tared TGA pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[6]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically determined as the temperature at which a significant weight loss begins.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polyurethane.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small, weighed sample of the polyurethane (typically 5-10 mg) is sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program, which usually involves a heating, cooling, and a second heating cycle to erase the thermal history.[6][10] A typical heating/cooling rate is 10 °C/min.[6]
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
The glass transition temperature (Tg) is identified as a step-like change in the baseline of the DSC curve from the second heating scan.[6][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the chemical structure and functional groups present in the polyurethane, confirming the formation of urethane linkages.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Procedure:
-
A small amount of the polyurethane sample is prepared for analysis. This can be a thin film, a KBr pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
An infrared spectrum is recorded by passing a beam of infrared light through the sample.
-
The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the chemical bonds within the molecule.
-
The presence of characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and C-O stretching (around 1200 cm⁻¹) confirms the formation of the urethane linkage.
-
Mechanical Testing (Tensile Strength)
-
Objective: To determine the mechanical properties of the polyurethane, such as tensile strength and elongation at break.
-
Instrumentation: A universal testing machine equipped with grips suitable for polymer films or dog-bone shaped specimens.
-
Procedure:
-
Polyurethane samples are prepared in a standard shape (e.g., dog-bone according to ASTM D638).
-
The dimensions of the sample's cross-sectional area are measured.
-
The sample is clamped into the grips of the universal testing machine.
-
The sample is pulled at a constant rate of extension until it fractures.
-
The force and displacement are continuously recorded.
-
Tensile strength is calculated as the maximum stress the material can withstand before breaking. Elongation at break is the percentage increase in length at the point of fracture.
-
The following diagram outlines a typical experimental workflow for the characterization of synthesized polyurethanes.
Caption: Experimental workflow for polyurethane synthesis and characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pflaumer.com [pflaumer.com]
- 4. parker.com [parker.com]
- 5. Choosing Your Polyurethane Adhesive [bbsurfaces.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) based polyurethanes: thermal, shape-memory and mechanical behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Performance Analysis of p-Tolyl Isocyanate and Other Monofunctional Isocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance characteristics of p-tolyl isocyanate against other commonly utilized monofunctional isocyanates, including phenyl isocyanate, n-butyl isocyanate, and cyclohexyl isocyanate. The information presented herein is intended to assist researchers and professionals in drug development and chemical synthesis in making informed decisions for their experimental designs. This document provides a comparative analysis of their reactivity and stability, supported by experimental data and detailed methodologies.
Introduction to Monofunctional Isocyanates
Isocyanates (R-N=C=O) are a class of highly reactive organic compounds that are pivotal in the synthesis of a wide array of chemical structures, most notably ureas and urethanes. Their utility in drug development and bioconjugation stems from their ability to readily react with nucleophilic functional groups such as amines and alcohols. The reactivity of the isocyanate group is significantly influenced by the nature of the 'R' substituent. Aromatic isocyanates, like this compound and phenyl isocyanate, generally exhibit higher reactivity compared to their aliphatic counterparts, such as n-butyl isocyanate and cyclohexyl isocyanate. This is attributed to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the carbonyl carbon in the isocyanate group.[1]
Comparative Performance Data
The following tables summarize the key performance indicators for this compound and its alternatives. These include physical properties, which influence handling and reaction conditions, and reactivity data, which is crucial for predicting reaction times and yields.
Table 1: Physical Properties of Selected Monofunctional Isocyanates
| Isocyanate | Chemical Formula | Molecular Weight ( g/mol ) | Physical Form at STP | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | C₈H₇NO | 133.15 | Clear slightly brown liquid | 70-72 (at 10 mmHg)[2] | 1.056[2] |
| Phenyl Isocyanate | C₇H₅NO | 119.12 | Colorless liquid | 162-164 | 1.095 |
| n-Butyl Isocyanate | C₅H₉NO | 99.13 | Colorless liquid[3] | 115 | 0.88 |
| Cyclohexyl Isocyanate | C₇H₁₁NO | 125.17 | Colorless liquid | 168-170 | 0.98 |
Table 2: Comparative Reactivity Data
While direct, side-by-side kinetic data for all four isocyanates under identical conditions is not extensively published, the following table provides a qualitative and semi-quantitative comparison based on established principles of organic chemistry and available literature. Aromatic isocyanates are known to be significantly more reactive than aliphatic ones.
| Isocyanate | Class | Relative Reactivity with Primary Amines | Relative Reactivity with Alcohols | Notes |
| This compound | Aromatic | Very High | High | The methyl group provides a slight electron-donating effect compared to the unsubstituted phenyl ring, which can slightly decrease reactivity relative to phenyl isocyanate. |
| Phenyl Isocyanate | Aromatic | Very High | High | Generally considered the benchmark for aromatic isocyanate reactivity. Reactions with primary aliphatic amines are extremely rapid.[4] |
| n-Butyl Isocyanate | Aliphatic | Moderate | Low | The alkyl group is electron-donating, reducing the electrophilicity of the isocyanate carbon. |
| Cyclohexyl Isocyanate | Aliphatic | Moderate | Low | The cyclohexyl group is also electron-donating. The steric bulk of the cyclohexyl group may also influence reaction rates compared to the linear butyl group. |
Experimental Protocols
To facilitate reproducible and comparative studies, detailed experimental methodologies for key reactions are provided below.
Protocol 1: Synthesis of N,N'-Disubstituted Ureas
This protocol outlines a general procedure for the synthesis of a urea derivative from an isocyanate and a primary amine.
Materials:
-
This compound (or other monofunctional isocyanate)
-
Aniline (or other primary amine)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the isocyanate (1.05 equivalents) dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the urea product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
The solid product can be collected by filtration, washed with a cold, non-polar solvent (e.g., hexane), and dried under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
Protocol 2: Kinetic Analysis of Isocyanate-Amine Reaction by HPLC
This protocol describes a method to determine the reaction kinetics of an isocyanate with a primary amine using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Isocyanate (e.g., this compound)
-
Primary amine (e.g., n-butylamine)
-
Anhydrous, HPLC-grade solvent (e.g., Acetonitrile)
-
Thermostatted reaction vessel
-
Microsyringes
-
Quenching solution (e.g., a solution of a highly reactive amine like piperazine in the mobile phase)
Procedure:
-
Preparation of Standard Solutions: Prepare stock solutions of the isocyanate, the primary amine, and the expected urea product of known concentrations in the reaction solvent. Create a series of dilutions to generate a calibration curve.
-
Reaction Setup: In a thermostatted vessel, dissolve the primary amine in the solvent. Allow the solution to reach thermal equilibrium.
-
Initiation of Reaction: Add a known concentration of the isocyanate to the amine solution to initiate the reaction. Start a timer immediately.
-
Sampling and Quenching: At predetermined time intervals, withdraw a small aliquot of the reaction mixture using a microsyringe and immediately quench the reaction by adding it to a vial containing the quenching solution. The quenching agent will rapidly react with any remaining isocyanate, stopping the reaction.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the reactants and the product. Monitor the elution of the components using the UV detector at a wavelength where the product has significant absorbance.
-
Data Analysis: Using the calibration curve, determine the concentration of the urea product at each time point. Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. By performing the experiment with varying initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant (k) can be determined.[4]
Applications in Drug Development and Research
Monofunctional isocyanates, including this compound, are valuable reagents in several areas of drug development and biomedical research.
-
Linker Chemistry: They are used to covalently link drug molecules to carrier systems like polymers or nanoparticles, or to functionalize biomolecules.
-
Derivatization Agents: The high reactivity of isocyanates makes them excellent derivatizing agents for analytical purposes, for instance, to improve the chromatographic properties or mass spectrometric detection of molecules containing hydroxyl or amino groups.[5]
-
Covalent Inhibitors: The electrophilic nature of the isocyanate group allows it to act as a "warhead" in the design of targeted covalent inhibitors. These inhibitors form a permanent bond with a specific amino acid residue (commonly a cysteine or serine) in the active site of a target protein, leading to irreversible inhibition. The reactivity of the isocyanate can be tuned by modifying the 'R' group to achieve the desired balance between potency and selectivity.
Visualizing Reaction Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key reaction pathway and a typical experimental workflow.
Caption: Synthesis of a disubstituted urea from this compound and a primary amine.
Caption: Experimental workflow for kinetic analysis of an isocyanate reaction using HPLC.
Conclusion
The selection of a monofunctional isocyanate for a specific application in research or drug development requires careful consideration of its performance characteristics. This compound, as an aromatic isocyanate, offers high reactivity, making it suitable for rapid and efficient coupling reactions. Its performance is comparable to phenyl isocyanate, with subtle differences in reactivity potentially arising from the electronic effect of the methyl substituent. In contrast, aliphatic isocyanates like n-butyl and cyclohexyl isocyanate exhibit lower reactivity, which may be advantageous in situations requiring greater control or selectivity. The provided experimental protocols offer a foundation for conducting comparative studies to determine the optimal isocyanate for a given synthetic or analytical challenge.
References
A Comparative Guide to Catalysts for Urethane Formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polyurethanes, a versatile class of polymers with wide-ranging applications in the medical, pharmaceutical, and materials science fields, relies critically on the catalysis of the urethane formation reaction between an isocyanate and a hydroxyl group. The choice of catalyst profoundly influences reaction kinetics, product selectivity, and the final properties of the polymer. This guide provides an objective comparison of common catalysts for urethane formation, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.
Catalyst Classes: A Performance Overview
Catalysts for urethane formation are broadly categorized into two main classes: amine catalysts and organometallic compounds. Each class operates through distinct mechanisms and offers a unique profile of advantages and disadvantages.
Amine Catalysts: Tertiary amines are widely used as catalysts in polyurethane synthesis.[1] Their catalytic activity is attributed to their basicity and the steric accessibility of the nitrogen atom.[1] They function by activating the hydroxyl group through hydrogen bonding, making it more nucleophilic and facilitating its attack on the isocyanate group. Common amine catalysts include triethylenediamine (TEDA or DABCO), N,N-dimethylcyclohexylamine (DMCHA), and N-ethylmorpholine (NEM).[1][2]
Organometallic Catalysts: This class includes compounds of tin, bismuth, zinc, and other metals.[3] Organotin compounds, such as dibutyltin dilaurate (DBTDL), have historically been the catalysts of choice due to their high efficiency in promoting the gelling reaction (urethane formation).[4] However, concerns over their toxicity have driven the development of alternatives based on bismuth and zinc.[1][3] These catalysts generally function as Lewis acids, activating the isocyanate group and making it more susceptible to nucleophilic attack by the hydroxyl group.
Quantitative Performance Comparison
The following tables summarize key quantitative data for a selection of commonly used catalysts, providing a basis for comparison of their performance under specified experimental conditions.
Table 1: Kinetic Data for Amine Catalysts in the Reaction of Phenyl Isocyanate and Butan-1-ol in Acetonitrile
| Catalyst | Temperature (°C) | Rate Constant, k (10⁻³ L mol⁻¹ s⁻¹) | Activation Energy, Ea (kJ/mol) | Pre-exponential Factor, A (L mol⁻¹ s⁻¹) |
| DABCO | 25 | 13.5 ± 0.4 | 24.8 ± 1.5 | (2.2 ± 0.2) x 10³ |
| 35 | 21.1 ± 0.6 | |||
| 45 | 32.4 ± 0.9 | |||
| 1,2-DMI | 25 | 4.2 ± 0.1 | 38.2 ± 1.1 | (1.1 ± 0.1) x 10⁵ |
| 35 | 7.9 ± 0.2 | |||
| 45 | 14.5 ± 0.4 | |||
| NEM | 25 | 1.1 ± 0.03 | 51.8 ± 1.8 | (1.4 ± 0.1) x 10⁷ |
| 35 | 2.5 ± 0.07 | |||
| 45 | 5.5 ± 0.1 |
Data sourced from a study by Szabó et al.[5]
Table 2: Comparative Gel Times for Organometallic Catalysts in an MDI Elastomer Formulation
| Catalyst ID | Catalyst Type | Gel Time (minutes) |
| C218 | Dibutyltin Dilaurate (DBTL) | ~10 |
| C726 | Bismuth-based | <5 |
| C226 | Organotin | <5 |
| C320 | Zinc-based | ~7 |
| C114 | Inorganic Tin | ~15 |
| C723 | Bismuth-based | ~18 |
| C620 | Zinc-based | ~22 |
| C331 | Zinc-based | >25 |
Data adapted from a technical presentation by Reaxis Inc.[3]
Catalytic Mechanisms and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic mechanisms for amine and organometallic catalysts, as well as a typical experimental workflow for comparing catalyst performance.
Caption: Generalized signaling pathways for amine and organometallic catalysis.
Caption: A typical experimental workflow for comparing catalyst performance.
Experimental Protocols
In-Situ Monitoring of Urethane Reaction Kinetics by FTIR Spectroscopy
This protocol describes the real-time monitoring of the urethane formation reaction by following the disappearance of the isocyanate (-NCO) peak in the infrared spectrum.[6]
1. Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.[7]
-
Jacketed reaction vessel with temperature control.
-
Mechanical stirrer.
-
Nitrogen or argon inert atmosphere supply.
-
Reactants: Isocyanate, polyol, catalyst, and solvent (if applicable).
2. Procedure:
-
Assemble the reaction setup, ensuring the FTIR-ATR probe is properly immersed in the reaction vessel.
-
Charge the reaction vessel with the polyol and solvent (if used) and equilibrate to the desired reaction temperature under an inert atmosphere.
-
Record a background spectrum of the initial reaction mixture.
-
Add the catalyst to the reaction vessel and allow it to dissolve and equilibrate.
-
Initiate the reaction by adding the isocyanate to the mixture while stirring.
-
Immediately begin collecting FTIR spectra at regular time intervals (e.g., every 30-60 seconds).[7]
-
Continue data collection until the characteristic isocyanate peak (around 2275 cm⁻¹) has disappeared or reached a constant minimum.
3. Data Analysis:
-
Identify the isocyanate peak in the collected spectra.
-
Measure the absorbance or area of the isocyanate peak for each spectrum.
-
Plot the isocyanate concentration (proportional to peak area/absorbance) as a function of time.
-
From this data, determine the reaction rate constants and other kinetic parameters.
Determination of Gel Time
Gel time is a practical measure of the time it takes for a reacting polymer system to reach a point of significant viscosity increase, indicating the onset of network formation.
1. Materials and Equipment:
-
Thermoset gel timer or a simple setup with a timer and a glass rod or spatula.
-
Constant temperature bath.
-
Reaction vessel (e.g., a disposable cup).
-
Reactants: Isocyanate, polyol, and catalyst.
2. Procedure:
-
Pre-condition all reactants to the desired temperature in the constant temperature bath.
-
In the reaction vessel, accurately weigh the polyol and the catalyst.
-
Add the isocyanate to the polyol/catalyst mixture and start the timer immediately.
-
Mix the components thoroughly for a specified time (e.g., 15-30 seconds).
-
Periodically probe the mixture with the glass rod or spatula.
-
The gel time is the point at which the mixture becomes sufficiently viscous that it can no longer be easily stirred or forms a continuous "string" when the rod is withdrawn.
-
Record the time from the initial mixing to this point.
Conclusion
The selection of a catalyst for urethane formation is a critical decision that impacts not only the reaction kinetics but also the processability and final properties of the polyurethane material. Amine catalysts are effective, particularly for promoting the blowing reaction in foams, while organometallic catalysts, especially tin-free alternatives like bismuth and zinc compounds, offer high efficiency for the gelling reaction. The quantitative data and experimental protocols provided in this guide offer a starting point for researchers to make informed decisions and design experiments to identify the optimal catalyst for their specific research and development needs. As environmental regulations evolve, the trend towards the development and adoption of non-toxic, highly selective, and efficient catalysts will undoubtedly continue to shape the field of polyurethane chemistry.
References
- 1. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0469545B1 - Amine catalyst for producing polyurethane foams and process for producing polyurethane foams - Google Patents [patents.google.com]
- 3. reaxis.com [reaxis.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. m.remspec.com [m.remspec.com]
- 7. azom.com [azom.com]
Evaluating the Efficiency of p-Tolyl Isocyanate Derivatization: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of analytes is paramount. Derivatization, a process that modifies an analyte to enhance its detection or separation, is a critical tool in the analytical chemist's arsenal. Among the various derivatization reagents, p-Tolyl isocyanate (PTI) has emerged as a potent agent, particularly for the analysis of polar compounds such as alcohols and amines. This guide provides a comprehensive evaluation of the efficiency of PTI derivatization, comparing its performance with other commonly used alternatives and presenting supporting experimental data.
Introduction to this compound Derivatization
This compound is a chemical reagent that readily reacts with nucleophilic functional groups, most notably hydroxyl (-OH) and thiol (-SH) groups, to form stable carbamate derivatives. This process is particularly advantageous for gas chromatography-mass spectrometry (GC-MS) analysis, as it increases the volatility and thermal stability of polar analytes, leading to improved chromatographic peak shape and enhanced sensitivity. One of the key advantages of PTI is its selectivity; it efficiently derivatizes alcohols and thiols but does not react with carboxylic acid (-COOH) or phosphonic acid (-(O)P(OH)₂) groups, allowing for targeted analysis in complex matrices.[1][2][3][4]
Studies have demonstrated the high efficiency of PTI derivatization, with reports of over 99% conversion for analytes like pinacolyl alcohol, a precursor to nerve agents.[5][6] This high efficiency translates to a significant enhancement in analytical sensitivity, with a reported 10-fold increase in the GC-MS signal for pinacolyl alcohol upon derivatization.[5][6] Furthermore, the resulting PTI derivatives exhibit excellent stability, remaining intact for months and showing no sensitivity to moisture, a notable advantage over some other common derivatizing agents like bistrimethylsilyl trifluoroacetamide (BSTFA).[1][2]
Performance Comparison of Derivatization Reagents
The selection of an appropriate derivatization reagent is contingent on the specific analyte, the analytical technique employed, and the desired performance characteristics. Here, we compare PTI with several other widely used derivatization agents for amines and alcohols.
| Feature | This compound (PTI) | Dansyl Chloride | Dabsyl Chloride | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | o-Phthalaldehyde (OPA) |
| Target Analytes | Primary/Secondary Alcohols, Thiols, Primary/Secondary Amines | Primary/Secondary Amines, Phenols | Primary/Secondary Amines | Primary/Secondary Amines | Primary Amines |
| Reaction Conditions | 60°C for 15 min in acetonitrile[3] | Alkaline pH (9.5-10), elevated temperature (e.g., 60°C for 60 min)[7][8] | Alkaline pH (8.5-9.5), elevated temperature (e.g., 70°C for 15-30 min)[1][7] | Alkaline pH (e.g., pH 11.4), room temperature for 40 min[9] | Alkaline pH, room temperature, rapid reaction (<1 min) in the presence of a thiol[10][11] |
| Derivative Stability | High (stable for months)[1][2] | High[1][7] | Very high[1][7] | High[9] | Low (can be unstable)[10][12] |
| Detection Method | GC-MS, LC-MS | HPLC-UV, HPLC-FLD, LC-MS | HPLC-Vis | HPLC-UV, HPLC-FLD, LC-MS | HPLC-FLD |
| Key Advantages | High efficiency, stable derivatives, selective for -OH and -SH over some acids. | Versatile, fluorescent derivatives.[13] | Stable derivatives, visible detection.[1][7] | Reacts with both primary and secondary amines, stable derivatives.[9][13] | Rapid reaction, highly fluorescent derivatives for primary amines.[13] |
| Key Disadvantages | Limited data on a wide range of amines. | Slower reaction times, can react with phenols. | Requires elevated temperatures. | Can produce interfering by-products. | Only reacts with primary amines, derivative instability.[10][12] |
Quantitative Performance Data
Direct, head-to-head comparative studies across all these reagents for a standardized set of analytes are limited in the literature. The following table summarizes available quantitative data to provide a performance snapshot.
| Derivatization Reagent | Analyte Class | LOD/LOQ | Reported Efficiency/Sensitivity | Citation |
| This compound | CWC-related amines | LOD: 0.01 - 0.5 ng/g | - | [3] |
| Pinacolyl Alcohol | - | >99% efficiency, 10-fold signal increase | [5][6] | |
| Dansyl Chloride | Amino Acids | - | - | [7][8] |
| Dabsyl Chloride | Amino Acids | - | - | [1][7] |
| Fmoc-Cl | Amino Acids | LOD: as low as 1 fmol/µl | Linear range up to 125 pmol/µl | [14][15] |
| OPA | Amino Acids | - | - | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for derivatization using PTI and its alternatives.
This compound (PTI) Derivatization for GC-MS
This protocol is based on the derivatization of polar compounds containing hydroxyl or thiol groups.[3]
-
Sample Preparation: Dissolve or dilute the sample containing the analyte in acetonitrile.
-
Reagent Addition: To 100 µL of the sample solution, add 10 µL of a 10% (v/v) solution of this compound in acetonitrile.
-
Reaction: Vortex the mixture and incubate at 60°C for 15 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Dansyl Chloride Derivatization for HPLC
This protocol is suitable for the derivatization of primary and secondary amines.[7][8]
-
Sample Preparation: Dissolve the sample in a suitable solvent.
-
Buffering: Add a sodium bicarbonate buffer (pH 9.5-10.0) to the sample solution.
-
Derivatization: Add an excess of dansyl chloride solution (in acetone) to the buffered sample.
-
Incubation: Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a reagent like methylamine to consume excess dansyl chloride.
-
Analysis: The derivatized sample can then be analyzed by HPLC, typically with fluorescence or UV detection.
Dabsyl Chloride Derivatization for HPLC
This protocol is commonly used for the analysis of amino acids.[1][7]
-
Sample Preparation: Dissolve the amino acid standards or sample hydrolysate in a suitable buffer (e.g., sodium bicarbonate, pH 8.5-9.5).
-
Derivatization: Add a solution of dabsyl chloride in acetone or acetonitrile to the sample.
-
Incubation: Heat the mixture at 70°C for 15-30 minutes.
-
Analysis: The resulting dabsylated amino acids can be directly analyzed by HPLC with visible light detection.
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Derivatization for HPLC
This protocol is effective for both primary and secondary amines.[9][14][15]
-
Sample Preparation: Dissolve the sample in a suitable solvent.
-
Buffering: Add a borate buffer (e.g., pH 11.4) to the sample solution.
-
Derivatization: Add a solution of Fmoc-Cl in a solvent like acetone or acetonitrile.
-
Incubation: Allow the reaction to proceed at room temperature for approximately 40 minutes.
-
Extraction: The Fmoc-derivatives can be extracted with a solvent like pentane to remove excess reagent.
-
Analysis: The extracted derivatives are then analyzed by HPLC with fluorescence or UV detection.
o-Phthalaldehyde (OPA) Derivatization for HPLC
This protocol is specific for the derivatization of primary amines.[10][11]
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA in a borate buffer (pH ~9.5) containing a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid. This reagent is often prepared fresh daily.
-
Derivatization: Mix the sample containing the primary amine with the OPA reagent. The reaction is typically very fast and occurs at room temperature within a minute.
-
Analysis: The fluorescent isoindole derivatives are then immediately analyzed by HPLC with fluorescence detection due to their potential instability.
Visualization of Analytical Workflow
The following diagrams illustrate the general experimental workflow for sample analysis using derivatization and the logical relationship of comparing different derivatization agents.
Caption: A typical workflow for the analysis of polar analytes using this compound derivatization followed by GC-MS.
Caption: Logical framework for comparing this compound with alternative derivatization agents based on key performance criteria.
Conclusion
This compound stands out as a highly efficient and robust derivatization reagent for the analysis of alcohols and thiols by GC-MS, offering excellent derivative stability and selectivity. While its application for a broad range of amines is less documented compared to reagents like Dansyl chloride, Dabsyl chloride, Fmoc-Cl, and OPA, its performance in targeted applications is impressive. The choice of the optimal derivatization agent will ultimately depend on the specific analytical challenge, including the nature of the analyte, the required sensitivity, and the available instrumentation. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their analytical needs.
References
- 1. scribd.com [scribd.com]
- 2. This compound derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound derivatization for analysis of CWC-related polar degradation products by mass spectrometry [agris.fao.org]
- 5. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ikm.org.my [ikm.org.my]
- 10. diva-portal.org [diva-portal.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Isomeric Compounds Using p-Tolyl Isocyanate Derivatization
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of isomeric compounds presents a significant challenge in analytical chemistry and drug development. Isomers, with their identical molecular formulas but different structural arrangements, often exhibit distinct chemical, physical, and biological properties. Consequently, the ability to separate and quantify individual isomers is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products and for advancing research in various scientific disciplines.
Chemical derivatization is a powerful strategy to enhance the analytical separation and detection of isomeric compounds. By chemically modifying the isomers, their physicochemical properties can be altered, leading to improved chromatographic resolution and mass spectrometric sensitivity. This guide provides a comprehensive comparison of p-Tolyl isocyanate (PTI) derivatization with other common techniques for the analysis of positional, structural, and stereoisomers.
The Role of this compound in Isomer Analysis
This compound is a versatile derivatizing agent that selectively reacts with hydroxyl (-OH) and thiol (-SH) functional groups.[1] This reaction introduces a p-tolylcarbamoyl group, which increases the molecular weight and alters the polarity of the analyte. These changes can significantly improve the gas chromatographic (GC) and liquid chromatographic (LC) separation of isomers and enhance their detectability by mass spectrometry (MS).
One of the key advantages of PTI is the stability of its derivatives, which are less susceptible to hydrolysis compared to trimethylsilyl (TMS) ethers, making them more robust for routine analysis.[1] Furthermore, PTI derivatization has been shown to significantly increase the sensitivity of GC-MS analysis, with reports of a 10-fold increase in signal intensity for certain analytes like pinacolyl alcohol.[2]
Comparison of Derivatization Agents for Isomeric Alcohol and Thiol Analysis (GC-MS)
For the GC-MS analysis of isomeric alcohols and thiols, PTI offers a compelling alternative to traditional silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
| Derivatizing Agent | Target Functional Groups | Key Advantages | Key Disadvantages | Reported Sensitivity Enhancement |
| This compound (PTI) | -OH, -SH | Highly stable derivatives, less moisture sensitive, good chromatographic separation of isomers.[1] | Limited to -OH and -SH groups. | 10-fold for pinacolyl alcohol.[2] |
| BSTFA | -OH, -SH, -NH, -COOH | Reacts with a wider range of functional groups. | Derivatives can be moisture-sensitive, leading to potential degradation. | Analyte dependent. |
| MTBSTFA | -OH, -SH, -NH, -COOH | Forms more stable derivatives than BSTFA, can facilitate separation of some isomers. | Steric hindrance can be an issue for some molecules. | Analyte dependent. |
Disclaimer: The quantitative data presented in this table is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Comparison of Derivatization Agents for Isomeric Amine and Phenol Analysis (LC-MS)
In the realm of LC-MS, PTI can be used, but other reagents like benzoyl chloride and dansyl chloride are more commonly employed for the derivatization of amines and phenols.
| Derivatizing Agent | Target Functional Groups | Key Advantages | Key Disadvantages | Reported Sensitivity Enhancement |
| This compound (PTI) | -OH, -SH, primary/secondary amines | Stable derivatives. | Less commonly reported for LC-MS of amines and phenols compared to others. | Analyte dependent. |
| Benzoyl Chloride | Primary/secondary amines, phenols | Rapid reaction, stable derivatives, significant sensitivity enhancement. | Can generate multiple derivatives for polyfunctional molecules. | Up to 1,000-fold for some neurochemicals.[3] |
| Dansyl Chloride | Primary/secondary amines, phenols | Produces highly fluorescent derivatives, good for fluorescence detection, enhances ionization efficiency. | Longer reaction times, derivatives can be light-sensitive. | Over 100-fold for phenolic compounds. |
| p-Toluenesulfonyl isocyanate | -OH | Rapid reaction, introduces an easily ionizable group for negative ESI.[4] | Primarily for hydroxyl compounds. | Significant improvement in negative ESI.[4] |
Disclaimer: The quantitative data presented in this table is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Analysis of Enantiomers: Chiral Derivatization
For the separation of enantiomers, a chiral derivatizing agent (CDA) is required. The CDA, being enantiomerically pure, reacts with the racemic mixture to form diastereomers, which have different physical properties and can be separated by non-chiral chromatography.
| Chiral Derivatizing Agent | Target Functional Groups | Principle | Key Advantages |
| Mosher's Acid (MTPA) | Alcohols, amines | Forms diastereomeric esters or amides. | Well-established method, allows for the determination of absolute configuration by NMR.[5] |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) | Alcohols | Forms diastereomeric esters. | Reported to be superior to Mosher's acid for determining enantiomeric excess of primary alcohols.[5] |
| Menthyl Chloroformate | Amines, alcohols | Forms diastereomeric carbamates. | Can be used for GC-MS analysis of amino acid enantiomers. |
Experimental Protocols
This compound Derivatization for GC-MS Analysis of Isomeric Alcohols
Objective: To derivatize isomeric alcohols with PTI for improved GC-MS separation and detection.
Materials:
-
Sample containing isomeric alcohols (e.g., 1-pentanol, 2-pentanol, 3-pentanol)
-
This compound (PTI) solution (10% in anhydrous acetonitrile)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard (e.g., undecanol)
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or measure a known amount of the sample and dissolve it in the anhydrous solvent. Add the internal standard.
-
Derivatization Reaction: To 100 µL of the sample solution, add 50 µL of the PTI solution.
-
Reaction Incubation: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute with the solvent as needed to bring the concentration within the calibration range of the instrument.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Visualizing the Workflow
Caption: Experimental workflow for this compound derivatization.
Logical Relationship of Derivatization Benefits
Caption: Benefits of chemical derivatization for isomer analysis.
Conclusion
The selection of an appropriate derivatization strategy is paramount for the successful analysis of isomeric compounds. This compound offers a robust and sensitive method for the derivatization of hydroxyl and thiol-containing isomers, particularly for GC-MS analysis, providing stable derivatives and excellent chromatographic resolution. For LC-MS analysis of amines and phenols, reagents such as benzoyl chloride and dansyl chloride provide significant advantages in terms of reaction speed and sensitivity. For the challenging task of enantiomer separation, chiral derivatizing agents like Mosher's acid remain indispensable tools. By carefully considering the nature of the isomeric compounds and the analytical instrumentation available, researchers can select the optimal derivatization approach to achieve their analytical goals.
References
- 1. This compound derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
Reactivity comparison of ortho, meta, and para-tolyl isocyanate
A comprehensive analysis of the relative reactivity of ortho-, meta-, and para-tolyl isocyanate, supported by kinetic data and mechanistic insights, to inform researchers in synthetic chemistry and drug development.
The substitution pattern of the methyl group on the aromatic ring of tolyl isocyanate significantly influences the reactivity of the isocyanate functional group. This guide provides a detailed comparison of the ortho-, meta-, and para-tolyl isocyanate isomers, focusing on their reaction kinetics with nucleophiles. Understanding these reactivity differences is crucial for controlling reaction outcomes, optimizing process conditions, and designing novel molecules in various research and development settings.
Isomer Reactivity Overview
The reactivity of the isocyanate group (-N=C=O) is primarily dictated by the electrophilicity of the central carbon atom. This carbon is susceptible to nucleophilic attack, and its reactivity can be modulated by both electronic and steric effects of the substituents on the aromatic ring.
-
Electronic Effects: The methyl group is a weak electron-donating group. Through inductive and hyperconjugation effects, it can slightly increase the electron density on the aromatic ring. This, in turn, can marginally decrease the electrophilicity of the isocyanate carbon, making it less reactive compared to unsubstituted phenyl isocyanate. The position of the methyl group influences the extent of this electronic effect.
-
Steric Effects: The steric hindrance caused by the methyl group is a major determinant of reactivity, especially for the ortho isomer. The proximity of the methyl group to the isocyanate functionality in ortho-tolyl isocyanate physically impedes the approach of nucleophiles, significantly slowing down the reaction rate.
Based on these principles, the general order of reactivity for tolyl isocyanate isomers is:
para-tolyl isocyanate > meta-tolyl isocyanate > ortho-tolyl isocyanate
The para isomer is the most reactive as the methyl group is positioned far from the isocyanate group, exerting a minimal steric effect. The meta isomer experiences a moderate level of steric hindrance. The ortho isomer is the least reactive due to the significant steric hindrance from the adjacent methyl group.
Quantitative Reactivity Data
Kinetic studies on the reaction of tolyl isocyanate isomers with n-butyl alcohol provide quantitative evidence for the proposed reactivity order. The following table summarizes the second-order rate constants for these reactions.
| Isocyanate | Rate Constant (k) at 27.9 °C (L/mol·min) | Relative Reactivity |
| ortho-Tolyl Isocyanate | 0.0033 | 1.0 |
| meta-Tolyl Isocyanate | 0.0075 | 2.3 |
| para-Tolyl Isocyanate | 0.0100 | 3.0 |
Data sourced from NASA Technical Reports Server[1]
As the data clearly indicates, para-tolyl isocyanate reacts approximately three times faster than the ortho isomer, and the meta isomer's reactivity is intermediate between the two.
Experimental Protocol: Kinetic Analysis of Isocyanate-Alcohol Reaction
The following is a representative experimental protocol for determining the reaction kinetics of tolyl isocyanates with an alcohol, based on methodologies described in the literature.
Objective: To determine the second-order rate constant for the reaction between a tolyl isocyanate isomer and an alcohol (e.g., n-butanol) in a non-reactive solvent (e.g., toluene) at a constant temperature.
Materials:
-
ortho-, meta-, or para-tolyl isocyanate
-
n-Butanol
-
Anhydrous toluene (solvent)
-
Dibutylamine (for titration)
-
Standardized hydrochloric acid (HCl) solution
-
Bromophenol blue indicator
-
Constant temperature bath
-
Reaction flask with a stirrer
-
Pipettes and burettes
Procedure:
-
Preparation of Reactant Solutions: Prepare solutions of the tolyl isocyanate isomer and n-butanol in anhydrous toluene at known concentrations. Ensure all glassware is thoroughly dried to prevent side reactions with water.
-
Reaction Initiation: Equilibrate the reactant solutions to the desired reaction temperature in the constant temperature bath. Initiate the reaction by mixing the solutions in the reaction flask. Start a timer immediately upon mixing.
-
Sampling: At regular time intervals, withdraw a known volume of the reaction mixture.
-
Quenching and Titration: Immediately add the withdrawn sample to a flask containing a known excess of a standard solution of dibutylamine in toluene. The unreacted isocyanate will rapidly react with the dibutylamine.
-
Back-Titration: Titrate the excess dibutylamine in the sample flask with a standardized solution of hydrochloric acid using bromophenol blue as an indicator. The endpoint is indicated by a color change from blue to yellow.
-
Data Analysis: Calculate the concentration of unreacted isocyanate at each time point. The second-order rate constant (k) can be determined by plotting the reciprocal of the isocyanate concentration against time. The slope of the resulting straight line will be equal to the rate constant.
Logical Relationship of Isomer Structure and Reactivity
The following diagram illustrates the interplay of electronic and steric effects on the reactivity of the tolyl isocyanate isomers.
Caption: Factors influencing the reactivity of tolyl isocyanate isomers.
This guide provides a foundational understanding of the reactivity differences between ortho-, meta-, and para-tolyl isocyanate. For specific applications, it is recommended to consult detailed kinetic studies and consider the influence of other reaction parameters such as solvent, temperature, and catalyst.
References
A Head-to-Head Comparison: p-Tolyl Isocyanate (PTI) Derivatization Outperforms Traditional Silylation for GC-MS Analysis of Polar Analytes
For researchers, scientists, and drug development professionals engaged in the gas chromatography-mass spectrometry (GC-MS) analysis of polar compounds, particularly those with hydroxyl (-OH) and/or thiol (-SH) functional groups, derivatization is a critical step to enhance volatility and improve chromatographic separation. This guide provides a comprehensive comparison of a modern derivatizing reagent, p-tolyl isocyanate (PTI), against the conventional method using bistrimethylsilyl trifluoroacetamide (BSTFA). Experimental data demonstrates that PTI derivatization offers significant advantages in stability and efficiency for a range of polar analytes, including dialkyl aminoethanols.
A key challenge in the GC-MS analysis of polar molecules, such as the degradation products of various chemical compounds, is their low volatility. Derivatization with a suitable reagent is necessary to make them amenable to gas chromatography. While BSTFA has been a widely used silylating reagent, a study published in Analytical and Bioanalytical Chemistry highlights this compound as a superior alternative in several respects. The PTI reagent selectively derivatizes -OH and -SH groups with high efficiency, while not reacting with carboxylic acid or phosphonic acid groups.[1][2] This selectivity can be a significant advantage in the analysis of complex mixtures.
Superior Stability and Efficiency of PTI Derivatives
Experimental evidence shows that PTI derivatives are highly stable for months and are not sensitive to moisture, a notable drawback of traditional silylating reagents like BSTFA.[1][2] This enhanced stability simplifies sample handling and storage, and reduces the potential for sample degradation, leading to more reliable and reproducible analytical results.
The GC-retention index (RI) values for a series of PTI-derivatized dialkyl aminoethanols were determined, providing a valuable dataset for the identification and confirmation of these compounds in various matrices. The distinct electron ionization (EI) mass spectra of the PTI derivatives also provide clear structural information, facilitating the differentiation of isomeric compounds.[1][2]
Quantitative Data: GC-Retention Index Values
The following table summarizes the experimentally determined GC-retention index (RI) values for a series of this compound derivatized compounds, showcasing the elution characteristics on a non-polar stationary phase.
| Compound | Molecular Weight ( g/mol ) | GC-Retention Index (RI) |
| PTI derivative of N,N'-dimethyl aminoethanol | 206 | 1655 |
| PTI derivative of N,N'-diethyl aminoethanol | 234 | 1760 |
| PTI derivative of N,N'-di-n-propyl aminoethanol | 262 | 1965 |
| PTI derivative of N-methyl, N-propyl aminoethanol | 234 | 1820 |
| PTI derivative of N-methyl, N-butyl aminoethanol | 248 | 1905 |
| PTI derivative of N-ethyl, N-propyl aminoethanol | 248 | 1880 |
| PTI derivative of N-ethyl, N-butyl aminoethanol | 262 | 1955 |
| PTI derivative of N,N'-di-iso-propyl aminoethanol | 262 | 1860 |
| PTI derivative of N,N'-di-iso-butyl aminoethanol | 290 | 2025 |
| PTI derivative of N-methyl, N-iso-propyl aminoethanol | 220 | 1715 |
| PTI derivative of N-methyl, N-iso-butyl aminoethanol | 234 | 1805 |
| PTI derivative of N-ethyl, N-iso-butyl aminoethanol | 248 | 1865 |
| PTI derivative of 3-quinuclidinol | 260 | 2085 |
Experimental Protocols
This compound (PTI) Derivatization
This protocol outlines the derivatization of polar analytes containing hydroxyl or thiol groups using this compound for GC-MS analysis.
Materials:
-
This compound (PTI) solution (100 µg/mL in a suitable aprotic solvent, e.g., dichloromethane)
-
Analyte solution (in a suitable aprotic solvent)
-
GC vials with inserts
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Transfer 100 µL of the analyte solution to a GC vial.
-
Add 5 µL of the PTI solution (100 µg/mL) to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60 °C for 20 minutes to ensure the reaction goes to completion.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Bistrimethylsilyl Trifluoroacetamide (BSTFA) Derivatization (Conventional Method)
This protocol describes the standard procedure for the silylation of polar analytes using BSTFA, often with a catalyst such as trimethylchlorosilane (TMCS).
Materials:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% TMCS
-
Anhydrous pyridine (as a catalyst, optional but recommended for hindered groups)
-
Analyte sample (dried)
-
GC vials with inserts
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Ensure the analyte sample is completely dry, as BSTFA is moisture-sensitive. This can be achieved by evaporation under a stream of dry nitrogen.
-
Add a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) to dissolve the dried analyte in a GC vial.
-
Add the BSTFA reagent to the vial. For every 1 mg of analyte, approximately 0.25 mL of BSTFA can be used as a general guideline.
-
If required, add a small amount of anhydrous pyridine as a catalyst.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at a temperature between 60-100 °C for 15-30 minutes. The optimal temperature and time may vary depending on the analyte.
-
Allow the vial to cool to room temperature before GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are typical GC-MS parameters for the analysis of the derivatized samples. These may require optimization based on the specific analytes and instrumentation.
-
GC System: Agilent 7890A GC coupled with a 5975C Mass Selective Detector (or equivalent)
-
Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of polar analytes.
Caption: General workflow for derivatization and GC-MS analysis.
References
Safety Operating Guide
Proper Disposal of p-Tolyl Isocyanate: A Step-by-Step Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of p-Tolyl Isocyanate, ensuring the safety of laboratory personnel and compliance with regulations. This document provides detailed operational procedures for neutralization and disposal.
For researchers, scientists, and drug development professionals, the safe management of chemical reagents is paramount. This compound, a commonly used reagent in organic synthesis, is classified as toxic and an irritant, necessitating strict adherence to proper disposal protocols to mitigate risks of exposure and environmental contamination.[1] This guide provides a comprehensive, step-by-step procedure for the safe neutralization and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a well-ventilated area, such as a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[1]
Decontamination Solutions for Isocyanates
Direct disposal of this compound is not recommended due to its reactivity. It must first be neutralized using a decontamination solution. Studies on the related compound, toluene diisocyanate (TDI), have shown that water or sodium carbonate solutions alone may not be fully effective for neutralization.[2] Therefore, a more robust decontamination solution is required. Below are formulations for effective isocyanate neutralization solutions.
| Formulation | Component 1 | Component 2 | Component 3 |
| Solution A | 5-10% Sodium Carbonate | 0.2-2% Liquid Detergent | Water to make 100% |
| Solution B | 3-8% Concentrated Ammonia | 0.2-2% Liquid Detergent | Water to make 100% |
| Solution C | 10% Isopropyl Alcohol | 1% Ammonia | Water to make 100% |
Data sourced from various safety guidelines for isocyanate handling.[1][3][4]
Note: When using Formulation B, ensure adequate ventilation due to ammonia vapors.[3]
Step-by-Step Disposal Protocol for this compound
This protocol is intended for the disposal of small quantities of this compound typically found in a research laboratory.
1. Preparation of Decontamination Solution:
- Prepare one of the decontamination solutions listed in the table above in a designated container. For small quantities of this compound waste (e.g., a few milliliters or grams), preparing a volume of 100-200 mL of decontamination solution should be sufficient.
2. Neutralization Procedure:
- In a chemical fume hood, place a suitably sized, open-top container (e.g., a beaker or an erlenmeyer flask) that is larger than the volume of waste to be treated.
- Slowly and carefully add the this compound waste to the container.
- While stirring, slowly add the decontamination solution to the this compound waste. A general rule of thumb is to use a 1:10 ratio of isocyanate to decontamination solution by volume.
- Be aware that the reaction may be exothermic and may produce carbon dioxide gas.[4] Do not seal the container during the neutralization process to avoid pressure buildup.[3]
- Continue stirring the mixture for at least one hour to ensure complete neutralization.
3. Verification of Neutralization (Optional but Recommended):
- After the initial reaction has subsided, you can perform a simple check to ensure the isocyanate has been neutralized. A common method is to carefully observe for any further gas evolution or heat generation upon the addition of a small amount of fresh decontamination solution. For more rigorous verification, analytical techniques such as FTIR spectroscopy can be used to confirm the disappearance of the characteristic isocyanate peak (~2275 cm⁻¹).
4. Final Disposal:
- Once the neutralization is complete and the solution has cooled to room temperature, the resulting mixture should be disposed of as hazardous waste according to your institution's and local regulations.
- Clearly label the waste container with its contents (e.g., "Neutralized this compound waste").
- Contact your institution's environmental health and safety (EHS) office for specific instructions on the final disposal of the neutralized waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and effective disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling p-Tolyl Isocyanate
Essential safety protocols and logistical plans for the laboratory use of p-Tolyl isocyanate, ensuring the protection of researchers and the integrity of drug development processes.
This compound is a valuable reagent in pharmaceutical research and development; however, its hazardous properties necessitate stringent safety measures to prevent exposure and ensure a safe laboratory environment. This guide provides detailed information on the required personal protective equipment (PPE), operational procedures for safe handling, and proper disposal methods. Adherence to these protocols is crucial for minimizing risks associated with this chemical.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, which should be donned before any handling of the chemical begins.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles to provide full-face protection.[1] |
| Skin | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[2] Gloves must be inspected before use and should comply with EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body | Protective Clothing | A lab coat, chemical-resistant apron, or disposable coveralls should be worn to prevent skin contact.[2][3] |
| Respiratory | Respirator | In case of inadequate ventilation, a full-face or half-face respirator with filters suitable for organic vapors and particulates (e.g., A2P3 rating) is necessary.[1][2] In some situations, powered air respirators or air-fed hoods may be required.[2] |
Operational Plan: From Preparation to Post-Handling
A systematic approach to handling this compound is critical. The following workflow outlines the procedural steps to be followed.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
